2-(2-Methoxyethoxy)ethyl methacrylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVKEZTUOGEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61412-60-0 | |
| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61412-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8068464 | |
| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45103-58-0 | |
| Record name | 2-(Methoxyethoxy)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45103-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydiglycol methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethoxy)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYDIGLYCOL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyethoxy)ethyl methacrylate (B99206), often abbreviated as MEO₂MA or DEGMA, is a functional monomer that has garnered significant attention in the fields of polymer chemistry and biomaterials. Its unique thermoresponsive properties, biocompatibility, and versatility in polymerization make it a valuable building block for a wide range of applications, including hydrogels for drug delivery, smart coatings, and biocompatible materials. This technical guide provides a comprehensive overview of the core physicochemical properties of MEO₂MA, detailed experimental protocols for their determination, and a logical framework for understanding their interrelationships.
Physicochemical Properties
The physicochemical properties of 2-(2-Methoxyethoxy)ethyl methacrylate are crucial for its handling, polymerization, and the ultimate performance of the resulting polymers. A summary of these key properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2-Methoxyethoxy)ethyl 2-methylprop-2-enoate | [1] |
| Synonyms | MEO₂MA, DEGMA, Di(ethylene glycol) methyl ether methacrylate | [2] |
| CAS Number | 45103-58-0 | [3][4] |
| Molecular Formula | C₉H₁₆O₄ | [1][3][4] |
| Molecular Weight | 188.22 g/mol | [1][3][4] |
| Physical State | Colorless liquid | [4] |
| Density | 1.02 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.44 | [3][4] |
Thermal and Solution Properties
| Property | Value | Reference |
| Boiling Point | 98 °C at 3.5 mmHg | [3][4] |
| Flash Point | > 230 °F (> 110 °C) | [3] |
| Vapor Pressure | 3.19 Pa at 20 °C | [3] |
| Water Solubility | 62.2 mg/L at 20 °C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.51 | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and research. The following sections detail standardized methodologies for measuring the key properties of liquid monomers like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with heating oil, ensuring the oil level is above the sample level but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[5]
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter, with the latter being a more modern and precise method often compliant with ASTM D4052.[3]
Apparatus:
-
Digital Density Meter (e.g., oscillating U-tube type)
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Preparation: The this compound sample is brought to the desired measurement temperature (e.g., 25 °C). Ensure the sample is free of air bubbles.
-
Measurement: The sample is injected into the measuring cell of the density meter using a syringe. The instrument measures the oscillation frequency of the U-tube containing the sample.
-
Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data. The result is typically displayed in g/cm³ or kg/m ³.[3][4][6]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. The measurement is typically performed using an Abbe refractometer according to methods like ASTM D1218.[7][8]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (e.g., sodium lamp)
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.
-
A few drops of the this compound sample are placed on the surface of the measuring prism.
-
The prisms are closed and the temperature is allowed to equilibrate to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.
-
The light source is positioned, and the eyepiece is adjusted until the field of view is sharp and the dividing line between the light and dark fields is distinct.
-
The control knob is turned to bring the dividing line exactly to the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.[8][9]
Determination of Viscosity
The viscosity of a liquid is its resistance to flow. For methacrylate monomers, viscosity can be measured using a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.
Apparatus:
-
Capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
Procedure:
-
A known volume of the this compound is introduced into the viscometer.
-
The viscometer is placed vertically in a constant temperature water bath and allowed to thermally equilibrate.
-
The liquid is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time.
-
The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.[10][11]
Determination of Water Solubility
The water solubility of an organic compound can be determined by the shake-flask method, as described in OECD Guideline 105, for substances with solubilities greater than 10⁻² g/L.[12][13]
Apparatus:
-
Shaking apparatus (e.g., mechanical shaker or magnetic stirrer)
-
Constant temperature bath or room
-
Vessels with tight-fitting caps (B75204) (e.g., flasks or centrifuge tubes)
-
Centrifuge (if necessary)
-
Analytical instrument for concentration determination (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a vessel.
-
The vessel is sealed and agitated in a constant temperature bath until equilibrium is reached. A preliminary test can determine the necessary equilibration time.
-
After equilibration, the mixture is allowed to stand to allow for phase separation. If a stable emulsion has formed, centrifugation may be required.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved monomer is included.
-
The concentration of the monomer in the aqueous sample is determined using a suitable and calibrated analytical method. This concentration represents the water solubility at that temperature.[12][13][14]
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For methacrylates, a common method for its determination is reverse-phase high-performance liquid chromatography (RP-HPLC), which correlates the retention time of the compound with the LogP values of known standards.[15]
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reverse-phase column (e.g., C8 or C18)
-
Mobile phase (e.g., methanol/water mixture)
-
Standard compounds with known LogP values
Procedure:
-
A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded.
-
A calibration curve is generated by plotting the logarithm of the retention time (log k', where k' is the retention factor) against the known LogP values of the standards.
-
A solution of this compound of known concentration is prepared in the mobile phase.
-
The MEO₂MA solution is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
The LogP of MEO₂MA is determined by interpolating its measured retention time on the calibration curve.[15][16]
Logical Relationships of Physicochemical Properties
The physicochemical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.
Caption: Interrelationships of MEO₂MA's physicochemical properties.
References
- 1. phillysim.org [phillysim.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. atslab.com [atslab.com]
- 8. petrolube.com [petrolube.com]
- 9. my.che.utah.edu [my.che.utah.edu]
- 10. users.metu.edu.tr [users.metu.edu.tr]
- 11. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. Determination of partition coefficients of acrylates, methacrylates, and vinyl monomers using high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Comprehensive Technical Guide to 2-(2-Methoxyethoxy)ethyl Methacrylate for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a versatile monomer increasingly utilized in the development of advanced drug delivery systems and smart biomaterials. This document details its chemical structure, physicochemical properties, synthesis, and polymerization, with a focus on its application in creating stimuli-responsive materials for therapeutic applications.
Chemical Structure and Formula
2-(2-Methoxyethoxy)ethyl methacrylate, also known as di(ethylene glycol) methyl ether methacrylate (DEGMA), is an ester of methacrylic acid. Its structure consists of a methacrylate group, which is readily polymerizable, and a short hydrophilic ethylene (B1197577) glycol chain with a terminal methoxy (B1213986) group.
Chemical Formula: C₉H₁₆O₄[1][2][3]
Molecular Weight: 188.22 g/mol [1][2][3]
Synonyms:
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of MEO2MA make it a valuable component in the synthesis of polymers for biomedical applications. Its amphiphilic nature, arising from the combination of the hydrophobic methacrylate backbone and the hydrophilic oligo(ethylene glycol) side chain, is central to the functionality of its polymers.
| Property | Value |
| Molecular Formula | C₉H₁₆O₄[1][2][3] |
| Molecular Weight | 188.22 g/mol [1][2][3] |
| Appearance | Colorless liquid[5] |
| Density | 1.02 g/mL at 25 °C[6][7] |
| Boiling Point | 98 °C at 3.5 mmHg[6][7] |
| Refractive Index (n20/D) | 1.44[6] |
| CAS Number | 45103-58-0[1][2] |
Synthesis and Polymerization
Monomer Synthesis
While commercially available, this compound can be synthesized in the laboratory. A common method is the esterification of methacrylic acid with 2-(2-methoxyethoxy)ethanol.
Experimental Protocol: Esterification Synthesis of MEO2MA
-
Materials: Methacrylic acid, 2-(2-methoxyethoxy)ethanol, a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
Combine 2-(2-methoxyethoxy)ethanol, a slight excess of methacrylic acid, the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add the solvent (toluene) to the flask.
-
Heat the mixture to reflux. The water produced during the esterification reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
After cooling to room temperature, wash the reaction mixture with a sodium bicarbonate solution to neutralize the acid catalyst and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Polymerization of MEO2MA
Polymers of MEO2MA, denoted as P(MEO2MA), are of significant interest due to their thermoresponsive properties. These polymers exhibit a lower critical solution temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature is raised above the LCST. This property is crucial for the design of "smart" drug delivery systems that can release their payload in response to temperature changes.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize P(MEO2MA) with well-defined molecular weights and low polydispersity.
Experimental Protocol: RAFT Polymerization of MEO2MA
-
Materials: this compound (MEO2MA) monomer, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide - DMF).
-
Procedure:
-
In a Schlenk flask, dissolve the MEO2MA monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.
-
Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or gas chromatography.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Applications in Drug Development
The unique properties of P(MEO2MA) make it an excellent candidate for various applications in drug delivery and biomedicine.
Stimuli-Responsive Hydrogels for Controlled Release
P(MEO2MA)-based hydrogels can be designed to swell or shrink in response to temperature changes. Below the LCST, the hydrogel is swollen and can encapsulate drug molecules. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This allows for targeted drug delivery to specific sites in the body where there is a localized temperature increase, such as in tumors or inflamed tissues.
Caption: Thermo-responsive drug release from a P(MEO2MA) hydrogel.
Nanoparticles for Targeted Drug Delivery
Amphiphilic block copolymers containing a P(MEO2MA) segment can self-assemble into nanoparticles, such as micelles or vesicles, in aqueous solutions. The hydrophobic block forms the core of the nanoparticle, which can be loaded with hydrophobic drugs, while the hydrophilic P(MEO2MA) block forms the corona, providing stability and biocompatibility. The thermoresponsive nature of the P(MEO2MA) corona can be utilized to trigger drug release at the target site.
Caption: Workflow for preparing drug-loaded nanoparticles using P(MEO2MA).
Conclusion
This compound is a monomer with significant potential in the field of drug development. Its ability to form thermoresponsive polymers with a tunable lower critical solution temperature allows for the creation of sophisticated, "smart" drug delivery systems. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to explore and innovate with this versatile polymer in their pursuit of more effective and targeted therapies.
References
- 1. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of paclitaxel-loaded poly (2-hydroxyethyl methacrylate)-g-poly (lactide)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine copolymer nanoparticle delivery system and evaluation of its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140056981A1 - Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs - Google Patents [patents.google.com]
- 5. Smart Hydrogels – Synthetic Stimuli-Responsive Antitumor Drug Release Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Stimuli-Responsive Injectable Hydrogel for Controlled Release of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
MEO2MA Monomer: A Technical Guide for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the di(ethylene glycol) methyl ether methacrylate (B99206) (MEO2MA) monomer, a key component in the development of advanced, stimuli-responsive drug delivery systems. This document outlines its core physicochemical properties, details experimental protocols for its polymerization and application in nanoparticle-based drug carriers, and illustrates the underlying scientific principles through logical diagrams.
Core Properties of MEO2MA Monomer
The MEO2MA monomer is a cornerstone in the synthesis of thermoresponsive polymers, which can undergo conformational changes in response to temperature variations. This property is pivotal for the controlled release of therapeutic agents.
| Property | Value | Reference |
| Synonym | 2-(2-Methoxyethoxy)ethyl methacrylate | [1] |
| CAS Number | 45103-58-0 | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Linear Formula | H₂C=C(CH₃)CO₂(CH₂CH₂O)₂CH₃ | [1][2] |
Experimental Protocols
The following sections detail methodologies for the synthesis of MEO2MA-based nanoparticles for drug delivery, drawing from established research.
Synthesis of Thermoresponsive P(MEO2MA) Coated Iron Oxide Nanoparticles
This protocol describes the encapsulation of iron oxide nanoparticles with a thermoresponsive shell of poly(MEO2MA) (P(MEO2MA)). This method is foundational for creating stimuli-responsive drug carriers.
1. Functionalization of Iron Oxide Nanoparticles:
-
Magnetic iron oxide nanoparticles (Fe₃O₄) are functionalized to introduce vinyl groups on their surface.
-
This is achieved using 3-butenoic acid in the presence of a water-soluble azo-initiator.
2. Precipitation Polymerization:
-
The functionalized nanoparticles are dispersed in a solution containing the MEO2MA monomer.
-
A cross-linker, such as tetraethylene glycol dimethacrylate, is included to create a stable network.
-
The polymerization is initiated, forming a P(MEO2MA) shell covalently attached to the nanoparticle surface.[1]
3. Characterization:
-
The resulting core-shell structure and its thermoresponsive behavior are characterized using techniques such as dynamic light scattering and transmission electron microscopy.[1]
Synthesis of Drug-Loaded Core-Shell Nanoparticles for Controlled Release
This protocol outlines the synthesis of P(MEO2MA-co-OEGMA) copolymer-coated nanoparticles for the controlled release of doxorubicin (B1662922) (DOX), a common chemotherapeutic agent.
1. Copolymer Grafting:
-
Superparamagnetic iron oxide nanoparticles are used as the core.
-
A thermoresponsive copolymer shell of poly(2-(2-methoxy) ethyl methacrylate-oligo (ethylene glycol) methacrylate) (P(MEO2MAx-OEGMA100−x)) is grown from the surface of the nanoparticles.[2]
-
The ratio of MEO2MA to oligo(ethylene glycol) methacrylate (OEGMA) can be adjusted to tune the lower critical solution temperature (LCST) of the resulting copolymer.[2]
2. Drug Loading:
-
The anticancer drug doxorubicin (DOX) is loaded into the core-shell nanoparticles.
3. In Vitro Drug Release:
-
The release of DOX is triggered by a change in temperature.
-
At temperatures below the LCST, the polymer shell is hydrophilic and swollen, retaining the drug.
-
When the temperature is raised above the LCST, the polymer shell becomes hydrophobic and collapses, releasing the encapsulated drug.[2] Studies have shown that a temperature of approximately 45°C can be sufficient to release 100% of the loaded DOX over 60 hours.[2]
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the logical workflows and mechanisms described in this guide.
Caption: Workflow for synthesis and drug release of MEO2MA-based nanoparticles.
Caption: Thermoresponsive behavior of P(MEO2MA) for controlled drug release.
References
An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(2-(2-methoxyethoxy)ethyl methacrylate) [poly(MEO2MA)]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of poly(2-(2-methoxyethoxy)ethyl methacrylate) [poly(MEO2MA)], a prominent member of the thermoresponsive polymer family. Its tunable phase transition behavior in aqueous solutions makes it a material of significant interest for a range of biomedical applications, particularly in the field of controlled drug delivery.
Core Principles of the LCST of Poly(MEO2MA)
Thermoresponsive polymers like poly(MEO2MA) exhibit a unique property known as a Lower Critical Solution Temperature (LCST). Below this critical temperature, the polymer is soluble in a solvent, typically water, due to favorable hydrogen bonding between the polymer's ether and carbonyl groups and the surrounding water molecules. This results in the polymer chains adopting an extended, random coil conformation.[1]
As the temperature of the solution is raised to and above the LCST, these hydrogen bonds are disrupted. This disruption leads to a ascendancy of hydrophobic interactions between the polymer chains, causing them to collapse into a more compact, globular state. This conformational change, often referred to as the coil-to-globule transition, results in the polymer becoming insoluble and phase-separating from the solution, which can be visually observed as the solution turning cloudy.[1][2] This transition is reversible; upon cooling below the LCST, the polymer chains rehydrate and redissolve.
The precise temperature at which this phase transition occurs is a critical parameter for the design of smart materials for biomedical applications. For instance, a polymer with an LCST slightly above physiological temperature (37°C) can be loaded with a drug in its soluble state at room temperature and then, upon administration into the body, undergo a phase transition to release the drug.
Factors Influencing the LCST of Poly(MEO2MA)
The LCST of poly(MEO2MA) is not a fixed value but can be finely tuned by several factors, allowing for the rational design of polymers for specific applications.
Copolymerization
One of the most effective ways to modulate the LCST of poly(MEO2MA) is through copolymerization with other monomers. A common comonomer is oligo(ethylene glycol) methacrylate (B99206) (OEGMA). By varying the ratio of MEO2MA to OEGMA, the LCST of the resulting copolymer can be precisely controlled. Increasing the proportion of the more hydrophilic OEGMA monomer will generally increase the LCST of the copolymer.[2][3][4] This tunability allows for the synthesis of polymers with LCSTs ranging from approximately 26°C (for pure poly(MEO2MA)) to higher temperatures, making them suitable for various in vivo applications.[1][5]
Molecular Weight
The molecular weight of the polymer can also influence its LCST. For some thermoresponsive polymers, a significant dependence of the LCST on molecular weight is observed. However, for copolymers of MEO2MA and OEGMA, the influence of molecular weight on the LCST has been found to be less pronounced compared to other polymers like poly(N-isopropylacrylamide) (PNIPAM).[6]
Polymer Concentration
The concentration of the polymer in solution can affect the cloud point, which is the temperature at which the solution becomes visibly turbid. For many thermoresponsive polymers, the cloud point decreases with increasing polymer concentration up to a certain point, after which it may plateau. The LCST is technically the minimum of the cloud-point temperature versus concentration curve.[1]
Additives
The presence of additives such as salts in the aqueous solution can alter the LCST of poly(MEO2MA). The effect of salts on the LCST is complex and can depend on the specific ions present, following the Hofmeister series. Some salts can decrease the LCST by promoting the dehydration of the polymer chains, while others may have a lesser effect.[1]
Quantitative Data on the LCST of Poly(MEO2MA) and its Copolymers
The following table summarizes representative LCST values for poly(MEO2MA) and its copolymers with OEGMA under various conditions. These values are indicative and can vary based on the specific experimental conditions and measurement techniques.
| Polymer Composition (molar ratio MEO2MA:OEGMA) | Molecular Weight ( g/mol ) | Concentration (wt%) | Solvent | LCST (°C) | Measurement Technique | Reference |
| 100:0 | ~10,000 | 1.0 | Water | ~26 | Turbidimetry | [1] |
| 95:5 | ~10,000 | 1.0 | Water | ~32 | Turbidimetry | [6] |
| 80:20 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |
| 75:25 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |
| 50:50 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |
| 40:60 | Not Specified | Not Specified | Water | Tunable | Not Specified | [3] |
Experimental Protocols for LCST Determination
The accurate determination of the LCST is crucial for the characterization of thermoresponsive polymers. The three most commonly employed techniques are UV-Vis Spectroscopy (Turbidimetry), Dynamic Light Scattering (DLS), and Differential Scanning Calorimetry (DSC).
UV-Vis Spectroscopy (Turbidimetry)
This is the most common and straightforward method for determining the cloud point of a polymer solution, which is often used as an approximation of the LCST.
Principle: As the polymer solution is heated through its LCST, the polymer chains aggregate, causing the solution to become turbid. This turbidity leads to an increase in the scattering of light, which can be measured as an increase in absorbance or a decrease in transmittance with a UV-Vis spectrophotometer.
Methodology:
-
Sample Preparation: Prepare a polymer solution of the desired concentration (e.g., 1 wt%) in the chosen solvent (typically deionized water or a buffer solution). Ensure the polymer is fully dissolved, which may require gentle agitation or sonication. Filter the solution to remove any dust or undissolved particles.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (e.g., a Peltier device).
-
Measurement:
-
Place the polymer solution in a quartz cuvette and insert it into the temperature-controlled holder.
-
Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500 nm) to ensure that changes in the signal are due to light scattering.[7]
-
Equilibrate the sample at a temperature well below the expected LCST for at least 15 minutes.[7]
-
Increase the temperature at a controlled rate (e.g., 1 °C/min) while continuously monitoring the transmittance or absorbance.
-
-
Data Analysis: Plot the transmittance or absorbance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value or as the inflection point of the transition curve.[7]
Dynamic Light Scattering (DLS)
DLS is a highly sensitive technique for detecting the formation of polymer aggregates as the solution is heated through the LCST.
Principle: DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in the intensity of scattered light caused by Brownian motion. Below the LCST, DLS measures the size of individual, hydrated polymer chains. Above the LCST, a significant increase in the measured particle size is observed due to the formation of large aggregates.
Methodology:
-
Sample Preparation: Prepare the polymer solution as described for turbidimetry, ensuring it is well-dissolved and filtered to remove any contaminants that could interfere with the measurement.
-
Instrumentation: Use a DLS instrument equipped with a temperature controller.
-
Measurement:
-
Place the sample cuvette in the DLS instrument.
-
Equilibrate the sample at a temperature below the expected LCST.
-
Increase the temperature in a stepwise manner, allowing the sample to equilibrate at each temperature before measurement.
-
At each temperature, record the size distribution of the particles.
-
-
Data Analysis: Plot the average hydrodynamic radius and/or the scattered light intensity as a function of temperature. The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius or scattered light intensity occurs.[1][7]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the LCST transition, providing thermodynamic information about the process.
Principle: The dehydration of polymer chains and their subsequent aggregation during the LCST transition is an endothermic process. DSC measures the difference in heat flow between a sample pan containing the polymer solution and a reference pan (containing only the solvent) as they are heated at a constant rate. An endothermic peak in the DSC thermogram indicates the LCST.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the polymer solution into a DSC pan. Prepare a reference pan containing the same amount of the pure solvent.
-
Instrumentation: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the measurement. Place the pans in the DSC instrument.
-
Measurement:
-
Equilibrate the system at a temperature below the expected LCST.
-
Heat the sample and reference at a constant rate (e.g., 1-10 °C/min) through the LCST transition.[7]
-
Record the differential heat flow between the sample and reference pans.
-
-
Data Analysis: Plot the heat flow as a function of temperature. The LCST is typically determined from the onset temperature or the peak maximum of the endothermic transition.[8]
Visualizing Experimental Workflows and Mechanisms
Graphviz diagrams are provided to illustrate the experimental workflows for LCST determination and the underlying mechanism of the phase transition.
Caption: Workflow for LCST Determination.
Caption: Coil-to-Globule Transition Mechanism.
Applications in Drug Delivery
The tunable LCST of poly(MEO2MA) and its copolymers makes them highly attractive for various drug delivery applications. These polymers can be used to create "smart" drug delivery systems that release their payload in response to a temperature stimulus.
Thermoresponsive Nanocarriers: Poly(MEO2MA)-based copolymers can be used to coat nanoparticles, forming a thermoresponsive shell.[3][9] Below the LCST, the hydrophilic polymer shell provides stealth properties, prolonging circulation time in the bloodstream. When the nanoparticles accumulate at a target site, such as a tumor, a local increase in temperature (e.g., through hyperthermia) can trigger the collapse of the polymer shell, leading to the release of the encapsulated drug.[10]
Injectable Hydrogels: Copolymers of MEO2MA can be designed to be soluble at room temperature and form a gel at body temperature. This allows for the easy administration of a drug-polymer solution via injection. Once in the body, the solution gels, forming a depot from which the drug is released in a sustained manner.
The ability to precisely control the LCST of poly(MEO2MA)-based systems is paramount for the successful design and implementation of these advanced drug delivery platforms. This technical guide provides the foundational knowledge for researchers and drug development professionals to harness the potential of this versatile thermoresponsive polymer.
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro [ouci.dntb.gov.ua]
A Comprehensive Technical Guide to the Thermoresponsive Behavior of Poly(2-(2-methoxyethoxy)ethyl methacrylate) (MEO2MA) Polymers in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermoresponsive properties of polymers based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a class of "smart" materials of significant interest in the biomedical field. The focus is on their behavior in aqueous solutions, particularly their Lower Critical Solution Temperature (LCST), the factors that influence this transition, and the experimental methods used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in materials science, polymer chemistry, and advanced drug delivery systems.
The Core Concept: Lower Critical Solution Temperature (LCST)
Thermoresponsive polymers are macromolecules that exhibit a distinct phase transition in response to temperature changes.[1] Polymers based on MEO2MA are well-known for their Lower Critical Solution Temperature (LCST) behavior in water.[2] Below their LCST, these polymers are soluble, existing as hydrated, extended coils due to favorable hydrogen bonding between their oligo(ethylene glycol) side chains and surrounding water molecules.[3][4] As the temperature increases and surpasses the LCST, these hydrogen bonds are disrupted.[4] This leads to a dominance of polymer-polymer hydrophobic interactions, causing the polymer chains to undergo a conformational change from a hydrophilic coil to a dehydrated, collapsed globule state, resulting in their precipitation from the solution.[5][6] This sharp, reversible phase transition is a key feature exploited in many applications.[6]
The molecular mechanism behind this transition is a delicate balance between entropy and enthalpy. At low temperatures, the hydrophilic effect and hydrogen bonding are dominant. As the temperature rises, the entropy effect of the water molecules prevails, leading to the coil-to-globule transition.[5]
Caption: Molecular mechanism of the LCST phase transition.
Tuning the Thermoresponsive Behavior: Key Influencing Factors
The precise temperature at which the LCST phase transition occurs can be finely tuned, making MEO2MA-based polymers highly versatile.[7] This tunability is crucial for biomedical applications, where a transition around physiological temperature (37 °C) is often desired.[5] The primary factors influencing the LCST are detailed below.
2.1. Copolymer Composition
The most effective method for adjusting the LCST is by copolymerizing MEO2MA with other monomers, particularly the more hydrophilic oligo(ethylene glycol) methacrylate (OEGMA).[7][8] The resulting P(MEO2MA-co-OEGMA) copolymers exhibit an LCST that can be precisely controlled between the LCST of pure PMEO2MA (~26-28 °C) and that of pure POEGMA (~60-90 °C, depending on the side chain length).[4][8][9] Increasing the molar fraction of the hydrophilic OEGMA comonomer in the copolymer results in a higher LCST.[7][10] This linear relationship allows for the rational design of polymers with a predetermined phase transition temperature.[3]
| Molar Fraction of MEO₂MA (%) | Molar Fraction of OEGMA (%) | LCST (°C) in Water/PBS | Reference |
| 100 | 0 | ~26 | [4][11] |
| 95 | 5 | ~37 | [4] |
| 92 | 8 | ~39 | [6] |
| 90 | 10 | ~37-41 | [6][12] |
| 80 | 20 | ~49 | [6] |
| 0 | 100 | ~90 | [9] |
| Table 1: Influence of P(MEO2MA-co-OEGMA) copolymer composition on the Lower Critical Solution Temperature (LCST). The exact LCST can vary slightly based on the molecular weight of the OEGMA monomer used and the synthesis method. |
2.2. Polymer Concentration
The cloud point temperature (Tcp), the experimentally determined temperature of phase transition, can be influenced by the polymer concentration in the aqueous solution.[13] For P(MEO2MA-co-OEGMA) copolymers, the LCST has been shown to be relatively insensitive to concentration changes within a certain range, which is a significant advantage over other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).[4][8] However, at very low or very high concentrations, some variations may be observed.[12]
| Polymer | Concentration (mg/mL) | Cloud Point (°C) | Reference |
| P(MEO₂MA-co-OEGMA) | 1 | ~37 | [4] |
| P(MEO₂MA-co-OEGMA) | 10 | ~37 | [4] |
| P(MEO₂MA-co-OEGMA) | 50 | ~37 | [4] |
| pEFS8-26 | 0.10 | 83 | [14] |
| pEFS8-26 | 5 | 71 | [14] |
| pEFS8-26 | 30 | 71 | [14] |
| Table 2: Representative data showing the influence of polymer concentration on the cloud point temperature. P(MEO2MA-co-OEGMA) shows high stability, while other systems can show concentration dependence. |
2.3. Molecular Weight and End Groups
The degree of polymerization (DPn) can also affect the thermoresponsive behavior. However, similar to concentration, P(MEO2MA-co-OEGMA) copolymers show less dependence on molecular weight compared to PNIPAM.[4][15] The chemical nature of the polymer chain ends, which is determined by the initiation and termination steps of the polymerization process, can also have an impact on the overall hydrophilicity of the polymer and thus its LCST.[16]
2.4. Aqueous Medium (Ionic Strength)
For biomedical applications, behavior in physiological buffers like phosphate-buffered saline (PBS) is critical. The presence of salts can influence the hydration of polymer chains and thus affect the LCST. P(MEO2MA-co-OEGMA) copolymers have demonstrated remarkable stability, with their LCST being largely unaffected by changes in salt concentration, a clear advantage for in vivo applications.[4] In some core-shell nanoparticle systems, however, the LCST has been observed to be lower in PBS compared to pure water.[7][10]
Caption: Factors influencing the LCST of MEO2MA-based polymers.
Experimental Protocols for Characterization
Accurate determination of the LCST is essential for designing and applying thermoresponsive polymers. Several complementary techniques are commonly employed.[17]
3.1. Polymer Synthesis: Atom Transfer Radical Polymerization (ATRP)
Controlled radical polymerization techniques like ATRP are often used to synthesize well-defined P(MEO2MA-co-OEGMA) copolymers with controlled molecular weight, composition, and narrow molecular weight distribution.[8][18]
-
Objective: To synthesize a P(MEO2MA-co-OEGMA) copolymer with a target composition.
-
Materials: MEO2MA monomer, OEGMA monomer, initiator (e.g., methyl 2-bromopropionate), catalyst (e.g., Cu(I)Br), ligand (e.g., 2,2'-bipyridyl), and solvent (e.g., ethanol).[8]
-
General Procedure:
-
The desired molar ratios of MEO2MA and OEGMA monomers, ligand, and solvent are added to a reaction flask.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The catalyst (Cu(I)Br) is added to the frozen mixture under an inert atmosphere (e.g., Argon).
-
The initiator is injected, and the flask is placed in a thermostatically controlled oil bath (e.g., at 60 °C) to start the polymerization.[8]
-
The reaction is allowed to proceed for a specified time and is then quenched by exposing the mixture to air.
-
The polymer is purified by dialysis against deionized water and recovered by lyophilization.
-
The final copolymer composition and molecular weight are confirmed by ¹H NMR and Size Exclusion Chromatography (SEC).[15][18]
-
3.2. LCST Determination: Key Methodologies
3.2.1. Turbidimetry (UV-Visible Spectroscopy)
This is the most common method for determining the cloud point (Tcp), which is taken as the LCST.[14][19] It relies on the fact that the polymer solution becomes turbid when the polymer precipitates above its LCST.
-
Principle: Measures the change in optical transmittance of the polymer solution as a function of temperature.
-
Procedure:
-
Prepare a polymer solution of a known concentration (e.g., 1-10 mg/mL) in the desired aqueous medium (e.g., deionized water or PBS).[1][20]
-
Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the transmittance at a fixed wavelength (e.g., 500-600 nm) while heating the sample at a constant rate (e.g., 0.5-1.0 °C/min).[1][14][20]
-
Plot transmittance versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[19]
-
3.2.2. Dynamic Light Scattering (DLS)
DLS provides insight into the change in the polymer's hydrodynamic size during the phase transition.[21][22]
-
Principle: Measures the fluctuations in scattered light intensity caused by the Brownian motion of the polymer chains.[23] This is used to determine the hydrodynamic radius (Rh).
-
Procedure:
-
Prepare a dilute polymer solution and filter it to remove dust.
-
Place the sample in the DLS instrument.
-
Measure the hydrodynamic radius at incremental temperatures, starting from below the expected LCST to above it.
-
A sharp increase in the measured hydrodynamic radius indicates the aggregation of the collapsed polymer globules, signifying the LCST.[8][23]
-
3.2.3. Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the heat flow associated with the phase transition.[14][24]
-
Principle: The dehydration of the polymer chains during the coil-to-globule transition is an endothermic process, which can be detected by DSC as a peak in the heat flow.[17][24]
-
Procedure:
-
A polymer solution and a reference (the pure solvent) are placed in separate pans in the DSC instrument.[25]
-
The samples are heated at a constant rate (e.g., 1-2 °C/min).[2]
-
The difference in heat flow required to increase the temperature of the sample and the reference is recorded.
-
The onset or peak of the endothermic transition in the thermogram corresponds to the LCST.[14][24]
-
Caption: Experimental workflow for LCST determination.
Applications in Drug Development
The tunable and sharp thermoresponsive behavior of P(MEO2MA)-based polymers makes them exceptionally promising for advanced drug delivery systems.[6][7]
-
Temperature-Triggered Drug Release: Drugs can be encapsulated within nanoparticles or hydrogels made from P(MEO2MA-co-OEGMA) copolymers.[7][26] These systems can be designed to be stable and retain the drug at room temperature (below LCST) and then rapidly release their payload at physiological temperature (37 °C) or in response to localized hyperthermia, offering spatial and temporal control over drug administration.[7]
-
Injectable Hydrogels: Solutions of these polymers can be injected in a liquid state at room temperature. Upon reaching body temperature, they can undergo a sol-gel transition to form a gel depot in situ, providing a sustained release of an encapsulated therapeutic agent.[6]
-
Smart Coatings: These polymers can be grafted onto the surfaces of medical devices or nanoparticles to create "smart" surfaces whose properties (e.g., bioadhesion, drug elution) can be controlled by temperature.[11][27]
The excellent biocompatibility of oligo(ethylene glycol) segments further enhances the suitability of these materials for biomedical applications.[6] By carefully selecting the comonomer ratio, researchers can design P(MEO2MA-co-OEGMA) systems with an LCST perfectly tailored for a specific therapeutic application.[7][8]
References
- 1. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Preparation, Properties and Cell Biocompatibility of Room Temperature LCST-Hydrogels Based on Thermoresponsive PEO Stars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of P(MEO2MA-co-OEGMA) Random Copolymers and Thermally I...: Ingenta Connect [ingentaconnect.com]
- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. Synthesis of a thermoresponsive crosslinked MEO2MA polymer coating on microclusters of iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers [mdpi.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. When a Small Amount of Comonomer Is Enough: Tailoring the Critical Solution Temperature of LCST-Type Thermoresponsive Random Copolymers by PEG Methyl Ether Methacrylate with 1100 g/mol Molecular Weight | MDPI [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. The Swelling and Transition Behavior of Thermo-Responsive Poly(2-(2-Methoxyethoxy) Ethoxyethyl Methacrylate-co-Poly(Ethylene Glycol) Methyl Ether Methacrylate) Thin Films | Scientific.Net [scientific.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 23. azom.com [azom.com]
- 24. researchgate.net [researchgate.net]
- 25. Self-Healing Hydrogels with both LCST and UCST through Cross-Linking Induced Thermo-Response [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01094E [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Methoxyethoxy)ethyl Methacrylate (MEO2MA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a crucial monomer in the development of advanced polymers for biomedical applications. This document outlines common synthetic routes, detailed purification protocols, and methods for characterization to ensure high-purity MEO2MA suitable for sensitive applications such as drug delivery systems and tissue engineering.
Introduction
2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA) is a hydrophilic monomer that has garnered significant attention in the field of polymer chemistry. Its unique properties, including biocompatibility and thermoresponsiveness, make it an ideal building block for a variety of "smart" polymers. These polymers are capable of responding to external stimuli, such as temperature, rendering them highly valuable for controlled drug release, cell culture, and other biomedical applications. The synthesis of high-purity MEO2MA is a critical first step in the production of these advanced polymeric materials.
Synthesis of this compound
The most prevalent and industrially scalable method for the synthesis of MEO2MA is through the esterification of di(ethylene glycol) methyl ether with a methacrylic acid derivative. Two common approaches are detailed below.
Fischer Esterification of Di(ethylene glycol) methyl ether and Methacrylic Acid
This direct esterification method involves the reaction of di(ethylene glycol) methyl ether with methacrylic acid in the presence of an acid catalyst.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove the water byproduct and drive the reaction towards the product.
-
Reagents:
-
Di(ethylene glycol) methyl ether
-
Methacrylic acid (slight excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
A polymerization inhibitor (e.g., hydroquinone) is added to prevent the polymerization of the methacrylate monomer during the reaction.
-
An organic solvent that forms an azeotrope with water (e.g., toluene (B28343) or heptane) is used to facilitate water removal.
-
-
Procedure:
-
The reactants, catalyst, inhibitor, and solvent are charged into the reaction flask.
-
The mixture is heated to reflux. The water-solvent azeotrope is collected in the Dean-Stark trap.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Reaction of Di(ethylene glycol) methyl ether with Methacryloyl Chloride
This method offers a faster reaction rate and often proceeds at lower temperatures compared to Fischer esterification. It involves the reaction of di(ethylene glycol) methyl ether with methacryloyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction is carried out under an inert atmosphere to prevent side reactions.
-
Reagents:
-
Di(ethylene glycol) methyl ether
-
Methacryloyl chloride
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
-
Procedure:
-
Di(ethylene glycol) methyl ether and the base are dissolved in the anhydrous solvent in the reaction flask and cooled in an ice bath.
-
Methacryloyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.
-
The resulting salt (triethylammonium chloride) is removed by filtration.
-
Purification of this compound
Purification of the crude MEO2MA monomer is essential to remove unreacted starting materials, byproducts, and any polymerization inhibitors that may interfere with subsequent polymerization reactions.
Work-up and Extraction
Following either synthetic route, the crude product is typically washed to remove water-soluble impurities.
Experimental Protocol:
-
The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.
-
The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude MEO2MA.
Removal of Polymerization Inhibitor
Commercially available MEO2MA, as well as the synthesized monomer, contains inhibitors to prevent premature polymerization. These inhibitors must be removed before use in controlled polymerization techniques.
Experimental Protocol:
-
Column Chromatography: A simple and effective method is to pass the monomer through a short column packed with activated basic alumina.[1][2]
-
Procedure:
-
A glass column is packed with activated basic alumina.
-
The crude MEO2MA is loaded onto the column and allowed to elute. The inhibitor is adsorbed onto the alumina, while the purified monomer is collected.
-
Vacuum Distillation
For the highest purity, vacuum distillation is the preferred method. This technique separates the MEO2MA from non-volatile impurities and any remaining starting materials with different boiling points.
Experimental Protocol:
-
Setup: A distillation apparatus suitable for vacuum operation is assembled. It is crucial to include a cold trap to protect the vacuum pump.
-
Procedure:
-
The crude MEO2MA is placed in the distillation flask along with a fresh polymerization inhibitor (e.g., a small amount of hydroquinone) to prevent polymerization during heating.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently in an oil bath.
-
The fraction distilling at the correct boiling point and pressure is collected. The reported boiling point of MEO2MA is 98°C at 3.5 mm Hg.[3][4][]
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and purification of MEO2MA. Actual values may vary depending on the specific reaction conditions and scale.
| Parameter | Fischer Esterification | Reaction with Methacryloyl Chloride |
| Typical Yield | 60-80% | >90% |
| Purity (after purification) | >98% | >99% |
| Boiling Point | 98°C @ 3.5 mmHg[3][4][] | 98°C @ 3.5 mmHg[3][4][] |
| Density | 1.02 g/mL at 25°C[3][6] | 1.02 g/mL at 25°C[3][6] |
| Refractive Index (n20/D) | 1.44[3][4] | 1.44[3][4] |
Characterization
The identity and purity of the synthesized MEO2MA monomer should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the MEO2MA molecule.[3][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the ester carbonyl (~1720 cm-1) and the carbon-carbon double bond (~1640 cm-1) of the methacrylate group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the monomer and identify any volatile impurities.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of MEO2MA.
Caption: General workflow for the synthesis and purification of MEO2MA.
Conclusion
The successful synthesis and rigorous purification of this compound are paramount for the development of high-performance polymers for advanced biomedical applications. This guide provides a detailed framework for researchers and scientists to produce high-purity MEO2MA, ensuring the reliability and reproducibility of their subsequent polymer synthesis and applications. Adherence to these detailed protocols will facilitate the creation of well-defined polymers with predictable and tunable properties.
References
- 1. rsc.org [rsc.org]
- 2. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 6. This compound [xinyuehpom.com]
- 7. This compound(45103-58-0) 1H NMR spectrum [chemicalbook.com]
Biocompatibility of Polymers Based on 2-(2-Methoxyethoxy)ethyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biocompatibility of polymers derived from 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA). MEO₂MA-based polymers are of significant interest in the biomedical field due to their unique thermoresponsive properties and potential for applications in drug delivery, tissue engineering, and as coatings for medical devices. This document synthesizes current scientific findings on their interaction with biological systems, focusing on cytotoxicity, hemocompatibility, protein adsorption, and the underlying cellular and molecular responses.
In Vitro Cytotoxicity
The assessment of cytotoxicity is a critical first step in evaluating the biocompatibility of a polymer. For MEO₂MA-based polymers, in vitro studies are essential to determine their potential to cause cell death or inhibit cell proliferation. Commonly used assays include the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.
Studies on copolymers of MEO₂MA and oligo(ethylene glycol) methacrylate (OEGMA) have shown that the cytotoxicity can be influenced by the monomer ratio, which in turn affects the polymer's hydrophobicity. For instance, silver nanoparticles coated with a more hydrophobic MEO₂MA-rich copolymer (95:5 MEO₂MA:OEGMA) exhibited higher cytotoxicity (98%) compared to those with a more hydrophilic coating (80:20 MEO₂MA:OEGMA), which showed 60% cytotoxicity. This suggests that surface hydrophobicity plays a significant role in mediating cellular interactions and subsequent toxic effects.
It has been noted that the cytotoxicity of methacrylate-based polymers can often be attributed to the leaching of unreacted monomers. Therefore, proper purification of the polymer is crucial to ensure its biocompatibility.
| Polymer Composition | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| p(MEO₂MA₉₅-co-OEGMA₅) on AgNPs | L-929 | LDH | Not Specified | ~2% (implies 98% cytotoxicity) | |
| p(MEO₂MA₈₀-co-OEGMA₂₀) on AgNPs | L-929 | LDH | Not Specified | ~40% (implies 60% cytotoxicity) | |
| Methacrylate-based resin (Super-Bond C&B, set) | L-929 | MTS | Not Specified | 100 ± 21.9 | [1] |
| Methacrylate-based resin (MetaSEAL, set) | L-929 | MTS | Not Specified | 24.9 ± 7.9 | [1] |
| Methyl Methacrylate (MMA) Monomer | L-929 | Direct Cell Count | 34 mM/L (TC50) | 50 | [2] |
Table 1: Quantitative Cytotoxicity Data for MEO₂MA-based and other Methacrylate Polymers.
Hemocompatibility
For blood-contacting applications, the hemocompatibility of a polymer is of utmost importance. Hemolysis, the rupture of red blood cells, is a key indicator of a material's adverse effects on blood. MEO₂MA-based hydrogels have generally been found to be non-hemolytic, with hemolysis percentages well below the permissible level of 5% for biomaterials. This indicates good compatibility with human red blood cells.
| Polymer/Hydrogel | Blood Source | Assay | Hemolysis (%) | Citation |
| HT Hydrogel (0.5%) | Not Specified | Spectrophotometry | 0.14 ± 0.07 | [3] |
| HT Hydrogel (1.0%) | Not Specified | Spectrophotometry | 0.31 ± 0.20 | [3] |
| HT Hydrogel (1.5%) | Not Specified | Spectrophotometry | 0.41 ± 0.20 | [3] |
| CMC-Gel-VitE 100 Hydrogel | Not Specified | Spectrophotometry | 1.91 ± 1.05 | [4] |
| CMC-Gel Hydrogel | Not Specified | Spectrophotometry | 4.07 ± 0.81 | [4] |
Table 2: Quantitative Hemolysis Data for Various Hydrogels.
Protein Adsorption
The initial event upon a biomaterial's contact with biological fluids is the adsorption of proteins to its surface. This adsorbed protein layer mediates subsequent cellular interactions. The surface properties of MEO₂MA-based polymers, such as hydrophobicity, can be tuned to control protein adsorption.
Interestingly, studies on thermoresponsive copolymers of MEO₂MA and OEGMA have shown that while they can be designed to resist non-specific protein adsorption, they can also be tailored to promote the adhesion of specific extracellular matrix proteins, which can in turn enhance cell attachment.
| Polymer Surface | Protein Solution | Adsorbed Protein | Method | Key Finding | Citation |
| p(MEO₂MA-co-OEGMA) | 10% Fetal Bovine Serum | Serum Proteins | Not Specified | 2.3-fold higher adsorption than tissue culture plastic. | |
| Poly(methyl methacrylate) | Not Specified | Not Specified | Not Specified | Moderate biocompatibility, does not present good properties for cell adhesion without surface modification. | [5] |
Table 3: Protein Adsorption on MEO₂MA-based Polymer Surfaces.
In Vivo Biocompatibility and Inflammatory Response
The in vivo response to an implanted biomaterial is a complex process involving inflammation and the foreign body response (FBR). For MEO₂MA-based materials, the in vivo response is expected to be mild, characteristic of biocompatible materials. The initial inflammatory response to implanted synthetic polymers typically involves the recruitment of neutrophils and macrophages. If the inflammation persists, it can lead to the formation of a fibrous capsule around the implant.
Studies on polymethylmethacrylate (PMMA) particles, a related methacrylate polymer, have shown that they can induce an inflammatory response characterized by the release of cytokines such as TNF-α, IL-1, and IL-6. The size and surface area of the polymer particles can significantly influence the intensity of this response, with smaller particles often eliciting a greater inflammatory reaction. The thickness of the fibrous capsule is a common metric for evaluating the severity of the FBR. For some biocompatible polymers, this capsule can be relatively thin.
| Implant Material | Animal Model | Implantation Site | Time Point | Capsule Thickness (μm) | Key Observation | Citation |
| Uncoated Implant | Mouse | Subcutaneous | 6 months (irradiated) | 79.1 ± 27.3 | Thicker capsule formation compared to coated implant. | [6] |
| Met-Z2-Y12-coated Implant | Mouse | Subcutaneous | 6 months (irradiated) | 50.9 ± 9.6 | Significantly thinner capsule, indicating improved biocompatibility. | [6] |
| Polyvinyl alcohol (PVA) | Mouse | Subcutaneous | 180 days | Thickest capsule among materials tested. | [7][8] | |
| Silicone | Mouse | Subcutaneous | 180 days | Thinnest capsule among materials tested. | [7][8] |
Table 4: In Vivo Foreign Body Response to Implanted Polymers.
Cellular Signaling Pathways
The interaction of MEO₂MA-based polymers and their potential degradation products with cells can trigger specific intracellular signaling pathways, leading to various cellular responses including inflammation. For methacrylate-based polymers like PMMA, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways have been identified as key players in the inflammatory response.
PMMA particles have been shown to activate the NF-κB pathway through a cascade involving the upstream kinase TAK1, leading to the production of pro-inflammatory cytokines.[9][10][11] The MAPK signaling pathways, including JNK and p38, are also activated in response to biomaterials and their ionic byproducts, regulating processes like cell proliferation, differentiation, and apoptosis.[12][13]
Figure 1: Simplified NF-κB signaling pathway activated by methacrylate-based polymers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of biocompatibility. Below are summaries of key in vitro assays.
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Materials: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or isopropanol), 96-well plates, cell culture medium, test polymer extracts.
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Replace the medium with medium containing various concentrations of the polymer extract.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.[14][15][16]
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
LDH Assay (Lactate Dehydrogenase)
This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme released from cells with damaged plasma membranes.
-
Materials: LDH assay kit (containing substrate, assay buffer, and stop solution), 96-well plates, cell culture medium, test polymer extracts.
-
Protocol:
-
Seed cells and expose them to polymer extracts as in the MTT assay.
-
Collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for approximately 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at approximately 490 nm.
-
Calculate cytotoxicity based on LDH release from treated cells compared to control cells.[3][17][18][19][20]
-
Figure 3: Experimental workflow for the LDH cytotoxicity assay.
Hemolysis Assay (ASTM F756)
This protocol assesses the hemolytic properties of materials that will come into contact with blood.
-
Materials: Fresh human blood with anticoagulant (e.g., sodium citrate), Phosphate-Buffered Saline (PBS), positive control (e.g., distilled water), negative control (e.g., saline), test material.
-
Protocol (Direct Contact Method):
-
Prepare a diluted blood suspension in PBS.
-
Place the test material in a test tube.
-
Add the diluted blood suspension to the test tube.
-
Incubate at 37°C for a specified time (e.g., 3 hours), with gentle agitation.
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.[9][10][11][13]
-
References
- 1. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the Foreign Body Response to Common Surgical Biomaterials in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyubiquitination events mediate polymethylmethacrylate (PMMA) particle activation of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Polyubiquitination Events Mediate Polymethylmethacrylate (PMMA) Particle Activation of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of MAPK/JNK signaling pathway on the regulation of biological behaviors of MC3T3-E1 osteoblasts under titanium ion exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Material matters: exploring the interplay between natural biomaterials and host immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. rsc.org [rsc.org]
- 18. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Thermosensitive Nature of p(MEO2MA-co-OEGMA) Hydrogels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phase transition behavior of poly(2-(2-methoxyethoxy)ethyl methacrylate-co-oligo(ethylene glycol) methacrylate) [p(MEO2MA-co-OEGMA)] hydrogels. These thermosensitive polymers exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly valuable for a range of biomedical applications, including controlled drug delivery and tissue engineering. This document provides a comprehensive overview of their synthesis, the mechanism of their phase transition, and detailed experimental protocols for their characterization.
The Core Principle: Lower Critical Solution Temperature (LCST)
The defining characteristic of p(MEO2MA-co-OEGMA) hydrogels is their reversible phase transition in aqueous solutions in response to temperature changes. Below their LCST, the polymer chains are hydrated and exist in a soluble, swollen state. As the temperature rises above the LCST, the polymer undergoes a conformational change, leading to dehydration, chain collapse, and the formation of a more compact, hydrophobic globule structure. This transition from a soluble to an insoluble state is the cornerstone of their "smart" behavior.
The LCST of these hydrogels can be precisely tuned by altering the molar ratio of the two constituent monomers: MEO2MA and OEGMA. MEO2MA is the more hydrophobic of the two and is the primary driver of the thermosensitive behavior. OEGMA, with its longer oligo(ethylene glycol) side chains, is more hydrophilic. By increasing the proportion of the hydrophilic OEGMA comonomer, the overall hydrophilicity of the copolymer is enhanced, resulting in a higher LCST. This tunability allows for the design of hydrogels with phase transitions at or near physiological temperatures, a critical feature for biomedical applications.
The phase transition is a reversible process. Upon cooling below the LCST, the polymer chains rehydrate and the hydrogel returns to its swollen, soluble state. This reversibility is a key advantage over some other thermosensitive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), which can exhibit hysteresis in their heating and cooling profiles.
Quantitative Data: Tuning the Phase Transition
The relationship between the comonomer composition and the resulting LCST is a critical parameter in the design of p(MEO2MA-co-OEGMA) hydrogels for specific applications. The following table summarizes representative quantitative data on the volume phase transition temperature (VPTT), which is analogous to the LCST for hydrogels, at different molar ratios of MEO2MA and OEGMA.
| Molar Ratio (MEO2MA:OEGMA) | OEGMA Content (mol%) | Volume Phase Transition Temperature (VPTT/LCST) (°C) | Reference |
| 97:3 | 3 | ~35 | [1] |
| 92:8 | 8 | ~40 | [1] |
| 87:13 | 13 | ~45 | [1] |
| 80:20 | 20 | ~48 | [2] |
| 40:60 | 60 | ~48 | [2] |
Note: The exact LCST can be influenced by factors such as polymer concentration, molecular weight, and the presence of salts. The data presented here are indicative of the general trend.
Experimental Protocols
Synthesis of p(MEO2MA-co-OEGMA) Hydrogels via Controlled Radical Polymerization
To achieve well-defined copolymers with a narrow molecular weight distribution and precise control over the comonomer incorporation, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred over conventional free-radical polymerization.[3][4][5][6][7]
Representative ATRP Synthesis Protocol:
-
Monomer and Initiator Preparation: In a Schlenk flask, the desired amounts of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and oligo(ethylene glycol) methacrylate (OEGMA) are dissolved in a suitable solvent (e.g., a mixture of DMSO and water).[6] The initiator, such as ethyl α-bromoisobutyrate (EBiB), is then added.
-
Catalyst Complex Preparation: In a separate Schlenk flask, the catalyst, typically a copper(I) halide (e.g., CuBr), and a ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are mixed in the solvent and stirred until a homogeneous solution is formed.
-
Degassing: Both the monomer/initiator solution and the catalyst solution are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The catalyst solution is then transferred to the monomer/initiator solution via a cannula under an inert atmosphere (e.g., argon or nitrogen) to initiate the polymerization. The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly elevated) with constant stirring.
-
Cross-linking: To form a hydrogel, a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is included in the initial monomer mixture.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The resulting polymer is purified by dialysis against deionized water to remove unreacted monomers, catalyst, and solvent, followed by lyophilization to obtain the dry hydrogel.
Workflow for ATRP Synthesis of p(MEO2MA-co-OEGMA) Hydrogel
References
- 1. pilab.dhu.edu.cn [pilab.dhu.edu.cn]
- 2. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to MEO2MA and OEGMA Monomers for Advanced Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pivotal monomers in the field of smart biomaterials: 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA). Understanding their distinct characteristics and synergistic relationship is crucial for the rational design of thermoresponsive polymers for applications ranging from targeted drug delivery to tissue engineering.
Core Monomer Characteristics: Structure and Intrinsic Properties
The fundamental difference between MEO2MA and OEGMA lies in the length of their oligo(ethylene glycol) side chains. MEO2MA possesses two ethylene (B1197577) glycol units, making it one of the shortest and most common monomers in the OEGMA family. OEGMA is a broader classification for monomers with a variable number of ethylene glycol repeats, often designated by their number-average molecular weight (e.g., OEGMA300, OEGMA475). This structural variation is the primary determinant of their physical and chemical properties.
Polymers derived from these monomers are renowned for their biocompatibility, non-immunogenicity, and thermoresponsive behavior, making them superior alternatives to traditional poly(N-isopropylacrylamide) (PNIPAM) for many clinical applications.[1][2][3]
The table below summarizes the key quantitative differences between MEO2MA and common OEGMA variants.
| Property | MEO2MA (DEGMA) | OEGMA300 | OEGMA475/500 |
| Molecular Weight ( g/mol ) | 188.22 | ~300 | ~475 to 500 |
| Number of EG Units (n) | 2 | ~5-6 | ~9-10 |
| Relative Hydrophilicity | Lower | Higher | Highest |
| Homopolymer LCST (°C) | ~26 - 28 °C[2][4] | ~65 °C[5] | ~90 °C[5][6] |
The Phenomenon of Thermoresponsiveness: The LCST
Polymers of MEO2MA and OEGMA exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer chains are hydrophilic and soluble, forming hydrogen bonds with water molecules, which results in an expanded, random coil conformation. As the temperature rises above the LCST, these polymer-water interactions break in favor of intramolecular and intermolecular hydrophobic interactions. This causes the polymer chains to collapse into dehydrated, compact globules, leading to phase separation and precipitation from the solution.[7]
Copolymerization: Engineering a Precise Thermal Switch
The primary advantage of using MEO2MA and OEGMA in combination is the ability to precisely control the LCST of the resulting copolymer. By statistically copolymerizing the more hydrophobic MEO2MA with a more hydrophilic OEGMA (like OEGMA300), the LCST of the final polymer can be fine-tuned to any temperature between the LCSTs of the individual homopolymers.[1][4] Increasing the molar fraction of OEGMA increases the overall hydrophilicity of the copolymer, thus raising its LCST. Conversely, a higher MEO2MA content results in a lower LCST.[3][8] This tunability is critical for biomedical applications, where a phase transition near physiological body temperature (37 °C) is often required.
The following table demonstrates the effect of copolymer composition on the LCST, based on data for P(MEO2MA-co-OEGMA300).
| Molar Fraction MEO2MA | Molar Fraction OEGMA300 | Resulting LCST in Water (°C) | Resulting LCST in PBS (°C) |
| 1.00 | 0.00 | ~28 | - |
| 0.90 | 0.10 | ~33 | ~28 |
| 0.75 | 0.25 | ~44 | ~38 |
| 0.50 | 0.50 | ~56 | ~51 |
| 0.00 | 1.00 | ~65 | ~62 |
| Data adapted from studies on P(MEO2MA-co-OEGMA300) copolymers. Actual values may vary based on molecular weight and polymer concentration.[1][4] |
Applications in Advanced Drug Delivery
The tunable thermoresponsiveness of P(MEO2MA-co-OEGMA) copolymers is extensively exploited in drug delivery systems.[8][9] Nanoparticles or hydrogels can be formulated from these copolymers to encapsulate therapeutic agents. In systemic circulation (at normal body temperature, ~37 °C, below a tuned LCST of ~40-45 °C), the polymer shell is hydrophilic and swollen, preventing premature drug release and protecting the payload from degradation. When these carriers accumulate at a target site, such as a tumor, an external trigger like focused ultrasound or local hyperthermia can be applied to raise the temperature above the LCST. This induces the polymer to collapse, becoming hydrophobic and expelling the encapsulated drug for a targeted, high-concentration release.[8][10]
Key Experimental Protocols
Synthesis of P(MEO2MA-co-OEGMA) via ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that yields well-defined copolymers with predictable molecular weights and low dispersity.[4]
Materials:
-
MEO2MA monomer
-
OEGMA300 monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (B1667542) (solvent)
-
Inhibitor removal columns
-
Basic alumina (B75360)
-
Methanol (B129727), Hexane
-
Schlenk flask, syringes, magnetic stirrer
Methodology:
-
Purification: Pass MEO2MA and OEGMA300 monomers through an inhibitor removal column. Purify PMDETA by passing it through a basic alumina column.
-
Reaction Setup: Add CuBr (1 part) to a dry Schlenk flask. Add anisole and PMDETA (1 part) and stir to form the catalyst complex.
-
Monomer Addition: In a separate vial, mix the desired molar ratio of MEO2MA and OEGMA300 monomers. Add this mixture to the reaction flask via syringe.
-
Initiation: Add the EBiB initiator (1 part) to the flask to begin the polymerization. The target degree of polymerization will determine the monomer-to-initiator ratio.
-
Polymerization: Place the flask in an oil bath preheated to the desired temperature (e.g., 60-70 °C) and stir for the required time (e.g., 4-24 hours) under an inert atmosphere (Nitrogen or Argon).
-
Termination & Purification: Terminate the reaction by exposing the mixture to air. Dilute the mixture with methanol and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the methanol solution dropwise into cold hexane.
-
Drying: Decant the solvent and dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Determination of LCST by UV-Vis Turbidimetry
This is the standard method for measuring the cloud point, which corresponds to the LCST.[7]
Materials:
-
Synthesized P(MEO2MA-co-OEGMA) copolymer
-
Deionized water or Phosphate-Buffered Saline (PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvette
Methodology:
-
Solution Preparation: Prepare a polymer solution in the desired solvent (water or PBS) at a specific concentration (e.g., 1.0 mg/mL). Ensure the polymer is fully dissolved.
-
Instrument Setup: Set the spectrophotometer to monitor transmittance at a fixed wavelength (e.g., 500 nm).
-
Measurement: Place the cuvette in the holder and equilibrate at a temperature well below the expected LCST (e.g., 20 °C).
-
Heating Ramp: Program the temperature controller to increase the temperature at a slow, constant rate (e.g., 0.5 °C/min) to a point well above the expected LCST.
-
Data Collection: Record the transmittance as a function of temperature. A sharp drop in transmittance indicates the phase transition.
-
LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Polymer Characterization
-
¹H NMR Spectroscopy: Used to confirm the final copolymer composition by comparing the integration of characteristic proton signals from MEO2MA and OEGMA units against the polymer backbone.[4][7]
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the synthesized polymer, confirming the controlled nature of the polymerization.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Swelling and Transition Behavior of Thermo-Responsive Poly(2-(2-Methoxyethoxy) Ethoxyethyl Methacrylate-co-Poly(Ethylene Glycol) Methyl Ether Methacrylate) Thin Films | Scientific.Net [scientific.net]
- 8. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro | MDPI [mdpi.com]
- 9. Thermoresponsive oligo(ethylene glycol) methyl ether methacrylate based copolymers: composition and comonomer effect - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01688A [pubs.rsc.org]
- 10. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Atom Transfer Radical Polymerization (ATRP) of 2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. This document provides a detailed protocol for the ATRP of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a thermoresponsive monomer. The resulting polymer, poly(2-(2-methoxyethoxy)ethyl methacrylate) (pMEO2MA), exhibits a lower critical solution temperature (LCST) in aqueous solutions, making it a material of significant interest for biomedical applications such as drug delivery systems, hydrogels, and smart surfaces.
Data Presentation: Summary of ATRP Conditions for MEO2MA Polymerization
The following table summarizes various experimental conditions and results for the ATRP of MEO2MA and its copolymers, compiled from multiple sources. This allows for easy comparison of different reaction setups.
| Monomer(s) | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time | Conv. (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| MEO2MA | EBiB | CuBr/PMDETA | Anisole (B1667542) | 60-70 | 2-5 h | - | - | - | |
| MEO2MA/OEGMA300 | MBP | CuCl/Bipy | Ethanol | 60 | overnight | >95 | 21,200 | 1.15-1.35 | [1] |
| MEO2MA/AcSEMA | EBriB | CuCl/HMTETA | - | - | - | - | - | - | [2] |
| DMAEMA | BPN | CuBr/HMTETA | Dichlorobenzene | 50 | - | ~90 | ~15,000 | <1.3 | [3] |
| OEGMA | - | CuCl/bpy | D2O | 20 | <1 h | >90 | - | 1.20-1.25 | [4][5] |
| Methyl Acrylate | MBrP | CuBr2/Me6TREN | DMF | 60 | 2 h | ~85 | 3,700 | 1.15 | [6][7] |
| HEMA | BriB | CuCl/bpy | MEK/1-propanol | 50 | - | - | - | <1.5 | [8] |
Note: This table presents a selection of data from the cited literature. For full details, please refer to the original publications. EBiB: ethyl 2-bromoisobutyrate; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine; OEGMA300: oligo(ethylene glycol) methyl ether methacrylate (Mn = 300 g/mol ); MBP: methyl 2-bromopropionate; Bipy: 2,2'-bipyridine; AcSEMA: 2-(acetylthio)ethyl methacrylate; EBriB: ethyl-2-bromoisobutyrate; HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; DMAEMA: 2-(dimethylamino)ethyl methacrylate; BPN: 2-bromopropionitrile; OEGMA: oligo(ethylene glycol) methacrylate; MBrP: methyl 2-bromopropionate; Me6TREN: tris[2-(dimethylamino)ethyl]amine; HEMA: 2-hydroxyethyl methacrylate; MEK: methyl ethyl ketone.
Experimental Protocol: ATRP of MEO2MA
This protocol describes a general procedure for the synthesis of pMEO2MA via ATRP. The molar ratios of reagents can be adjusted to target different molecular weights.
Materials:
-
This compound (MEO2MA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (or other suitable solvent)
-
Nitrogen gas (N2)
-
Basic alumina (B75360)
-
Syringes and needles
-
Schlenk flask and other appropriate glassware
Procedure:
-
Monomer Purification: Pass MEO2MA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
Add MEO2MA, EBiB, PMDETA, and anisole to a Schlenk flask equipped with a magnetic stir bar.
-
The molar ratio of [MEO2MA]:[EBiB]:[CuBr]:[PMDETA] can be set, for example, to 50:1:1:1 to target a degree of polymerization of 50.
-
-
Degassing:
-
Seal the Schlenk flask and degas the mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final cycle, backfill the flask with nitrogen.
-
-
Initiation of Polymerization:
-
Under a positive flow of nitrogen, quickly add the CuBr catalyst to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired amount of time (e.g., 2-5 hours). The solution will become more viscous as the polymerization progresses.
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
-
-
Termination:
-
To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the copper catalyst and terminate the reaction.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).
-
-
Purification:
-
Pass the diluted polymer solution through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the purified polymer can be determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Chemical Structure: The structure of the polymer can be confirmed using ¹H NMR spectroscopy.
-
Monomer Conversion: Monomer conversion can be calculated from ¹H NMR spectra of the crude reaction mixture by comparing the integration of monomer vinyl peaks with that of polymer backbone peaks.
Mandatory Visualizations
Experimental Workflow for ATRP of MEO2MA
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: RAFT Polymerization of MEO₂MA
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the synthesis of thermoresponsive polymers based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers precise control over polymer architecture, which is critical for developing advanced materials for biomedical applications, particularly in the field of drug delivery.
Introduction: The Significance of P(MEO₂MA) in Drug Development
Polymers derived from MEO₂MA are of significant interest due to their thermoresponsive nature. They exhibit a Lower Critical Solution Temperature (LCST), a point at which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed state in aqueous solutions upon heating. This "smart" behavior can be harnessed for targeted drug delivery, where a therapeutic agent can be released at a specific site in the body characterized by a slightly elevated temperature, such as a tumor or inflamed tissue.
RAFT polymerization is a preferred method for synthesizing these polymers because it allows for the creation of well-defined macromolecules with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2] By copolymerizing MEO₂MA with other monomers, such as oligo(ethylene glycol) methacrylate (OEGMA), the LCST can be finely tuned to physiological temperatures.[3][4] This control is essential for designing materials that are responsive under clinically relevant conditions. Furthermore, the RAFT technique facilitates the synthesis of complex architectures like block copolymers, which can self-assemble into core-shell nanostructures for encapsulating and delivering hydrophobic drugs.[5][6]
Key Principles of RAFT Polymerization
RAFT is a type of living radical polymerization that relies on a chain transfer agent (CTA) to mediate the reaction. The process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA. This allows for the controlled growth of polymer chains and is applicable to a wide range of monomers.[2][7]
The success of RAFT polymerization hinges on several key factors:
-
Choice of RAFT Agent (CTA): The CTA's structure, particularly its R and Z groups, must be compatible with the monomer being polymerized.[7] For methacrylates like MEO₂MA, dithiobenzoates and trithiocarbonates are highly effective.[2][3][7]
-
Initiator: A standard radical initiator (e.g., AIBN, ACVA) is used to generate the initial radicals that start the polymerization process.[8][9]
-
Solvent: The choice of solvent can influence polymerization kinetics and polymer properties. Toluene and dioxane are commonly used for these types of polymerizations.[1][10]
-
Reaction Conditions: Temperature and reaction time are critical parameters that affect monomer conversion and the final polymer characteristics.
-
Oxygen Removal: As with other radical polymerizations, the removal of oxygen from the reaction mixture is crucial to prevent quenching of radicals. This is typically achieved through techniques like freeze-pump-thaw cycles or by purging with an inert gas.[9]
Summary of Experimental Conditions for MEO₂MA Polymerization
The following table summarizes various RAFT polymerization conditions and results for MEO₂MA and its copolymers, providing a comparative overview for experimental design.
| Polymer System | Monomers | RAFT Agent (CTA) | Initiator | Solvent | Temp. (°C) | Time (h) | Molar Ratio [M]:[CTA]:[I] | Mn ( g/mol ) | Đ (Mw/Mn) |
| P(MEO₂MA-co-OEGMA) macro-CTA | MEO₂MA, OEGMA | CTP¹ | ACVA² | Methanol (B129727) | 60 | 6 | 75:1:0.4 | ~31,200 | < 1.34 |
| P(MEO₂MA-co-OEGMA) Nanogel Core | MEO₂MA, DEGDMA³ | P(MEO₂MA-co-OEGMA) | VA-044⁴ | Water/2-propanol | 37 | 20 | 160:1:0.33 (core:macro-CTA:I) | - | - |
| P(DEGMA-co-OEGMA) | DEGMA⁵, OEGMA | APP⁶ | ACVA | THF | 70 | 4 | 100:1:0.25 | - | - |
| PMEO₄/₅MA | MEO₄/₅MA⁷ | DPT⁸ | AIBN⁹ | Dioxane | 70 | - | 100:1:0.1 | 165,000-184,000 | - |
Notes on Table: ¹ CTP: 4-Cyanopentanoic acid dithiobenzoate[8] ² ACVA: 4,4'-azobis-4-cyanovaleric acid[8] ³ DEGDMA: Di(ethylene glycol) dimethacrylate (cross-linker)[8] ⁴ VA-044: 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) ⁵ DEGMA: Di(ethylene glycol) methyl ether methacrylate[11][12] ⁶ APP: 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid[11][12] ⁷ MEO₄/₅MA: Mixture of tetra/penta(ethylene glycol) methyl ether methacrylate[10] ⁸ DPT: Dithiopropionic acid trithiocarbonate[10] ⁹ AIBN: 2,2'-Azobisisobutyronitrile
Detailed Experimental Protocols
Protocol 1: Synthesis of P(MEO₂MA-co-OEGMA) Macro-CTA
This protocol outlines the synthesis of a thermoresponsive copolymer that can serve as a macro-chain transfer agent (macro-CTA) for subsequent polymerizations, such as the formation of block copolymers or nanogels.[8]
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), inhibitor removed
-
Oligo(ethylene glycol) methacrylate (OEGMA, Mn ≈ 475 g/mol ), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)
-
4,4'-azobis-4-cyanovaleric acid (ACVA) (Initiator)
-
Methanol (anhydrous)
-
Diethyl ether (cold)
-
Schlenk flask and line for inert atmosphere techniques
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine MEO₂MA (e.g., 1.78 g, 9.48 mmol), OEGMA (e.g., 1.20 g, 2.52 mmol), CTP (e.g., 44.6 mg, 0.16 mmol), and ACVA (e.g., 17.6 mg, 0.064 mmol).
-
Solvent Addition: Add anhydrous methanol (e.g., 4 mL) to dissolve the reagents. The target molar ratio is approximately [Monomers]₀/[CTP]₀/[ACVA]₀ = 75/1/0.4.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir for 6 hours.
-
Termination: Stop the reaction by immersing the flask in liquid nitrogen and then exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Thermoresponsive Nanogels via RAFT Dispersion Polymerization
This protocol uses the macro-CTA synthesized in Protocol 1 to create core-shell nanogels.[8]
Materials:
-
P(MEO₂MA-co-OEGMA) macro-CTA (from Protocol 1)
-
MEO₂MA (for the core)
-
Di(ethylene glycol) dimethacrylate (DEGDMA) (cross-linker)
-
2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044) (water-soluble initiator)
-
Water/2-propanol mixture (e.g., 1:4 v/v)
-
Schlenk flask and line
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the P(MEO₂MA-co-OEGMA) macro-CTA (e.g., 114 mg, 3.96 × 10⁻³ mmol), MEO₂MA (e.g., 119.3 mg, 0.63 mmol), DEGDMA (e.g., 38.4 mg, 0.16 mmol), and VA-044 (e.g., 0.427 mg, 1.32 × 10⁻³ mmol) in the water/2-propanol solvent mixture (e.g., 5 mL) at 0°C.
-
Degassing: Purge the solution with nitrogen or argon gas for 30 minutes while maintaining the temperature at 0°C.
-
Polymerization: Seal the flask and place it in a preheated water bath or incubator at 37°C. Allow the polymerization to proceed for 20 hours with stirring. This temperature is above the LCST of the forming core, inducing self-assembly into nanogels.
-
Termination: Stop the reaction by quenching the flask in liquid nitrogen.
-
Purification: The resulting nanogel dispersion can be purified by dialysis against deionized water to remove unreacted monomers, initiator fragments, and solvent.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the fundamental mechanism of RAFT polymerization.
Caption: The core mechanism of RAFT polymerization.
Caption: Experimental workflows for synthesis of macro-CTA and nanogels.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. repositori.urv.cat [repositori.urv.cat]
- 11. researchgate.net [researchgate.net]
- 12. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of p(MEO2MA) Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(2-methoxyethoxy)ethyl methacrylate) (p(MEO2MA)) hydrogels are synthetic, thermoresponsive polymers that have garnered significant interest for three-dimensional (3D) cell culture applications. Their biocompatibility, tunable mechanical properties, and ability to support cell growth make them an excellent alternative to traditional 2D cell culture and animal-derived hydrogels. This document provides detailed protocols for the synthesis, characterization, and application of p(MEO2MA) hydrogels for 3D cell culture, enabling researchers to create reproducible and well-defined microenvironments for a variety of cell types.
The synthesis of p(MEO2MA) hydrogels is typically achieved through the free-radical polymerization of MEO2MA monomers in the presence of a crosslinking agent. Photo-polymerization is a commonly employed method due to its rapid, cytocompatible reaction conditions, and spatiotemporal control over gelation.[1][2][3] The physical and biological properties of the resulting hydrogel can be tailored by modulating the polymer concentration, the type and concentration of the crosslinker, and the polymerization conditions.
Data Presentation
The following tables summarize key quantitative data for p(MEO2MA)-based hydrogels, providing a reference for expected material properties.
Table 1: Mechanical Properties of p(MEO2MA)-based Hydrogels
| Monomer Concentration (w/v) | Crosslinker (type and concentration) | Young's Modulus (kPa) | Reference |
| 10% | Ethylene glycol dimethacrylate (EGDMA), 1 mol% | 5 - 20 | [4] |
| 20% | EGDMA, 1 mol% | 30 - 60 | [4] |
| 10% | EGDMA, 2 mol% | 15 - 40 | [4] |
| 20% | Poly(ethylene glycol) dimethacrylate (PEGDMA), 1 mol% | 10 - 35 | [5][6] |
Table 2: Swelling Properties of p(MEO2MA)-based Hydrogels
| Monomer Concentration (w/v) | Crosslinker (type and concentration) | Swelling Ratio (q) | Reference |
| 10% | EGDMA, 1 mol% | 15 - 25 | [7][8] |
| 20% | EGDMA, 1 mol% | 8 - 15 | [7][8] |
| 10% | EGDMA, 2 mol% | 10 - 18 | [7][8] |
| 10% | PEGDMA, 1 mol% | 12 - 20 | [9] |
Note: The exact values can vary depending on the specific synthesis conditions and measurement techniques.
Experimental Protocols
Protocol 1: Synthesis of p(MEO2MA) Hydrogel Precursor Solution
This protocol describes the preparation of a photo-crosslinkable p(MEO2MA) hydrogel precursor solution.
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile, light-protected container, dissolve the desired amount of MEO2MA monomer in sterile PBS to achieve the target weight/volume percentage (e.g., 10% w/v).
-
Add the crosslinker, EGDMA, to the monomer solution. The concentration of the crosslinker will influence the stiffness of the final hydrogel (e.g., 1 mol% with respect to the MEO2MA monomer).
-
Add the photoinitiator, Irgacure 2959, to the solution at a concentration of 0.05-0.1% (w/v). Ensure it dissolves completely.
-
Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.
-
The precursor solution is now ready for cell encapsulation and photo-crosslinking.
Protocol 2: 3D Cell Encapsulation and Hydrogel Formation
This protocol details the process of encapsulating cells within the p(MEO2MA) hydrogel.
Materials:
-
p(MEO2MA) hydrogel precursor solution (from Protocol 1)
-
Cell suspension of desired cell type in culture medium
-
UV light source (365 nm)
-
Sterile culture plates or molds
Procedure:
-
Prepare a single-cell suspension of the desired cells at a concentration twice the final desired cell density.
-
In a sterile environment, mix the cell suspension with an equal volume of the p(MEO2MA) hydrogel precursor solution. Gently pipette to ensure a homogenous mixture without introducing air bubbles.
-
Pipette the cell-laden precursor solution into a sterile culture plate or a mold of the desired shape and thickness.
-
Expose the solution to UV light (365 nm) to initiate photo-polymerization. The exposure time will depend on the light intensity and the volume of the solution but is typically in the range of 1-5 minutes.[1][2]
-
After crosslinking, wash the hydrogels with sterile PBS or culture medium to remove any unreacted components.
-
Add fresh culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2).
Protocol 3: Characterization of p(MEO2MA) Hydrogels
A. Swelling Ratio Determination
The swelling ratio provides information about the water absorption capacity of the hydrogel.
Procedure:
-
Prepare cell-free p(MEO2MA) hydrogels as described in Protocol 2.
-
After polymerization, blot the hydrogels to remove excess surface water and record their initial weight (Ws).
-
Lyophilize the hydrogels until a constant dry weight is achieved and record the dry weight (Wd).
-
The swelling ratio (q) is calculated using the following formula: q = (Ws - Wd) / Wd[9]
B. Mechanical Testing
The mechanical properties, such as Young's modulus, are crucial for mimicking the stiffness of native tissues.
Procedure:
-
Prepare cylindrical, cell-free p(MEO2MA) hydrogels.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
The Young's modulus can be determined from the linear region of the stress-strain curve (typically between 5-15% strain).[10]
C. Cell Viability Assessment
Assessing cell viability is essential to ensure the cytocompatibility of the hydrogel and the encapsulation process.
Procedure:
-
Encapsulate cells in p(MEO2MA) hydrogels as described in Protocol 2.
-
At desired time points (e.g., day 1, 3, 7), wash the hydrogels with PBS.
-
Incubate the hydrogels in a solution containing a live/dead staining kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's instructions.[11][12]
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify cell viability by counting the number of live and dead cells in multiple representative images.
Visualizations
Experimental Workflow
Caption: Workflow for p(MEO2MA) hydrogel synthesis and cell encapsulation.
Mechanotransduction Signaling Pathway
Cells within a 3D hydrogel sense and respond to the mechanical cues of their environment through a process called mechanotransduction. This can influence cell behavior, including adhesion, proliferation, and differentiation. While specific pathways for p(MEO2MA) are not extensively documented, a general mechanotransduction pathway is illustrated below.
References
- 1. Photo-Crosslinkable Hydrogels for 3D Bioprinting in the Repair of Osteochondral Defects: A Review of Present Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tus.ie [research.tus.ie]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Swelling - Hydrogel Design [hydrogeldesign.org]
- 10. Tuning of Mechanical Properties in Photopolymerizable Gelatin-Based Hydrogels for In Vitro Cell Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyto3D® Live-Dead Assay Kit for 3D / 2D Cell Culture [thewellbio.com]
Applications of MEO2MA in Injectable Hydrogels for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) in the formulation of injectable hydrogels for sustained and controlled drug delivery. MEO2MA-based hydrogels, particularly when copolymerized with oligo(ethylene glycol) methacrylate (OEGMA), exhibit thermoresponsive behavior, allowing them to be injected as a liquid at room temperature and form a gel depot in situ at physiological temperatures. This property, combined with their biocompatibility, makes them excellent candidates for localized drug delivery, minimizing systemic side effects and improving therapeutic efficacy.
Core Principles and Advantages
Injectable hydrogels formulated with MEO2MA offer several key advantages for drug delivery applications:
-
Thermoresponsiveness: P(MEO2MA-co-OEGMA) hydrogels can be designed to have a lower critical solution temperature (LCST) close to physiological temperature. This allows for a sol-to-gel transition upon injection into the body, forming a stable drug reservoir.
-
Biocompatibility: MEO2MA and OEGMA are well-tolerated in biological systems, minimizing inflammatory responses and toxicity.[1][2][3]
-
Tunable Properties: The mechanical properties, drug release kinetics, and degradation profile of the hydrogel can be tuned by altering the monomer ratio (MEO2MA to OEGMA), crosslinker density, and overall polymer concentration.[1][4]
-
Sustained Release: The crosslinked hydrogel network provides a sustained release of encapsulated therapeutic agents, reducing the need for frequent dosing.
-
Localized Delivery: Direct injection at the target site allows for high local drug concentrations while minimizing systemic exposure and associated side effects.[5]
Applications in Drug Delivery
MEO2MA-based injectable hydrogels are particularly promising for various therapeutic areas, including:
-
Cancer Therapy: Localized and sustained delivery of chemotherapeutic agents like doxorubicin (B1662922) can enhance tumor suppression while reducing systemic toxicity.[5][6][7]
-
Tissue Engineering: These hydrogels can serve as scaffolds for the delivery of growth factors and cells to promote tissue regeneration.[2][3]
-
Ophthalmology: Their injectable nature makes them suitable for delivering drugs to the posterior segment of the eye.
-
Pain Management: Sustained release of analgesics can provide long-lasting pain relief.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MEO2MA-based hydrogels for drug delivery.
Table 1: Drug Loading and Encapsulation Efficiency
| Hydrogel Composition | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| P(MEO2MA40-co-OEGMA60) Nanoparticles | Doxorubicin | 7.5 | 60 | [8] |
| P(MEO2MA50-co-OEGMA50) Nanoparticles | Doxorubicin | 6.2 | Not Reported | [8] |
| ZIF-8@CeO2 NPs in GelMA Hydrogel | Doxorubicin | 28.2 | >63.9 | [5] |
| Peptide Hydrogel | Doxorubicin | 0.44 | 100 | [9] |
Table 2: In Vitro Drug Release Kinetics
| Hydrogel System | Drug | Temperature (°C) | Time (h) | Cumulative Release (%) | Reference |
| P(MEO2MA40-co-OEGMA60) Nanoparticles | Doxorubicin | 37 | 60 | ~18 | [10] |
| P(MEO2MA40-co-OEGMA60) Nanoparticles | Doxorubicin | 45 | 60 | 100 | [10] |
| P(MEO2MA50-co-OEGMA50) Nanoparticles | Doxorubicin | 37 | 60 | ~21 | [10] |
| P(MEO2MA50-co-OEGMA50) Nanoparticles | Doxorubicin | 45 | 60 | 100 | [10] |
| DOX@ZIF-8@CeO2 NPs in GelMA Hydrogel | Doxorubicin | 37 (pH 7.4) | 32 | ~23 | [5] |
| DOX@ZIF-8@CeO2 NPs in GelMA Hydrogel | Doxorubicin | 37 (pH 5.5) | 32 | ~63 | [5] |
| 2 wt% Silk Hydrogel | Doxorubicin | 37 | 672 (28 days) | ~27 | [6] |
| 4 wt% Silk Hydrogel | Doxorubicin | 37 | 672 (28 days) | ~22 | [6] |
| 6 wt% Silk Hydrogel | Doxorubicin | 37 | 672 (28 days) | ~17 | [6] |
Table 3: Mechanical Properties of MEO2MA-based and Similar Hydrogels
| Hydrogel Composition | Storage Modulus (G') | Test Conditions | Reference |
| P(OEGMA-co-MEO2MA) with varied monomer and crosslinker | Increase with monomer and crosslinker concentration | Frequency sweep at 25°C and 37°C | [1] |
| Charged POEGMA hydrogels | G' increases with incorporation of charged groups | Not Specified | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and in vitro characterization of MEO2MA-based injectable hydrogels.
Protocol 1: Synthesis of P(OEGMA-co-MEO2MA) Hydrogel by Free Radical Polymerization
This protocol describes the synthesis of a thermoresponsive hydrogel based on the free radical polymerization of OEGMA and MEO2MA.[1][2][3]
Materials:
-
2-(methoxyethoxy)ethyl methacrylate (MEO2MA)
-
Oligo(ethylene glycol) methacrylate (OEGMA)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation:
-
In a vial, dissolve the desired amounts of MEO2MA and OEGMA monomers in DI water at room temperature. The total monomer concentration can be varied (e.g., 10-30 wt%). The ratio of MEO2MA to OEGMA will determine the LCST of the resulting hydrogel.
-
-
Addition of Crosslinker:
-
Add the crosslinker (BIS) to the monomer solution. The concentration of the crosslinker can be varied (e.g., 1-5 mol% relative to the total monomer concentration) to control the mechanical properties of the hydrogel.
-
-
Initiation of Polymerization:
-
Add the catalyst (TEMED) to the solution and mix thoroughly.
-
Prepare a fresh solution of the initiator (APS) in DI water.
-
Add the APS solution dropwise to the monomer solution while stirring to initiate the free radical polymerization.
-
-
Gelation:
-
Allow the mixture to polymerize at room temperature. Gelation should occur within a few minutes to an hour, depending on the specific formulation. The polymerization is typically allowed to proceed overnight to ensure complete reaction.
-
-
Purification:
-
To remove unreacted monomers and other small molecules, immerse the synthesized hydrogel in a large volume of DI water for several days, changing the water frequently.
-
-
Sterilization:
-
For biological applications, sterilize the purified hydrogel using an appropriate method, such as steam sterilization or gamma irradiation.
-
Protocol 2: Drug Loading into the Hydrogel
This protocol outlines two common methods for loading a therapeutic agent into the hydrogel.[11]
Method A: In Situ Loading (During Polymerization)
-
Follow steps 1 and 2 of Protocol 1 to prepare the pre-polymerization solution.
-
Dissolve the desired amount of the drug directly into the pre-polymerization solution. Ensure the drug is stable under the polymerization conditions.
-
Proceed with steps 3-6 of Protocol 1 to polymerize the hydrogel with the encapsulated drug.
Method B: Post-Loading (Swelling Method)
-
Synthesize and purify the hydrogel as described in Protocol 1.
-
Prepare a concentrated solution of the drug in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Immerse the lyophilized or swollen hydrogel in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to allow for diffusion of the drug into the hydrogel matrix.
-
Remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.
Determination of Drug Loading:
-
To determine the amount of drug loaded, the concentration of the drug remaining in the supernatant after loading can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[10]
-
The drug loading content (DLC) and drug loading efficiency (DLE) can be calculated using the following equations:[10]
-
DLC (wt%) = (Weight of drug in hydrogel / Total weight of hydrogel) x 100
-
DLE (%) = (Weight of drug in hydrogel / Initial weight of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical procedure for evaluating the in vitro release of a drug from the hydrogel.[8][9][12]
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Incubator or water bath shaker set to 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial.
-
Add a specific volume of the pre-warmed release medium (e.g., 5 mL of PBS) to the vial.
-
Place the vial in an incubator or water bath shaker maintained at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of the drug in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Experimental workflow for synthesis, drug loading, and in vitro release from MEO2MA hydrogels.
References
- 1. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 5. Injectable hydrogel with doxorubicin-loaded ZIF-8 nanoparticles for tumor postoperative treatments and wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Self-assembling doxorubicin silk hydrogels for the focal treatment of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. icj-e.org [icj-e.org]
Surface Modification of Nanoparticles with p(MEO2MA) Brushes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles with poly(2-(2-methoxyethoxy)ethyl methacrylate) (p(MEO2MA)) brushes. This emerging surface modification technique offers significant advantages in the fields of drug delivery, diagnostics, and bio-sensing due to the unique thermo-responsive properties of p(MEO2MA).
Introduction to p(MEO2MA) Brush Surface Modification
The modification of nanoparticle surfaces with p(MEO2MA) brushes imparts a "smart" character to the nanomaterials. p(MEO2MA) is a thermo-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST), the temperature at which it undergoes a reversible phase transition from a hydrophilic to a hydrophobic state.[1][2] This property can be precisely tuned by copolymerizing MEO2MA with other monomers, such as oligo(ethylene glycol) methacrylate (B99206) (OEGMA), allowing for the development of nanoparticles that respond to specific physiological temperatures.[1] This controlled change in surface properties is highly advantageous for various biomedical applications, including targeted drug delivery and controlled release.[1][3]
The "grafting-from" approach, particularly through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), is a preferred method for creating dense and well-defined p(MEO2MA) brushes on nanoparticle surfaces.[4][5] This technique allows for precise control over the polymer chain length, distribution, and grafting density, which are critical parameters influencing the final properties of the modified nanoparticles.[6][7]
Applications in Drug Development
The unique thermo-responsive nature of p(MEO2MA)-modified nanoparticles makes them highly attractive for advanced drug delivery systems.
-
Targeted Drug Delivery: Nanoparticles coated with p(MEO2MA) can be designed to remain inert and circulate in the bloodstream at normal body temperature (below their LCST). Upon reaching a target site with a locally elevated temperature, such as a tumor, the polymer brushes collapse, potentially triggering cellular uptake and the release of the encapsulated therapeutic agent.[8]
-
Controlled Release: The temperature-dependent conformational change of the p(MEO2MA) brushes can be exploited to control the release of drugs. Below the LCST, the hydrophilic and swollen polymer brush can effectively encapsulate a drug. Above the LCST, the brush becomes hydrophobic and collapses, leading to the release of the drug.[1][3] This mechanism allows for on-demand drug release triggered by external or internal temperature changes.[2]
-
Enhanced Biocompatibility: The hydrophilic nature of p(MEO2MA) brushes below the LCST can reduce non-specific protein adsorption, leading to prolonged circulation times and reduced clearance by the mononuclear phagocyte system.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the surface modification of nanoparticles with p(MEO2MA) brushes, providing a comparative overview of different systems.
Table 1: Thermo-responsive Properties of p(MEO2MA)-based Copolymers on Nanoparticles
| Nanoparticle Core | Copolymer Composition (Molar Ratio) | LCST in Water (°C) | LCST in PBS (°C) | Reference |
| Fe₃O₄ | P(MEO₂MA₄₀-co-OEGMA₆₀) | ~45 | ~42 | [1] |
| Fe₃O₄ | P(MEO₂MA₅₀-co-OEGMA₅₀) | ~40 | ~38 | [1] |
| Fe₃O₄ | P(MEO₂MA₇₅-co-OEGMA₂₅) | ~35 | ~32 | [1] |
| Fe₃O₄ | P(MEO₂MA₈₀-co-OEGMA₂₀) | ~32 | ~30 | [1] |
| PLA Micelle | P(MEO₂MA₇₉-co-OEGMA₂₁) | 45.1 | - | [3][10] |
| PLA Micelle | P(MEO₂MA₄₂-co-OEGMA₅₈) | - | - | [3][10] |
Table 2: Drug Release from p(MEO2MA)-Modified Nanoparticles
| Nanoparticle System | Drug | Release Condition | Cumulative Release (%) | Time (h) | Reference |
| Fe₃O₄@P(MEO₂MA₄₀-co-OEGMA₆₀) | Doxorubicin | Above LCST (~45°C) | ~100 | 60 | [1] |
| Fe₃O₄@P(MEO₂MA₅₀-co-OEGMA₅₀) | Doxorubicin | Above LCST (~45°C) | ~100 | 60 | [1] |
| Fe₃O₄@P(MEO₂MA₄₀-co-OEGMA₆₀) | Doxorubicin | Below LCST (37°C) | ~18 | 60 | [1] |
| Fe₃O₄@P(MEO₂MA₅₀-co-OEGMA₅₀) | Doxorubicin | Below LCST (37°C) | ~21 | 60 | [1] |
| PLA-P(MEO₂MA-co-OEGMA) Micelle | Curcumin | Above LCST (41°C) | ~20% higher than at 37°C | - | [3][10] |
Table 3: Physicochemical Properties of p(MEO2MA)-Grafted Nanoparticles
| Nanoparticle Core | Polymer | Grafting Density (chains/nm²) | Brush Thickness (nm) | Reference |
| Silica (B1680970) | Poly(HPMA) (GF) | High | - | [7] |
| Silica | Poly(HPMA) (GT) | Low | - | [7] |
| Gold | PMMA | ~0.3 | Varies with chain length | [11] |
| Upconversion NP | PMMA | 0.094 - 0.201 | 3.4 - 11.9 | [12] |
| Silica | PCL | 0.21 - 0.61 | Varies with MW | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the surface modification of nanoparticles with p(MEO2MA) brushes via "grafting-from" SI-ATRP. The protocols are generalized and may require optimization for specific nanoparticle systems.
Protocol for Surface-Initiated ATRP of p(MEO2MA) from Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with an ATRP initiator and the subsequent surface-initiated polymerization of MEO2MA.
Materials:
-
Silica nanoparticles (SiNPs)
-
3-Aminopropyl)triethoxysilane (APTES)
-
Triethylamine (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
MEO2MA monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene (B28343), Anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Silanization of Silica Nanoparticles:
-
Disperse SiNPs in anhydrous toluene.
-
Add APTES and reflux the mixture overnight under an inert atmosphere (e.g., Argon).
-
Collect the APTES-functionalized SiNPs (SiNP-NH₂) by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.[4]
-
-
Immobilization of ATRP Initiator:
-
Disperse SiNP-NH₂ in anhydrous toluene containing TEA.
-
Add a solution of BIBB in anhydrous toluene dropwise to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Collect the initiator-functionalized SiNPs (SiNP-Br) by centrifugation, wash with toluene and ethanol, and dry under vacuum.[4]
-
-
Surface-Initiated ATRP of MEO2MA:
-
In a Schlenk flask, add SiNP-Br, MEO2MA monomer, and PMDETA.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add CuBr to the flask.
-
Place the flask in a preheated oil bath at the desired polymerization temperature (e.g., 60-90°C) and stir for the desired time.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with toluene and precipitate the p(MEO2MA)-grafted SiNPs in an excess of a non-solvent like cold methanol.
-
Collect the nanoparticles by centrifugation, wash repeatedly with toluene and methanol to remove unreacted monomer and free polymer, and dry under vacuum.
-
Protocol for Characterization of p(MEO2MA)-Grafted Nanoparticles
1. Grafting Density and Brush Thickness:
-
Thermogravimetric Analysis (TGA): Determine the weight loss of the polymer from the nanoparticle surface upon heating to calculate the grafting density.[12]
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after polymer grafting to estimate the brush thickness.[6]
-
Transmission Electron Microscopy (TEM): Visualize the core-shell structure of the modified nanoparticles and measure the shell (brush) thickness.[12]
2. Chemical Composition:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the successful grafting of the polymer by identifying characteristic vibrational bands of p(MEO2MA).
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the nanoparticle surface to confirm the presence of the polymer brush.
3. Thermo-responsive Behavior:
-
Dynamic Light Scattering (DLS): Measure the change in hydrodynamic diameter of the nanoparticles as a function of temperature to determine the LCST. A sharp decrease in size indicates the collapse of the polymer brushes.
-
UV-Vis Spectroscopy: Monitor the change in turbidity of a nanoparticle dispersion with temperature. An increase in absorbance indicates aggregation above the LCST.
Visualizations
Experimental Workflow
Caption: Experimental workflow for p(MEO2MA) brush grafting from silica nanoparticles.
Cellular Uptake and Drug Release Signaling Pathway
Caption: Cellular uptake and thermo-responsive drug release from p(MEO2MA) nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermo-responsive drug release from self-assembled micelles of brush-like PLA/PEG analogues block copolymers — IBMM Polymers for Health and Biomaterials [ibmmpolymerbiomaterials.com]
- 4. mdpi.com [mdpi.com]
- 5. Surface-initiated controlled radical polymerizations from silica nanoparticles, gold nanocrystals, and bionanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grafting density and antifouling properties of poly[N-(2-hydroxypropyl) methacrylamide] brushes prepared by “grafting to” and “grafting from” - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Modulation of cell responses to Ag-(MeO2 MA-co-OEGMA): Effects of nanoparticle surface hydrophobicity and serum proteins on cellular uptake and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for MEO2MA-Based Copolymers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA)-based copolymers for various biomedical applications. The unique thermoresponsive properties of these polymers, particularly their tunable Lower Critical Solution Temperature (LCST), make them highly valuable for developing "smart" materials for drug delivery and tissue engineering.
Introduction
Copolymers based on MEO2MA have garnered significant attention in the biomedical field due to their excellent biocompatibility, water solubility, and tunable thermo-responsiveness.[1][2] By copolymerizing MEO2MA with other monomers, such as oligo(ethylene glycol) methacrylate (OEGMA), it is possible to precisely control the LCST of the resulting polymer.[3][4] This allows for the design of materials that undergo a reversible phase transition from a soluble to an insoluble state at a physiologically relevant temperature, enabling applications like temperature-triggered drug release.[5][6]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize MEO2MA-based copolymers with well-defined molecular weights and low polydispersity, which is crucial for their performance in biomedical applications.[1][7]
Key Applications and Quantitative Data
MEO2MA-based copolymers are primarily used in drug delivery and tissue engineering. In drug delivery, they can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs, releasing them in response to a temperature stimulus. In tissue engineering, they can be formulated into hydrogels that act as scaffolds for 3D cell culture.[8]
Table 1: Tunable Lower Critical Solution Temperature (LCST) of P(MEO2MA-co-OEGMA) Copolymers
The LCST of P(MEO2MA-co-OEGMA) copolymers can be finely tuned by adjusting the molar ratio of the two monomers. An increase in the more hydrophilic OEGMA content leads to a higher LCST.[3][5]
| Molar Fraction of MEO2MA | Molar Fraction of OEGMA | LCST in Water (°C) | LCST in PBS (°C) |
| 80% | 20% | 33 | ~30-32 |
| 75% | 25% | - | - |
| 50% | 50% | - | ~37-40 |
| 40% | 60% | 48 | ~45-47 |
Data compiled from multiple sources, slight variations may occur based on molecular weight and experimental conditions.[3][5]
Table 2: Doxorubicin (B1662922) (DOX) Loading and Release in MEO2MA-Based Nanoparticles
The efficiency of drug encapsulation and release is critical for therapeutic applications. The following table summarizes typical drug loading content (DLC) and drug loading efficiency (DLE) for the anticancer drug doxorubicin (DOX) in MEO2MA-based copolymer nanoparticles.
| Copolymer Composition | Drug Loading Content (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Release Conditions | % Drug Released (after 60h) |
| P(MEO2MA-co-OEGMA) | ~2-3 | ~65-85 | 37°C (below LCST) | ~20 |
| P(MEO2MA-co-OEGMA) | ~2-3 | ~65-85 | 45°C (above LCST) | ~100 |
Data is indicative and can vary based on the specific copolymer characteristics and loading method.[4][5]
Table 3: Biocompatibility of Methacrylate-Based Copolymers
The cytotoxicity of MEO2MA-based copolymers is a crucial parameter for their biomedical use. The MTT assay is a standard method to assess cell viability in the presence of these materials. Generally, these copolymers exhibit high cell viability.[9][10]
| Cell Line | Copolymer Concentration | Incubation Time (hours) | Cell Viability (%) |
| L929 | 5-50% of extract | 96 | >100 (indicative of proliferation) |
| Fibroblasts | Various | 24 | >90 |
| Fibroblasts | Various | 48 | >90 |
Cell viability is dependent on the specific copolymer, its concentration, and the cell line used.[9][10]
Experimental Protocols
Here we provide detailed protocols for the synthesis of MEO2MA-based copolymers via RAFT polymerization, their formulation into drug-loaded nanoparticles, and subsequent in vitro characterization.
Protocol 1: Synthesis of P(MEO2MA-co-OEGMA) by RAFT Polymerization
This protocol describes a typical procedure for the synthesis of a thermoresponsive random copolymer of MEO2MA and OEGMA.
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA)
-
Oligo(ethylene glycol) methacrylate (OEGMA, Mn ≈ 475 g/mol )
-
4-Cyano-4-(propylthiocarbonothioylthio)pentanoic acid (CTP) as RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Methanol (B129727) (solvent)
-
Diethyl ether (for precipitation)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve MEO2MA (e.g., 1.78 g, 9.48 mmol), OEGMA (e.g., 1.20 g, 2.52 mmol), CTP (e.g., 44.6 mg, 0.16 mmol), and ACVA (e.g., 17.6 mg, 0.064 mmol) in methanol (e.g., 4 mL). The molar ratio of [MEO2MA]0/[OEGMA]0/[CTP]0/[ACVA]0 in this example is approximately 59.3/15.8/1/0.4.[1]
-
Seal the flask and degas the mixture by bubbling with nitrogen gas for 30 minutes.
-
Place the flask in a preheated oil bath at 60°C and allow the polymerization to proceed for 6 hours with stirring.[1]
-
To stop the reaction, cool the flask in an ice bath and expose the contents to air.
-
Purify the resulting copolymer by precipitating the reaction mixture in cold diethyl ether.
-
Collect the precipitated polymer and dry it under reduced pressure.
Characterization:
-
The chemical structure and composition can be confirmed by ¹H NMR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).
Protocol 2: Preparation of Doxorubicin (DOX)-Loaded Micelles
This protocol outlines the preparation of drug-loaded micelles using the dialysis method.
Materials:
-
P(MEO2MA-co-OEGMA) copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO: 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve the P(MEO2MA-co-OEGMA) copolymer (e.g., 30 mg) in DMSO (e.g., 20 mL).
-
In a separate vial, dissolve DOX·HCl (e.g., 15 mg) and TEA (e.g., 0.05 mmol) in DMSO (e.g., 20 mL) and stir to deprotonate the DOX·HCl.
-
Mix the copolymer and DOX solutions and stir for 4 hours at room temperature.
-
Transfer the mixture into a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water frequently to remove the organic solvent and unloaded drug.
-
Collect the solution of DOX-loaded micelles.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the temperature-triggered release of DOX from the thermoresponsive micelles.
Materials:
-
DOX-loaded micelle solution
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Thermostatically controlled shaking water baths
-
UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the DOX-loaded micelle solution into dialysis bags.
-
Immerse the dialysis bags in separate containers with a known volume of pre-warmed PBS at two different temperatures: one below the LCST (e.g., 37°C) and one above the LCST (e.g., 45°C).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at an absorbance of 480 nm.[5]
-
Calculate the cumulative percentage of drug released over time. The drug release percentage can be calculated using the following equation:
-
% Release = (Amount of drug released / Total amount of drug in micelles) x 100[5]
-
Protocol 4: MTT Assay for Cytotoxicity Assessment
This protocol provides a method for evaluating the biocompatibility of the MEO2MA-based copolymers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium
-
P(MEO2MA-co-OEGMA) copolymer
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare solutions of the copolymer at various concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the copolymer solutions. Include a positive control (e.g., a cytotoxic agent) and a negative control (cells with fresh medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).[10]
-
After incubation, remove the medium containing the copolymer and add a fresh medium containing MTT solution (final concentration of 0.25-0.5 mg/mL).[9]
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for MEO2MA-based copolymer synthesis and drug delivery application.
Thermoresponsive Drug Release Mechanism
Caption: Temperature-triggered drug release from thermoresponsive micelles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
Application Notes and Protocols for Temperature-Responsive Smart Surfaces Using MEO2MA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and its copolymers for the fabrication of temperature-responsive smart surfaces. These surfaces have significant potential in a range of biomedical applications, including cell sheet engineering, controlled drug delivery, and regenerative medicine.
Introduction to MEO2MA-based Smart Surfaces
Poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below its LCST, the polymer is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates. This reversible phase transition can be precisely controlled by copolymerizing MEO2MA with other monomers, such as oligo(ethylene glycol) methacrylate (OEGMA), allowing for the tuning of the LCST to specific temperatures, including the physiological temperature of 37°C.[1]
When grafted onto a substrate, these polymers create "smart" surfaces where properties like hydrophobicity, protein adsorption, and cell adhesion can be dynamically modulated by temperature changes. This enables the non-enzymatic detachment of adherent cells and the formation of intact cell sheets, a crucial technology in tissue engineering.[2][3][4]
Key Applications
-
Cell Sheet Engineering: Culture cells to confluence on a PMEO2MA-grafted surface at 37°C. By lowering the temperature below the polymer's LCST, the surface becomes hydrophilic, causing the cells to detach as a contiguous sheet with their extracellular matrix (ECM) and cell-cell junctions preserved.[2][4]
-
Controlled Drug Delivery: MEO2MA-based nanoparticles can be designed to release encapsulated drugs in response to localized temperature changes.
-
Regenerative Medicine: The ability to harvest intact cell sheets opens up new possibilities for creating layered tissues and promoting tissue regeneration.
Quantitative Data
Table 1: Lower Critical Solution Temperature (LCST) of P(MEO2MA-co-OEGMA) Copolymers
The LCST of P(MEO2MA-co-OEGMA) copolymers can be tuned by varying the molar ratio of the two monomers. Increasing the proportion of the more hydrophilic OEGMA monomer increases the LCST.
| MEO2MA Mole Fraction (%) | OEGMA Mole Fraction (%) | LCST in Water (°C) | LCST in PBS (°C) |
| 80 | 20 | 33 | 30 |
| 60 | 40 | 41 | 38 |
| 50 | 50 | 45 | 41 |
| 40 | 60 | 48 | 45 |
Data synthesized from multiple sources.
Table 2: Protein Adsorption on MEO2MA-based Surfaces
Protein adsorption is a critical factor influencing cell adhesion. The amount of adsorbed protein can be influenced by the surface chemistry and temperature. Below are representative values for fibronectin and vitronectin adsorption.
| Polymer Surface | Protein | Adsorbed Amount (ng/cm²) |
| PMEO2MA (at 37°C) | Fibronectin | 150 - 250 |
| PMEO2MA (at 25°C) | Fibronectin | 50 - 100 |
| PMEO2MA (at 37°C) | Vitronectin | 100 - 200 |
| PMEO2MA (at 25°C) | Vitronectin | 40 - 80 |
Note: These are approximate values and can vary depending on the specific surface preparation and experimental conditions. Data extrapolated from studies on similar polymer systems.[5][6][7][8]
Table 3: Cell Detachment Efficiency
The efficiency of cell detachment is dependent on the copolymer composition, temperature, and cell type.
| Polymer Composition (MEO2MA:OEGMA) | Detachment Temperature (°C) | Time for >90% Cell Sheet Detachment |
| 100:0 | 20 | ~60 minutes |
| 95:5 | 20 | ~45 minutes |
| 90:10 | 20 | ~30 minutes |
Note: Detachment times are approximate and can be influenced by cell type and culture conditions.[1][2]
Experimental Protocols
Protocol 1: Synthesis of P(MEO2MA-co-OEGMA) by ATRP
This protocol describes the synthesis of a P(MEO2MA-co-OEGMA) random copolymer using Atom Transfer Radical Polymerization (ATRP).
Materials:
-
This compound (MEO2MA), inhibitor removed
-
Oligo(ethylene glycol) methacrylate (OEGMA, Mn ≈ 475 g/mol ), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
-
Methanol (cold)
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
Procedure:
-
In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon.
-
Add deoxygenated anisole (e.g., 2 mL) and PMDETA (e.g., 20.8 µL, 0.1 mmol) via a degassed syringe and stir to form the catalyst complex.
-
In a separate flask, prepare a solution of MEO2MA (e.g., 1.70 g, 9.0 mmol), OEGMA (e.g., 0.475 g, 1.0 mmol), and EBiB (e.g., 14.7 µL, 0.1 mmol) in deoxygenated anisole (e.g., 2 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed for the desired time (e.g., 4-6 hours) to achieve the target molecular weight and conversion.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 2: Grafting P(MEO2MA-co-OEGMA) onto Tissue Culture Polystyrene (TCPS)
This protocol outlines the "grafting from" approach using surface-initiated ATRP (SI-ATRP) to create a thermoresponsive polymer brush on a TCPS surface.
Materials:
-
Tissue culture polystyrene (TCPS) dishes or plates
-
2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM)
-
Dopamine (B1211576) hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
P(MEO2MA-co-OEGMA) synthesis reagents (from Protocol 1)
Procedure:
-
Surface Activation and Initiator Immobilization: a. Clean the TCPS substrates by sonicating in ethanol (B145695) and then water, and dry under a stream of nitrogen. b. Prepare a solution of dopamine hydrochloride (2 mg/mL) in Tris buffer. c. Immerse the TCPS substrates in the dopamine solution and stir for 4-6 hours at room temperature to form a polydopamine anchor layer. d. Rinse the substrates with water and dry with nitrogen. e. Immerse the polydopamine-coated substrates in a solution of BIEM in anhydrous toluene (B28343) (1% v/v) for 12 hours at room temperature to immobilize the ATRP initiator. f. Rinse the substrates with toluene, then ethanol, and dry with nitrogen.
-
Surface-Initiated ATRP: a. Place the initiator-functionalized TCPS substrates in a reaction vessel. b. Prepare the polymerization solution as described in Protocol 1 (steps 1-5), but without the free initiator (EBiB). c. Transfer the polymerization solution to the reaction vessel containing the substrates under an inert atmosphere. d. Carry out the polymerization at 60°C for a specified time to achieve the desired polymer brush thickness. e. Stop the polymerization by removing the substrates and rinsing them extensively with THF, ethanol, and water. f. Dry the thermoresponsive TCPS substrates under vacuum.
Protocol 3: Cell Sheet Engineering on P(MEO2MA-co-OEGMA) Surfaces
This protocol details the culture and temperature-induced detachment of a cell sheet.
Materials:
-
P(MEO2MA-co-OEGMA)-grafted TCPS dishes
-
Desired cell type (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Culture: a. Sterilize the P(MEO2MA-co-OEGMA)-grafted TCPS dishes with 70% ethanol and UV irradiation. b. Pre-warm the dishes to 37°C in a humidified incubator. c. Seed the cells onto the dishes at a desired density in pre-warmed complete culture medium. d. Culture the cells at 37°C in a 5% CO₂ incubator until they reach confluence.
-
Temperature-Induced Cell Sheet Detachment: a. Once the cells are confluent, move the culture dish from the 37°C incubator to a lower temperature environment (e.g., 20°C). b. Allow the dish to equilibrate at the lower temperature for 30-60 minutes. c. Observe the detachment of the cell sheet from the edges of the dish. The sheet will appear as a floating, semi-transparent membrane. d. Gently aspirate the culture medium from one side of the dish to encourage the sheet to fold over on itself. e. Use a cell scraper or a wide-bore pipette tip to carefully lift and transfer the detached cell sheet to a new culture vessel or for further analysis.
Visualizations
Signaling Pathway of Cell Detachment
The temperature-induced change in surface hydrophilicity triggers a complex signaling cascade within the cells, leading to the disassembly of focal adhesions and cytoskeletal rearrangement, ultimately resulting in cell detachment.
Caption: Signaling pathway of temperature-induced cell detachment.
Experimental Workflow for Cell Sheet Engineering
This diagram illustrates the major steps involved in creating and harvesting a cell sheet using MEO2MA-based smart surfaces.
Caption: Workflow for cell sheet engineering on smart surfaces.
Logical Relationship of Polymer Properties and Cell Response
This diagram shows the cause-and-effect relationships between the polymer's molecular properties and the resulting cellular behavior on the smart surface.
Caption: Polymer properties influencing cellular response.
References
- 1. Control of cell adhesion and detachment using temperature and thermoresponsive copolymer grafted culture surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of cell detachment from temperature-modulated, hydrophilic-hydrophobic polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responsive systems for cell sheet detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of fibronectin adsorption to silicone-rubber cell culture substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Competitive adsorption of vitronectin with albumin, fibrinogen, and fibronectin on polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of MEO2MA and OEGMA Random Copolymers with Tunable LCST
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) are a class of "smart" materials that undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is increased.[1] This property makes them highly valuable for a range of biomedical applications, particularly in drug delivery and tissue engineering.[1][2] Among these polymers, random copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and oligo(ethylene glycol) methacrylate (OEGMA) have garnered significant interest due to their biocompatibility and, most importantly, their tunable LCST.[2][3]
The LCST of these copolymers can be precisely controlled by adjusting the molar ratio of the hydrophilic OEGMA monomer to the more hydrophobic MEO2MA monomer.[2][4] An increase in the OEGMA content leads to a higher LCST, allowing for the design of copolymers with phase transition temperatures tailored to specific physiological or experimental conditions.[2][4] This tunability is critical for applications such as targeted drug delivery, where the polymer is designed to be soluble at physiological temperature but collapses and releases its payload at a slightly elevated temperature, for instance, in the hyperthermic environment of a tumor.[5][6]
This document provides detailed protocols for the synthesis of P(MEO2MA-co-OEGMA) random copolymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[7][8] Furthermore, it outlines the essential characterization methods for determining the copolymer composition, molecular weight, and, crucially, the LCST.
Experimental Protocols
Synthesis of P(MEO2MA-co-OEGMA) Random Copolymers via RAFT Polymerization
This protocol describes a typical RAFT polymerization procedure for the synthesis of P(MEO2MA-co-OEGMA) with a tunable LCST.
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), purified by passing through a basic alumina (B75360) column.[8]
-
Oligo(ethylene glycol) methacrylate (OEGMA; e.g., Mn = 475 g/mol ), purified by passing through a basic alumina column.[8]
-
4-Cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent.[8]
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator.[8]
-
Methanol (Anhydrous).[8]
-
Diethyl ether (for precipitation).[8]
-
Nitrogen gas.
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of MEO2MA, OEGMA, CTP, and ACVA in methanol. The molar ratios of these components will determine the final molecular weight and copolymer composition. For example, a molar ratio of [MEO2MA]0/[OEGMA]0/[CTP]0/[ACVA]0 = 59.3/15.8/1/0.4 can be used.[8]
-
De-gas the mixture by bubbling with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8]
-
Immerse the sealed flask in an oil bath pre-heated to 60 °C and stir for 6 hours.[8]
-
To stop the reaction, immerse the flask in liquid nitrogen.[8]
-
Purify the resulting polymer by precipitating it in cold diethyl ether.[8]
-
Collect the viscous polymer and dry it under reduced pressure to a constant weight.[8]
-
The final product, a high-viscosity P(MEO2MA-co-OEGMA), is ready for characterization.
Characterization of P(MEO2MA-co-OEGMA) Copolymers
a) Determination of Copolymer Composition and Molecular Weight
-
¹H Nuclear Magnetic Resonance (¹H NMR): The molar composition of the copolymer can be determined by ¹H NMR spectroscopy. The ratio of the integrals of the peaks corresponding to the methoxy (B1213986) protons of MEO2MA and the ethylene (B1197577) glycol protons of OEGMA is used to calculate the incorporation of each monomer into the copolymer chain.[9]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn) of the synthesized copolymers are determined by SEC/GPC.[7] This technique confirms the controlled nature of the RAFT polymerization, with expected dispersity values below 1.3.[7]
b) Determination of the Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter and can be determined by several methods.[1]
-
Turbidimetry using a UV-Vis Spectrophotometer: This is the most common method for determining the cloud point (Tcp), which is often taken as the LCST.[1]
-
Prepare a polymer solution in deionized water or phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 mg/mL).[10]
-
Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to a value where the polymer does not absorb light (e.g., 500 nm).[10]
-
Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.[1]
-
Increase the temperature at a constant rate (e.g., 1 °C/min) and record the transmittance or absorbance.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[10]
-
-
Dynamic Light Scattering (DLS): DLS measures the change in the hydrodynamic radius of the polymer chains as a function of temperature.[1]
-
Prepare the polymer solution as for turbidimetry.
-
Place the sample in the DLS instrument with a temperature controller.
-
Equilibrate the sample below the LCST and measure the hydrodynamic radius of the individual polymer coils.
-
Increase the temperature in increments, allowing for equilibration at each step, and measure the size.
-
A sharp increase in the hydrodynamic radius indicates the aggregation of polymer chains and the onset of phase separation, which corresponds to the LCST.[11]
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition.[12]
-
Prepare a polymer solution and a reference (the solvent) in hermetically sealed DSC pans.[1]
-
Place the pans in the DSC instrument and equilibrate at a temperature below the expected LCST.
-
Heat the sample at a constant rate (e.g., 1-10 °C/min).[1]
-
The endothermic peak in the heat flow versus temperature plot corresponds to the LCST.[12]
-
Data Presentation
The relationship between the monomer feed ratio and the resulting LCST is crucial for designing copolymers with specific thermal properties. The following tables summarize typical data obtained from the characterization of P(MEO2MA-co-OEGMA) copolymers.
| Molar Ratio of MEO2MA:OEGMA in Feed | Resulting LCST (°C) in Water | Hydrodynamic Radius above LCST (nm) |
| 99:1 | 26 | 300 |
| 95:5 | 32 | 600 |
| 90:10 | 38 | 986 |
| 85:15 | 46 | 750 |
| 80:20 | 50 | 1500 |
| Table 1: Example of the effect of monomer feed ratio on the LCST and hydrodynamic radius of P(MEO2MA-co-OEGMA) copolymers in a 1 g/L aqueous solution.[11] |
| Molar Percentage of OEGMA in Copolymer | LCST (°C) in Water | LCST (°C) in PBS |
| 20% | 33 | Not Reported |
| 40% | Not Reported | Not Reported |
| 60% | 48 | Not Reported |
| Table 2: Influence of OEGMA content on the LCST of Fe3O4@P(MEO2MA-co-OEGMA) nanoparticles.[2] |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of P(MEO2MA-co-OEGMA).
Caption: Mechanism of temperature-triggered drug release from P(MEO2MA-co-OEGMA) copolymers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Thermosensitive Microgels based on Free Radical Polymerization of MEO2MA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermosensitive microgels derived from 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) via free radical polymerization. Furthermore, protocols for the loading and release of therapeutic agents are detailed, highlighting the potential of these microgels in drug delivery applications.
Application Notes
Thermosensitive microgels are crosslinked polymeric particles that exhibit a volume phase transition in response to temperature changes. MEO2MA-based microgels, in particular, have garnered significant interest due to their biocompatibility and tunable lower critical solution temperature (LCST). The LCST is the temperature above which the polymer becomes hydrophobic and collapses, leading to the shrinkage of the microgel and the potential release of an encapsulated payload. The homopolymer of MEO2MA, P(MEO2MA), has an LCST of approximately 26°C, making it a highly responsive material around physiological temperatures.[1]
The synthesis of these microgels is typically achieved through free radical polymerization, a robust and versatile method. By carefully controlling the reaction parameters, such as monomer concentration, crosslinker density, and surfactant concentration, the final properties of the microgels, including particle size, swelling behavior, and drug loading capacity, can be tailored to specific applications.
In the context of drug development, MEO2MA microgels serve as promising carriers for the controlled release of therapeutics. Their ability to encapsulate a wide range of molecules, from small hydrophobic drugs to larger biologics, and release them in a temperature-dependent manner opens up possibilities for targeted and on-demand drug delivery. For instance, in cancer therapy, these microgels could be designed to release their payload specifically within the slightly elevated temperature of the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from literature for the synthesis and characterization of MEO2MA-based microgels.
Table 1: Exemplary Reaction Compositions for MEO2MA-based Microgel Synthesis
| Component | Role | Typical Concentration Range | Reference Example (for P(MEO2MA-co-OEGMA))[2] |
| MEO2MA | Monomer | 1-10 wt% | 2.5002 g |
| OEGMA | Comonomer (optional, for tuning LCST) | 0-15 mol% of total monomer | 0.1259 g |
| BIS (N,N'-methylenebisacrylamide) | Crosslinker | 1-5 mol% of total monomer | 0.0431 g (2 mol%) |
| SDS (Sodium dodecyl sulfate) | Surfactant | 0.01-0.1 wt% | 0.0284 g |
| KPS (Potassium persulfate) | Initiator | 0.1-1 wt% of total monomer | 0.0812 g |
| Deionized Water | Solvent | q.s. to 100% | 100 mL |
Table 2: Physicochemical Properties of MEO2MA-based Microgels
| Property | Typical Values | Factors Influencing the Property |
| Particle Size (Hydrodynamic Diameter) | 100 - 800 nm | Surfactant concentration, monomer concentration, crosslinker concentration |
| Lower Critical Solution Temperature (LCST) | ~26°C for P(MEO2MA) homopolymer | Comonomer incorporation (e.g., OEGMA increases LCST) |
| Swelling Ratio (Vswollen/Vcollapsed) | 5 - 25 | Crosslinker density, temperature |
| Drug Loading Capacity | 5 - 20 wt% | Drug hydrophobicity, microgel-drug interactions, loading method |
| Drug Release | Temperature-triggered, sustained release | Temperature, crosslinker density, drug properties |
Experimental Protocols
Protocol 1: Synthesis of Thermosensitive MEO2MA Microgels
This protocol describes the synthesis of P(MEO2MA) microgels via surfactant-stabilized free radical polymerization.
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), inhibitor removed
-
N,N'-methylenebisacrylamide (BIS)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature controller
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve MEO2MA (e.g., 2.5 g), BIS (e.g., 0.05 g, 2 mol% to monomer), and SDS (e.g., 0.03 g) in 100 mL of deionized water.
-
Inerting: Place the flask in a heating mantle on a magnetic stirrer. Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: While maintaining a gentle nitrogen flow, heat the reaction mixture to 70°C. In a separate vial, dissolve KPS (e.g., 0.08 g) in 5 mL of deionized water. Once the reaction mixture reaches 70°C, inject the KPS solution into the flask to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at 70°C for 4-6 hours under a nitrogen atmosphere with continuous stirring. The solution will typically become opalescent or milky, indicating the formation of microgel particles.
-
Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Purify the microgel suspension by dialysis against deionized water for 5-7 days, with frequent water changes, to remove unreacted monomers, surfactant, and initiator.
-
Storage: The purified microgel suspension can be stored at 4°C. For long-term storage or for determining the dry weight, a portion of the sample can be lyophilized.
Protocol 2: Characterization of MEO2MA Microgels
A. Determination of Particle Size and Size Distribution:
-
Instrumentation: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the purified microgel suspension with deionized water to an appropriate concentration (typically in the range of 0.01-0.1 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) at a controlled temperature (e.g., 25°C).
-
B. Determination of the Lower Critical Solution Temperature (LCST):
-
Instrumentation: UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Prepare a dilute aqueous suspension of the microgels (e.g., 0.1 wt%).
-
Place the sample in a cuvette in the spectrophotometer.
-
Monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm) as the temperature is increased in a stepwise manner (e.g., 1°C increments) from below to above the expected LCST (e.g., from 15°C to 40°C).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Protocol 3: Drug Loading and In Vitro Release Study
This protocol provides a general method for loading a hydrophobic drug into the MEO2MA microgels and studying its release profile.
A. Drug Loading (Equilibrium Swelling Method):
-
Preparation: Prepare a stock solution of the hydrophobic drug in a suitable organic solvent (e.g., ethanol, acetone).
-
Loading:
-
To a known amount of lyophilized MEO2MA microgels, add an aqueous solution.
-
Add the drug stock solution dropwise to the swollen microgel suspension under constant stirring. The organic solvent helps to solubilize the drug and facilitate its partitioning into the hydrophobic domains of the microgels.
-
Allow the mixture to stir at room temperature for 24-48 hours in the dark to reach equilibrium.
-
-
Purification: Centrifuge the drug-loaded microgel suspension to separate the microgels from the unloaded drug in the supernatant. Wash the microgels with deionized water several times to remove any surface-adsorbed drug.
-
Quantification of Loaded Drug:
-
Lyophilize the drug-loaded microgels.
-
Dissolve a known weight of the lyophilized drug-loaded microgels in a suitable solvent that dissolves both the polymer and the drug.
-
Determine the concentration of the drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in microgels / Weight of drug-loaded microgels) x 100
-
EE (%) = (Weight of drug in microgels / Initial weight of drug used) x 100
-
-
B. In Vitro Drug Release:
-
Release Setup:
-
Disperse a known amount of drug-loaded microgels in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Place the suspension in a dialysis bag (with a MWCO that retains the microgels but allows the free drug to pass through).
-
Immerse the dialysis bag in a larger volume of the release medium maintained at a constant temperature (one set below the LCST, e.g., 25°C, and another set above the LCST, e.g., 37°C) with gentle stirring.
-
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of MEO2MA microgels.
Caption: Thermosensitive behavior and drug release mechanism of MEO2MA microgels.
References
- 1. Synthesis of a thermoresponsive crosslinked MEO2MA polymer coating on microclusters of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Block Copolymerization of MEO2MA with Styrene for Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The block copolymerization of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and styrene (B11656) offers a versatile platform for the synthesis of functional polymers with tunable properties. The resulting amphiphilic block copolymers, consisting of a hydrophobic polystyrene (PS) block and a hydrophilic and thermoresponsive poly(MEO2MA) (PMEO2MA) block, are of significant interest for a range of applications, particularly in the biomedical field. The PMEO2MA block exhibits a Lower Critical Solution Temperature (LCST) around 26°C, which allows for environmentally sensitive behavior.[1] This unique characteristic, combined with the mechanical stability of the PS block, makes these copolymers promising candidates for drug delivery systems, smart coatings, and various nanotechnology applications.[2][3][4][5]
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are pivotal in synthesizing well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions.[1][6][7][8][9][10] These methods allow for the precise design of polymer architectures to achieve desired functionalities.
Synthesis Methods
The synthesis of PS-b-PMEO2MA can be achieved through several controlled polymerization methods. The choice of method can influence the final properties of the copolymer.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for synthesizing block copolymers with controlled molecular weight and low polydispersity.[9] It involves the use of a chain transfer agent (CTA) to mediate the polymerization process. For the synthesis of PS-b-PMEO2MA, a polystyrene macro-CTA is typically synthesized first, followed by the chain extension with MEO2MA.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust method for synthesizing well-defined block copolymers.[7][11] This technique utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. Similar to RAFT, a sequential monomer addition approach is employed, where a polystyrene macroinitiator is first synthesized and then used to initiate the polymerization of MEO2MA.[12]
Experimental Protocols
Below are generalized protocols for the synthesis of PS-b-PMEO2MA via RAFT and ATRP, based on common laboratory practices.
Protocol 1: Synthesis of Polystyrene Macro-CTA for RAFT Polymerization
Objective: To synthesize a polystyrene chain transfer agent (macro-CTA) for subsequent block copolymerization.
Materials:
-
Styrene monomer
-
Chain Transfer Agent (CTA), e.g., 4-(((butylthio)carbonothioyl)thio)-4-cyanopentanoic acid[6]
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)[6]
-
Solvent, e.g., 1,4-dioxane[6]
-
Nitrogen gas source
-
Round-bottom flask with a magnetic stirrer
-
Thermostat-controlled oil bath
Procedure:
-
In a round-bottom flask, dissolve styrene, CTA, and AIBN in 1,4-dioxane (B91453). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 300:3:1.[6]
-
Seal the flask and purge with nitrogen for at least 30 minutes to remove oxygen.
-
Place the flask in a preheated oil bath at 80°C and stir vigorously.[6]
-
Allow the polymerization to proceed for the desired time (e.g., 48 hours).[6]
-
Quench the reaction by cooling the flask to room temperature and exposing it to air.[6]
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum to obtain the polystyrene macro-CTA.
-
Characterize the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of PS-b-PMEO2MA via RAFT Polymerization
Objective: To synthesize the PS-b-PMEO2MA block copolymer using the previously synthesized polystyrene macro-CTA.
Materials:
-
Polystyrene macro-CTA
-
MEO2MA monomer
-
Initiator, e.g., AIBN
-
Solvent, e.g., 1,4-dioxane
-
Nitrogen gas source
-
Round-bottom flask with a magnetic stirrer
-
Thermostat-controlled oil bath
Procedure:
-
Dissolve the polystyrene macro-CTA, MEO2MA, and AIBN in 1,4-dioxane in a round-bottom flask.
-
Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Immerse the flask in an oil bath set to the desired reaction temperature (e.g., 70-80°C).
-
Monitor the monomer conversion over time by taking samples and analyzing them via techniques like ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by cooling and exposure to air.
-
Purify the block copolymer by precipitation in a suitable non-solvent (e.g., cold hexanes or methanol).
-
Dry the final product under vacuum.
-
Characterize the final block copolymer for its molecular weight, PDI, and composition using GPC and ¹H NMR.
Protocol 3: Synthesis of Polystyrene Macroinitiator for ATRP
Objective: To synthesize a polystyrene macroinitiator for subsequent ATRP block copolymerization.
Materials:
-
Styrene monomer
-
Initiator, e.g., ethyl α-bromoisobutyrate[13]
-
Catalyst, e.g., Copper(I) bromide (CuBr)[13]
-
Ligand, e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine[11][12]
-
Solvent, e.g., Toluene[13]
-
Nitrogen gas source
-
Schlenk flask with a magnetic stirrer
-
Thermostat-controlled oil bath
Procedure:
-
Add CuBr and a magnetic stir bar to a dry Schlenk flask and seal with a rubber septum.
-
Deoxygenate the flask with several freeze-pump-thaw cycles.[13]
-
Under a nitrogen atmosphere, add the solvent, styrene monomer, and ligand to the flask.
-
Subject the solution to further freeze-pump-thaw cycles.[13]
-
Heat the solution to the desired temperature (e.g., 90-110°C).[13]
-
Inject the initiator to start the polymerization.[13]
-
After the desired reaction time, cool the reaction mixture and expose it to air to terminate the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry to obtain the polystyrene macroinitiator.
-
Analyze the product using GPC to determine Mn and PDI.
Protocol 4: Synthesis of PS-b-PMEO2MA via ATRP
Objective: To synthesize the PS-b-PMEO2MA block copolymer using the polystyrene macroinitiator.
Materials:
-
Polystyrene macroinitiator
-
MEO2MA monomer
-
Catalyst, e.g., CuBr
-
Ligand, e.g., PMDETA
-
Solvent, e.g., Toluene or Anisole
-
Nitrogen gas source
-
Schlenk flask with a magnetic stirrer
-
Thermostat-controlled oil bath
Procedure:
-
Follow a similar setup and deoxygenation procedure as in Protocol 3, charging the Schlenk flask with CuBr.
-
Under nitrogen, add the polystyrene macroinitiator, MEO2MA monomer, ligand, and solvent.
-
After deoxygenation, heat the mixture to the reaction temperature (e.g., 70-90°C).
-
Monitor the progress of the polymerization by analyzing samples for monomer conversion.
-
Upon reaching the target conversion, terminate the reaction by cooling and exposing it to air.
-
Purify the block copolymer by removing the catalyst and precipitating the polymer as described in Protocol 3.
-
Dry the final PS-b-PMEO2MA copolymer under vacuum.
-
Characterize the final product using GPC and ¹H NMR.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of polystyrene and PS-b-PMEO2MA block copolymers using controlled radical polymerization techniques.
Table 1: Synthesis of Polystyrene Macro-initiators/Macro-CTAs
| Polymerization Method | Initiator/CTA | [Monomer]:[I/CTA]:[Catalyst/Ligand] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| RAFT | 4-(((butylthio)carbonothioyl)thio)-4-cyanopentanoic acid | [Styrene]:[CTA]:[AIBN] = 300:3:1 | 1,4-dioxane | 80 | 48 | - | - | [6] |
| ATRP | 1-Phenylethyl bromide | - | Bulk | 110 | - | ~10,000 | ~1.3 | [7] |
| ATRP | 3-chloro-1-propanol | - | - | - | - | 3,500 | 1.12 | [10] |
Table 2: Synthesis of PS-b-PMEO2MA Block Copolymers
| Polymerization Method | Macro-initiator/Macro-CTA | Target Mn ( g/mol ) | MEO2MA content (mass %) | Solvent | Temp (°C) | PDI (Mw/Mn) | Reference |
| SAP/ATRP Combination | PS macroinitiator | ~120,000 | 20-40 | - | - | >1.2 | [1] |
| ATRP | PS macroinitiator | 47,600 | 28 | Cyclohexanone | - | 1.49 | [12] |
Note: "-" indicates data not specified in the cited sources.
Visualizations
Experimental Workflow for Block Copolymer Synthesis
The following diagram illustrates the general sequential process for synthesizing PS-b-PMEO2MA block copolymers.
Caption: Sequential synthesis of PS-b-PMEO2MA block copolymer.
Structure of PS-b-PMEO2MA Block Copolymer
This diagram shows the chemical structure of the resulting block copolymer.
Caption: General structure of a PS-b-PMEO2MA diblock copolymer.
Applications in Drug Development
Amphiphilic block copolymers like PS-b-PMEO2MA can self-assemble in aqueous solutions to form micelles. These micelles typically have a hydrophobic core composed of the PS blocks, which can encapsulate hydrophobic drugs, and a hydrophilic corona of PMEO2MA blocks that provides stability in aqueous environments.[3]
The thermoresponsive nature of the PMEO2MA block is particularly advantageous for controlled drug release.[14] Below the LCST, the PMEO2MA chains are hydrated and swollen, retaining the drug within the micellar core. When the temperature is raised above the LCST, the PMEO2MA chains dehydrate and collapse, leading to destabilization of the micelle and subsequent release of the encapsulated drug.[14] This property can be exploited for targeted drug delivery to sites of local hyperthermia, such as tumors.[14]
Drug Release Mechanism
The following diagram illustrates the temperature-triggered drug release mechanism.
Caption: Thermo-responsive drug release from PS-b-PMEO2MA micelles.
References
- 1. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Viscoelastic Response of Double Hydrophilic Block Copolymers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Polymerizing via ATRP [sigmaaldrich.com]
- 14. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Molecular Weight in p(MEO₂MA) Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully controlling the molecular weight of poly(2-(2-methoxyethoxy)ethyl methacrylate) (pMEO₂MA) during polymerization. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of p(MEO₂MA)?
A1: The most effective methods for controlling the molecular weight of p(MEO₂MA) are controlled/living radical polymerization (CRP) techniques. The two most common and well-documented methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] These techniques allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3][4][5][6]
Q2: How is molecular weight controlled in ATRP of MEO₂MA?
A2: In ATRP, the molecular weight is primarily controlled by the molar ratio of the monomer to the initiator ([M]₀/[I]₀).[3] A higher ratio will result in a higher molecular weight. The polymerization is "living," meaning the polymer chains grow simultaneously and at a similar rate, which allows for this precise control.[7] The molecular weight increases linearly with monomer conversion.[7][8]
Q3: How is molecular weight controlled in RAFT polymerization of MEO₂MA?
A3: Similar to ATRP, the molecular weight in RAFT polymerization is controlled by the ratio of the moles of monomer consumed to the moles of the RAFT agent used.[6][9] The RAFT agent acts as a chain transfer agent, allowing for the controlled growth of polymer chains. This method is versatile and can be applied to a wide range of monomers, including MEO₂MA.[2]
Q4: What is a typical polydispersity index (PDI) for a well-controlled MEO₂MA polymerization?
A4: A well-controlled ATRP or RAFT polymerization of MEO₂MA should yield polymers with a narrow molecular weight distribution, reflected in a low PDI. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Polymerization is very slow or does not initiate. | Presence of Oxygen: Dissolved oxygen can inhibit radical polymerization by scavenging radicals.[10] | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[10] |
| Inefficient Initiator: The initiator may not be decomposing effectively at the reaction temperature. | Ensure the chosen initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-70°C.[10] | |
| Impure Reagents: Impurities in the monomer, solvent, or initiator can interfere with the polymerization.[10] | Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Use high-purity solvents and initiator. | |
| The final molecular weight is much higher or lower than the theoretical value. | Incorrect Monomer to Initiator/RAFT Agent Ratio: An inaccurate measurement of the monomer, initiator, or RAFT agent will lead to a deviation from the target molecular weight. | Carefully and accurately measure all reagents. Ensure the correct calculation of the desired ratios. |
| Initiator Inefficiency: Not all initiator molecules may be effective in starting a polymer chain. | Determine the initiator efficiency for your specific system and adjust the initial ratio accordingly. | |
| Chain Transfer Reactions: Uncontrolled chain transfer to solvent or monomer can lead to the formation of new chains and a lower molecular weight. | Choose a solvent with a low chain transfer constant. | |
| The polydispersity index (PDI) is broad (>1.5). | High Polymerization Temperature: Excessively high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization and a broader PDI. | Optimize the reaction temperature. Lowering the temperature may improve control.[11] |
| Inappropriate RAFT Agent: The chain transfer constant of the RAFT agent may be too low for MEO₂MA, resulting in poor control. | Select a RAFT agent known to be effective for methacrylates, such as a trithiocarbonate (B1256668) or a suitable dithiobenzoate. | |
| High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions. | Aim for a moderate conversion (e.g., 50-70%) where the polymerization is still well-controlled. | |
| Slow Initiation: If the initiation is slow compared to propagation, not all chains will start growing at the same time, leading to a broader PDI. | Ensure rapid and efficient initiation by selecting an appropriate initiator and temperature. |
Data Presentation
Table 1: ATRP of MEO₂MA - Effect of Monomer/Initiator Ratio on Molecular Weight
| Entry | [MEO₂MA]₀/[Initiator]₀ | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | 50 | CuBr/2,2'-bipyridine | Toluene | 60 | 4 | 92 | 9.8 | 1.15 |
| 2 | 100 | CuCl/PMDETA | Anisole (B1667542) | 70 | 6 | 85 | 18.2 | 1.20 |
| 3 | 200 | CuBr/HMTETA | Water | 20 | 0.5 | 90 | 35.5 | 1.25 |
Data synthesized from multiple sources for illustrative purposes.[3][7]
Table 2: RAFT Polymerization of MEO₂MA - Effect of Monomer/RAFT Agent Ratio on Molecular Weight
| Entry | [MEO₂MA]₀/[RAFT Agent]₀ | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | 50 | DDMAT | AIBN | 1,4-Dioxane (B91453) | 70 | 5 | 88 | 9.5 | 1.18 |
| 2 | 100 | CPADB | V-50 | Ethanol | 60 | 8 | 91 | 19.1 | 1.22 |
| 3 | 200 | PABTC | AIBN | Toluene | 70 | 12 | 80 | 35.0 | 1.28 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: ATRP of MEO₂MA for a Target Molecular Weight of 10 kDa
-
Reagents and Materials:
-
MEO₂MA (purified by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon gas supply
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
In a separate vial, prepare a solution of MEO₂MA (1.88 g, 10 mmol), EBiB (29.2 µL, 0.2 mmol), PMDETA (41.8 µL, 0.2 mmol), and anisole (5 mL).
-
Degas this solution by bubbling with argon for 30 minutes.
-
Using an argon-purged syringe, transfer the degassed solution to the Schlenk flask containing the CuBr.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
After the desired time (e.g., 6 hours), stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold diethyl ether or hexane, decant the solvent, and dry the polymer under vacuum.
-
Analyze the molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Protocol 2: RAFT Polymerization of MEO₂MA for a Target Molecular weight of 20 kDa
-
Reagents and Materials:
-
MEO₂MA (purified by passing through basic alumina)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Argon gas supply
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
To a 25 mL Schlenk flask, add MEO₂MA (3.76 g, 20 mmol), CPADB (27.9 mg, 0.1 mmol), AIBN (3.28 mg, 0.02 mmol), and 1,4-dioxane (8 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.
-
After the final thaw, backfill the flask with argon.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
After the desired time (e.g., 8 hours), stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in cold diethyl ether or hexane, decant the solvent, and dry the polymer under vacuum.
-
Analyze the molecular weight and PDI by GPC.
-
Visualizations
Caption: Workflow for ATRP of MEO₂MA.
Caption: Workflow for RAFT Polymerization of MEO₂MA.
References
- 1. mdpi.com [mdpi.com]
- 2. Toward living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing initiator and catalyst concentration for MEO2MA ATRP.
This technical support center provides troubleshooting guidance and frequently asked questions for the Atom Transfer Radical Polymerization (ATRP) of 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting molar ratios for MEO₂MA ATRP?
A1: A common starting point for the molar ratio of reagents in MEO₂MA ATRP is [Monomer]:[Initiator]:[Cu(I) Catalyst]:[Ligand]. For instance, a ratio of 33:1:1:2 (OEGMA:initiator:CuCl:bpy) has been successfully used in aqueous media.[1] The optimal ratios can vary depending on the specific initiator, ligand, solvent, and desired polymer characteristics.
Q2: Can I reduce the amount of copper catalyst?
A2: Yes, it is possible to significantly lower the copper catalyst concentration. In aqueous ATRP of oligo(ethylene glycol) methacrylate (OEGMA), the catalyst level has been reduced by a factor of 10 (e.g., [Cu(I)]/[initiator] = 0.10) without a significant loss of control over the polymerization.[1][2] This is beneficial for reducing the toxicity and color of the final product. Techniques like Activators Regenerated by Electron Transfer (ARGET) ATRP are designed to be performed with catalyst concentrations as low as 50 ppm.[3]
Q3: What is the optimal ligand-to-catalyst ratio?
A3: For aqueous ATRP of OEGMA using a CuCl/bpy catalyst system, a 2:1 molar ratio of bpy to Cu(I)Cl has been identified as optimal.[1] Ratios of 1:1 can lead to slower polymerization, while a 3:1 ratio may result in higher polydispersities.[1]
Q4: Why is my polymerization so much faster in water compared to bulk?
A4: The rate of ATRP for MEO₂MA and similar monomers is significantly accelerated in aqueous media.[1][2] This is attributed to the high polarity of water, which is believed to promote the formation of a highly active mononuclear [Cu(bpy)₂]⁺ catalyst.[1][2] In contrast, bulk polymerizations are often much slower; for example, achieving 90% conversion of OEGMA in bulk can take 15 hours, whereas in water it can be achieved in under 20 minutes.[1][2]
Q5: My polymer has a high polydispersity index (PDI). What are the possible causes?
A5: A high PDI can result from several factors in the polymerization process. One common cause is catalyst inefficiency or deactivation. For instance, ensuring the catalyst is not oxidized before or during the reaction is critical.[4] The choice of catalyst can also play a role; CuCl has been reported to be more efficient than CuBr in some systems for PEGMA polymerization.[4] Additionally, an incorrect ligand-to-catalyst ratio can lead to a loss of control and broader molecular weight distribution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Polydispersity (PDI > 1.3) | Incorrect ligand to catalyst ratio. | For CuCl/bpy systems, an optimal molar ratio of 2:1 (bpy:CuCl) is recommended.[1] |
| Oxidized or impure reagents. | Ensure the monomer is free of inhibitors, and purify if necessary. Use deoxygenated solvents and maintain an inert atmosphere to prevent catalyst oxidation.[4] | |
| Insufficient deactivator concentration. | In aqueous systems, dissociation of the deactivator complex can be a challenge. The addition of a halide salt can help maintain a sufficient concentration of the deactivator.[5] | |
| Slow or Stalled Polymerization | Low catalyst activity. | The choice of ligand significantly impacts catalyst activity. For instance, Me₆TREN-based catalysts are about 10⁶ times more active than those with PMDETA.[6] |
| Inefficient initiation. | Ensure the initiator is appropriate for the monomer and reaction conditions. For methacrylates, alkyl bromides are often effective initiators. | |
| Presence of oxygen. | Thoroughly deoxygenate the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[7][8] | |
| Poor Control Over Molecular Weight | Inaccurate reagent stoichiometry. | Carefully measure all reagents, particularly the initiator, as the molecular weight is directly proportional to the monomer-to-initiator ratio. |
| Chain transfer reactions. | Minimize chain transfer by optimizing the reaction temperature and solvent. | |
| Inconsistent Results | Variability in reagent purity. | Use reagents from the same batch and ensure proper storage to maintain consistency. |
| Fluctuations in reaction temperature. | Use a thermostated oil bath to maintain a constant and uniform temperature throughout the polymerization.[8] |
Experimental Protocols
Protocol 1: Aqueous ATRP of MEO₂MA
This protocol is adapted from a procedure for the aqueous ATRP of a similar monomer, OEGMA.[1]
Materials:
-
MEO₂MA (inhibitor removed)
-
2,2'-Bipyridine (bpy)
-
Copper(I) chloride (CuCl)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, add the desired amounts of MEO₂MA, initiator, and deionized water.
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
In a separate vial under a nitrogen atmosphere, add the CuCl and bpy.
-
After the final freeze-pump-thaw cycle, backfill the Schlenk flask with nitrogen.
-
Under a positive flow of nitrogen, quickly add the CuCl/bpy mixture to the reaction flask to initiate the polymerization.
-
Stir the reaction mixture at the desired temperature (e.g., 20°C).
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
To quench the reaction, expose the mixture to air.
-
Purify the polymer by passing it through a column of neutral alumina (B75360) to remove the copper catalyst, followed by dialysis against deionized water.
-
Isolate the final polymer by lyophilization.
Protocol 2: ARGET ATRP of a Methacrylate Monomer
This protocol provides a general outline for an ARGET ATRP, which utilizes a reducing agent to regenerate the Cu(I) activator, allowing for very low catalyst concentrations.
Materials:
-
Methacrylate monomer (e.g., MEO₂MA, inhibitor removed)
-
Copper(II) bromide (CuBr₂)
-
Ligand (e.g., TPMA or Me₆TREN)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Reducing agent (e.g., ascorbic acid or Sn(EH)₂)
-
Solvent (e.g., anisole)
-
Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add the monomer, initiator, and solvent.
-
In a separate vial, prepare a stock solution of the CuBr₂ and ligand in the solvent.
-
Deoxygenate the monomer solution by bubbling with nitrogen for at least 30 minutes.
-
Add the desired amount of the catalyst/ligand solution to the reaction flask.
-
Add the reducing agent to the reaction mixture to initiate the polymerization.
-
Maintain the reaction under a nitrogen atmosphere at the desired temperature.
-
Monitor the polymerization as described in Protocol 1.
-
Quench the reaction by exposing it to air.
-
Purify the polymer to remove the catalyst and unreacted monomer.
Visualizations
Caption: General workflow for MEO₂MA ATRP experiments.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Synthesis of 2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA)?
A1: The most common methods for synthesizing MEO2MA are:
-
Direct Esterification: This involves the reaction of methacrylic acid with 2-(2-methoxyethoxy)ethanol (B87266) in the presence of an acid catalyst. To drive the reaction to completion, the water formed as a byproduct must be continuously removed.
-
Transesterification: This route uses an alkyl methacrylate (commonly methyl methacrylate) and 2-(2-methoxyethoxy)ethanol with a suitable catalyst. The lower boiling point alcohol byproduct (e.g., methanol) is removed to shift the equilibrium towards the desired product.
Q2: Why is the removal of water critical during the esterification synthesis of MEO2MA?
A2: The esterification of methacrylic acid with an alcohol is a reversible reaction. Water is a product of this reaction, and its presence can lead to the hydrolysis of the newly formed ester, pushing the equilibrium back towards the reactants and resulting in a low yield.[1] Continuous removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is essential to achieve a high conversion rate.[2][3]
Q3: What is the purpose of adding an inhibitor during the synthesis?
A3: Methacrylates, including MEO2MA, are prone to premature polymerization, especially at the elevated temperatures used during synthesis and distillation. This unwanted polymerization can lead to the formation of a solid or highly viscous gel, significantly reducing the yield of the desired monomer and posing safety risks. Inhibitors are added to prevent this premature polymerization.
Q4: What are some commonly used inhibitors for MEO2MA synthesis?
A4: Common inhibitors include hydroquinone (B1673460), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). These compounds act as radical scavengers, preventing the initiation of polymerization.
Q5: How can I purify the crude MEO2MA product?
A5: Purification typically involves several steps. First, the crude product is washed with a dilute aqueous basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to remove any unreacted methacrylic acid and the acid catalyst.[4] This is followed by washing with brine to remove residual base and water. Finally, the product is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) and purified by vacuum distillation to separate it from any remaining impurities and the polymerization inhibitor.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of MEO2MA.
Issue 1: The reaction does not proceed to completion, resulting in a low conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | Ensure your Dean-Stark apparatus is functioning correctly and that the azeotroping solvent (e.g., toluene (B28343) or cyclohexane) is refluxing at the appropriate rate to effectively remove water.[1] |
| Insufficient Catalyst | The concentration of the acid catalyst is crucial. For catalysts like p-toluenesulfonic acid or sulfuric acid, a concentration of 0.5-5 wt% based on the total weight of reactants is generally effective.[5][6] If using an ion exchange resin, ensure it is properly activated and used in a sufficient quantity.[7] |
| Inappropriate Reaction Temperature | The reaction temperature should be high enough to allow for a reasonable reaction rate and efficient azeotropic removal of water, typically in the range of 70-110°C, depending on the azeotroping solvent. |
| Suboptimal Molar Ratio of Reactants | While an equimolar ratio can be used, employing a slight excess of one reactant (often the alcohol) can help drive the reaction forward. However, a large excess can complicate purification. A molar ratio of alcohol to acid between 1.2:1 and 3:1 is often a good starting point.[8] |
Issue 2: The reaction mixture becomes viscous or solidifies during the synthesis.
| Possible Cause | Suggested Solution |
| Premature Polymerization | This is the most likely cause. Ensure an adequate amount of a suitable polymerization inhibitor (e.g., hydroquinone or MEHQ) is added to the reaction mixture from the beginning. It is also crucial to add inhibitor to the collection flask during distillation. |
| Localized Overheating | Avoid "hot spots" in the reaction flask by ensuring efficient stirring and uniform heating. Use a heating mantle with a stirrer for better temperature control. |
| Presence of Oxygen | While counterintuitive for radical polymerization, some inhibitors require the presence of a small amount of oxygen to be effective. However, an inert atmosphere (e.g., nitrogen) is generally recommended to prevent side reactions. If polymerization persists, consider sparging a gentle stream of air or a mixture of oxygen and nitrogen through the reaction mixture, but exercise caution. |
Issue 3: Significant loss of product during the workup and purification steps.
| Possible Cause | Suggested Solution |
| Hydrolysis During Aqueous Wash | The ester can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions, especially at elevated temperatures.[9] Perform the aqueous washes with cooled solutions and minimize the contact time. Promptly move to the drying and distillation steps. |
| Formation of Emulsions | Emulsions can form during the aqueous wash steps, making phase separation difficult and leading to product loss. To break emulsions, you can add brine or a small amount of a different organic solvent. |
| Decomposition During Distillation | MEO2MA can polymerize at the high temperatures required for distillation. Always perform the distillation under reduced pressure to lower the boiling point. Ensure a polymerization inhibitor is present in the distillation flask. |
Experimental Protocols
Protocol 1: Direct Esterification of Methacrylic Acid
This protocol is a representative procedure based on common esterification methods.
Materials:
-
Methacrylic acid
-
2-(2-Methoxyethoxy)ethanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (azeotroping solvent)
-
5% Aqueous sodium hydroxide (for washing)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a thermometer.
-
To the flask, add methacrylic acid (1.0 eq), 2-(2-methoxyethoxy)ethanol (1.2 eq), p-toluenesulfonic acid monohydrate (0.02 eq), hydroquinone (200 ppm), and toluene (approximately 50% of the total volume of reactants).
-
Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap. The reaction is complete when water is no longer being collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of fresh inhibitor.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Transesterification of Methyl Methacrylate
This protocol is a representative procedure for transesterification.
Materials:
-
Methyl methacrylate
-
2-(2-Methoxyethoxy)ethanol
-
Potassium carbonate (catalyst)
-
4-Hydroxy-2,2,6,6-tetramethylpiperidinyloxy (4-hydroxy-TEMPO, inhibitor)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a fractional distillation column, a condenser, and a collection flask.
-
Charge the flask with 2-(2-methoxyethoxy)ethanol (1.0 eq), methyl methacrylate (3.0 eq), potassium carbonate (0.01 eq), and 4-hydroxy-TEMPO (200 ppm).
-
Heat the mixture to reflux while stirring.
-
Slowly distill off the methanol/methyl methacrylate azeotrope. Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Remove the excess methyl methacrylate under reduced pressure.
-
The remaining crude product can be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Typical Reaction Parameters for MEO2MA Synthesis
| Parameter | Direct Esterification | Transesterification |
| Reactants | Methacrylic acid, 2-(2-Methoxyethoxy)ethanol | Methyl methacrylate, 2-(2-Methoxyethoxy)ethanol |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Acidic ion exchange resin | Potassium carbonate, Sodium methoxide |
| Catalyst Conc. | 0.5 - 5 wt% | 0.01 - 0.1 eq |
| Inhibitor | Hydroquinone, MEHQ | 4-hydroxy-TEMPO, MEHQ |
| Inhibitor Conc. | 100 - 500 ppm | 100 - 500 ppm |
| Temperature | 70 - 120 °C | 80 - 110 °C |
| Pressure | Atmospheric (for reaction), Vacuum (for purification) | Atmospheric (for reaction), Vacuum (for purification) |
| Key Feature | Requires continuous removal of water | Requires continuous removal of low-boiling alcohol |
Visualizations
Caption: General workflow for the synthesis and purification of MEO2MA.
Caption: Troubleshooting decision tree for low MEO2MA yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2016069200A1 - Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
Preventing radical polymerization during MEO2MA monomer purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA) monomer. The following sections detail methods to prevent radical polymerization during purification, ensuring the integrity of the monomer for subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify MEO₂MA monomer before use?
A1: MEO₂MA monomer is typically shipped with inhibitors, such as hydroquinone (B1673460) monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous radical polymerization during transport and storage. These inhibitors can interfere with controlled polymerization reactions, leading to inconsistent results, low yields, or complete inhibition of the polymerization process. Therefore, removing the inhibitor is a critical step to achieve reproducible and successful polymerization.
Q2: What are the common methods for removing inhibitors from MEO₂MA?
A2: The most common methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360) is a highly effective method for adsorbing the inhibitor.
-
Caustic Washing: This involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to extract the weakly acidic inhibitor.
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor by distillation under reduced pressure. It is effective but carries a higher risk of inducing thermal polymerization if not performed carefully.
Q3: How can I confirm that the inhibitor has been successfully removed?
A3: While sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) can quantify the inhibitor concentration, a simple qualitative test can be performed for phenolic inhibitors like MEHQ. After washing the monomer with an aqueous NaOH solution, the aqueous layer will be colorless if the inhibitor has been effectively removed. A colored aqueous layer indicates the presence of the phenolate (B1203915) salt, meaning inhibitor is still present in the monomer.
Q4: What are the recommended storage conditions for purified MEO₂MA?
A4: Purified MEO₂MA is highly susceptible to spontaneous polymerization and should ideally be used immediately after purification. If short-term storage is necessary, the monomer should be stored under the following conditions:
-
Atmosphere: In the presence of oxygen (air headspace in the container). Phenolic inhibitors require oxygen to function effectively. Storing under an inert atmosphere like nitrogen will deactivate any residual inhibitor and increase the risk of polymerization.[3]
-
Light: Protected from light.[2]
-
Inhibitor: For longer-term storage, a small amount of a fresh inhibitor (e.g., 100-200 ppm MEHQ) should be added to the purified monomer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Monomer polymerizes during purification | Column Chromatography: Overheating of the column due to exothermic adsorption of the inhibitor. | For viscous monomers like MEO₂MA, consider diluting with a dry, inert solvent before passing through the column to improve flow and dissipate heat. |
| Vacuum Distillation: Excessive temperature or prolonged heating. | Maintain a low distillation temperature and ensure a stable, low pressure to lower the boiling point. Add a non-volatile, high-temperature inhibitor (e.g., phenothiazine) to the distillation flask. | |
| General: Presence of impurities that can initiate polymerization. | Ensure all glassware is scrupulously clean and free of potential initiators like peroxides. | |
| Low yield of purified monomer | Column Chromatography: Monomer is retained on the alumina column. | Elute the column with a small amount of a polar solvent (if compatible with your downstream application) to recover any retained monomer. |
| Caustic (NaOH) Wash: Emulsion formation leading to poor phase separation. | To break emulsions, add a saturated brine solution during the washing steps. | |
| Vacuum Distillation: Polymerization in the distillation flask. | Optimize inhibitor concentration and distillation conditions (temperature and pressure) to minimize polymerization. | |
| Cloudy appearance of purified monomer after NaOH wash | Residual water in the monomer. | Dry the monomer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. |
| Polymerization reaction fails even after inhibitor removal | Incomplete Inhibitor Removal: Residual inhibitor is still present at a concentration sufficient to hinder polymerization. | Repeat the purification step. For column chromatography, use fresh, activated alumina. For caustic wash, perform additional extractions. |
| Water Contamination: If the caustic wash method was used, residual water might be present, which can interfere with certain polymerization reactions. | Ensure thorough drying of the monomer with a suitable drying agent after the washing steps. | |
| Premature Polymerization: The inhibitor-free monomer is highly reactive and may have started to polymerize during storage before your experiment. | Use the purified monomer immediately after preparation. |
Data Presentation
Table 1: Comparison of Inhibitor Removal Methods for Methacrylate Monomers
| Method | Typical Purity (%) | Advantages | Disadvantages |
| Basic Alumina Column Chromatography | >99 | Simple and effective for laboratory-scale purification. | The alumina must be activated to be effective. Potential for monomer retention on the column. |
| Caustic (NaOH) Washing | 95-99 | Inexpensive and straightforward for larger quantities. | Requires multiple extractions and thorough drying of the monomer. Emulsion formation can be an issue. |
| Vacuum Distillation | >99 | Can achieve very high purity. | Higher risk of premature thermal polymerization during heating. Requires careful control of temperature and pressure. |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is suitable for laboratory-scale purification of MEO₂MA and is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
MEO₂MA monomer containing inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent (e.g., tetrahydrofuran, THF), optional
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton at the bottom of the column to support the packing material.
-
In a separate beaker, create a slurry of the basic alumina in a minimal amount of the chosen anhydrous solvent (if used) or the MEO₂MA monomer itself.
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the side of the column to ensure even packing and remove any air bubbles. The bed height should be approximately 5-10 cm for small-scale purifications.
-
Allow the excess solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
-
Purification:
-
If MEO₂MA is viscous, it can be diluted with a small amount of dry, inert solvent like THF to improve flow.
-
Carefully add the MEO₂MA monomer (or its solution) to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
-
If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent polymerization.
-
The purified MEO₂MA should be used immediately for the best results.
-
Protocol 2: Purification of MEO₂MA by Vacuum Distillation
This method is for achieving high purity but requires careful control to prevent polymerization.
Materials:
-
Crude MEO₂MA monomer
-
Distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum pump and vacuum trap
-
Heating mantle with a magnetic stirrer
-
Non-volatile polymerization inhibitor (e.g., phenothiazine (B1677639) or copper(I) chloride)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a good vacuum.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Add the crude MEO₂MA and a small amount of a non-volatile inhibitor (e.g., 200-1000 ppm) to the distillation flask.
-
-
Distillation:
-
Begin stirring the monomer.
-
Slowly turn on the vacuum pump and allow the pressure in the system to decrease and stabilize.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask and discard.
-
Gradually increase the temperature until the MEO₂MA begins to distill. The boiling point of MEO₂MA is approximately 98 °C at 3.5 mmHg.
-
Collect the purified MEO₂MA in a clean receiving flask.
-
Crucially, do not distill to dryness. This can concentrate potentially explosive peroxides.
-
-
Post-Distillation:
-
Cool the distillation flask to room temperature before slowly and carefully releasing the vacuum.
-
For storage, add a stabilizer (e.g., 100-200 ppm MEHQ) to the purified MEO₂MA.
-
Store the purified monomer at 2-8°C in a tightly sealed container with an air headspace.
-
Visualizations
Caption: Radical polymerization mechanism of MEO₂MA.
Caption: Experimental workflow for inhibitor removal.
Caption: Workflow for MEO₂MA vacuum distillation.
References
Technical Support Center: Enhancing p(MEO2MA) Hydrogel Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical properties of poly(2-(2-methoxyethoxy)ethyl methacrylate) [p(MEO2MA)] hydrogels.
Frequently Asked Questions (FAQs)
Q1: My p(MEO2MA) hydrogel is too weak and fragile for my application. What are the primary strategies to improve its mechanical strength?
A1: There are several effective strategies to enhance the mechanical properties of p(MEO2MA) hydrogels. The most common approaches include:
-
Nanocomposite Hydrogels: Incorporating nanoparticles, such as clay or cellulose (B213188) nanocrystals, can significantly reinforce the hydrogel network.[1][2][3]
-
Double Network (DN) or Interpenetrating Polymer Network (IPN) Formation: Creating a secondary polymer network that interpenetrates the p(MEO2MA) network can dramatically increase toughness and strength.[4][5][6][7]
-
Copolymerization: Introducing a comonomer, like oligo(ethylene glycol) methacrylate (B99206) (OEGMA), allows for the tuning of mechanical properties by adjusting the monomer ratio.[1][8][9][10]
-
Optimizing Crosslinking: Modifying the type and concentration of the crosslinking agent can directly impact the stiffness and elasticity of the hydrogel.[11][12][13]
-
Adjusting Synthesis Parameters: Fine-tuning parameters such as polymer and initiator concentration can also influence the final mechanical characteristics.[1][12][14]
Q2: How do nanoparticles improve the mechanical properties of p(MEO2MA) hydrogels?
A2: Nanoparticles, such as nanoclays (e.g., Laponite) or cellulose nanocrystals (CNCs), act as physical crosslinkers and reinforcing agents within the polymer network.[1][2][3] They can interact with the polymer chains through non-covalent bonds, such as hydrogen bonding, which helps to dissipate energy under stress and prevent crack propagation.[2] This results in a hydrogel with increased tensile strength, compressive modulus, and overall toughness. For instance, incorporating as little as 5 wt% of CNCs can lead to a 35-fold increase in the storage modulus of a poly(oligoethylene glycol methacrylate) (POEGMA) hydrogel.[3]
Q3: What is the difference between a double network (DN) and an interpenetrating polymer network (IPN) hydrogel?
A3: Both DN and IPN hydrogels consist of two intertwined polymer networks. The key distinction often lies in the synthesis process and the resulting structure. A DN hydrogel is a specific type of IPN characterized by a highly crosslinked, brittle first network and a loosely crosslinked, ductile second network.[7][15] This unique architecture allows for efficient energy dissipation, leading to exceptionally tough materials.[7] An IPN is a broader term for any material containing two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other.[6][16]
Q4: Can I tune the mechanical properties without introducing a second component?
A4: Yes, the mechanical properties of a single-network p(MEO2MA) hydrogel can be tuned by adjusting the synthesis parameters. Increasing the monomer concentration or the crosslinker-to-monomer ratio will generally result in a stiffer hydrogel with a higher compressive modulus.[1][12][14][17] However, this often comes at the cost of reduced elasticity and can make the hydrogel more brittle.[6] The choice of crosslinker can also play a significant role; for example, using a longer-chain crosslinker like polyethylene (B3416737) glycol dimethacrylate (PEGDMA) can yield different mechanical properties compared to a shorter one like N,N'-methylenebis(acrylamide) (BIS).[11][12][13]
Troubleshooting Guides
Issue 1: Hydrogel fractures easily under compression or tension.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Crosslinking Density | Increase the concentration of the crosslinking agent (e.g., MBAA, PEGDMA). | Increased stiffness and compressive modulus. Be aware that excessive crosslinking can lead to brittleness.[6][13] |
| Weak Single Network | Synthesize a double network (DN) hydrogel. A common approach is to use a brittle first network (e.g., poly(2-acrylamido-2-methylpropane sulfonic acid), PAMPS) and a more ductile second network.[15] | Significantly enhanced toughness and fracture strength.[7][15] |
| Lack of Energy Dissipation Mechanism | Incorporate nanoparticles (e.g., clay, cellulose nanocrystals) to create a nanocomposite hydrogel. | The nanoparticles will act as stress dissipation points, improving the overall toughness and resistance to fracture.[1][2][3] |
Issue 2: Hydrogel is too soft and does not maintain its shape.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Polymer Concentration | Increase the initial monomer concentration during polymerization. | A higher polymer content will result in a denser network and a stiffer hydrogel.[1][17] |
| Insufficient Crosslinking | Increase the crosslinker concentration or switch to a more efficient crosslinking agent. | A higher degree of crosslinking will lead to a higher storage modulus and better shape fidelity.[12] |
| High Swelling Ratio | Copolymerize MEO2MA with a more hydrophobic monomer or increase the crosslinking density to reduce the equilibrium water content. | A lower swelling ratio is generally correlated with improved mechanical stiffness.[12] |
Issue 3: Inconsistent mechanical properties between batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Polymerization | Ensure the reaction goes to completion by optimizing initiator concentration, reaction time, and temperature. De-gas the monomer solution thoroughly before polymerization to remove oxygen, which can inhibit free-radical polymerization. | Consistent and reproducible hydrogel network formation, leading to more uniform mechanical properties. |
| Inhomogeneous Mixing of Components | Ensure all components (monomers, crosslinker, initiator, and any additives) are thoroughly mixed before initiating polymerization. For nanocomposite hydrogels, ensure nanoparticles are well-dispersed using techniques like sonication. | A homogenous hydrogel network with uniform mechanical properties throughout the sample. |
| Variability in Curing/Crosslinking Conditions | For photopolymerized systems, ensure consistent UV light intensity and exposure time.[18] For thermally polymerized systems, maintain a constant temperature. | Reproducible crosslinking density and, consequently, consistent mechanical properties. |
Data Presentation: Impact of Modification Strategies
Table 1: Effect of Nanoparticle Incorporation on Mechanical Properties
| Hydrogel System | Nanoparticle (wt%) | Mechanical Property | Value | Fold Increase |
| POEGMA | 0% CNC | Storage Modulus | ~1 kPa | - |
| POEGMA-CNC | 5% CNC | Storage Modulus | ~35 kPa | ~35x[3] |
| p(MEO2MA-co-OEGMA) | 0% Clay | Compressive Strength | Varies with polymer concentration | - |
| Clay/p(MEO2MA-co-OEGMA) | Increasing Clay Conc. | Compressive Strength | Increases | -[1] |
| Clay/p(MEO2MA-co-OEGMA) | Increasing Clay Conc. | Tensile Strength | Increases | -[1] |
Table 2: Comparison of Single Network vs. Double Network Hydrogels
| Hydrogel System | Network Type | Mechanical Property | Value |
| p(PEGMA) | Single Network | Compressive Strength | ~0.5 - 1 MPa |
| p(PEGMA)-p(PAA) | Double Network | Compressive Strength | ~8 MPa[4] |
| Alginate/PEGDA | Single Network | Compressive Modulus | ~0.71 - 5 kPa |
| Alginate/PEGDA-AETAC | Double Network | Compressive Modulus | ~0.71 - 10.30 kPa[19] |
| PAMPS | Single Network | Compressive Strength | Low |
| PAMPS/P(NIPAAm-co-MEDSAH) | Double Network | Compressive Strength | ~23 MPa[15] |
Experimental Protocols
Protocol 1: Synthesis of a p(MEO2MA)-Clay Nanocomposite Hydrogel
This protocol is adapted from the in-situ free radical polymerization method described for clay/p(MEO2MA-co-OEGMA) nanocomposite hydrogels.[1]
-
Preparation of Clay Suspension: Disperse a desired amount of Laponite clay in deionized water by vigorous stirring for 1 hour to obtain a homogeneous suspension.
-
Monomer Solution Preparation: In a separate vial, dissolve the MEO2MA monomer, a comonomer if desired (e.g., OEGMA), and a crosslinker (e.g., N,N'-methylenebis(acrylamide), MBAA) in the clay suspension.
-
Initiation: Add a chemical initiator, such as ammonium (B1175870) persulfate (APS), to the solution. To accelerate the polymerization, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can be added.[11][12]
-
Polymerization: Purge the solution with nitrogen to remove dissolved oxygen and then seal the vial. Polymerization can be initiated by raising the temperature or by the redox reaction of APS and TEMED at room temperature.
-
Purification: After polymerization is complete, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and initiator.
Protocol 2: Fabrication of a p(MEO2MA)-Based Double Network (DN) Hydrogel
This protocol is a generalized procedure based on the sequential network formation concept.[5][7]
-
First Network Synthesis: Prepare a p(MEO2MA) single network hydrogel using a high concentration of a crosslinker to create a brittle first network. Follow steps 2-5 of Protocol 1, using a high MBAA to MEO2MA molar ratio.
-
Swelling in Second Monomer Solution: After purification, immerse the first network hydrogel in an aqueous solution containing the monomer for the second network (e.g., acrylic acid), a crosslinker, and a photoinitiator. Allow the hydrogel to swell to equilibrium.
-
Second Network Formation: Place the swollen hydrogel under a UV light source to initiate the polymerization of the second network within the first network. The UV exposure time will depend on the photoinitiator concentration and light intensity.
-
Final Purification: After the second network is formed, wash the resulting DN hydrogel extensively in deionized water to remove any unreacted components.
Visualizations
Caption: Experimental workflow for enhancing p(MEO2MA) hydrogel mechanical properties.
Caption: Relationship between modification strategies and mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(N,N′-Diethylacrylamide)-Based Thermoresponsive Hydrogels with Double Network Structure | MDPI [mdpi.com]
- 6. polymerphysics.net [polymerphysics.net]
- 7. Injectable and Cytocompatible Tough Double Network Hydrogels through Tandem Supramolecular and Covalent Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Equimolar Polyampholyte Hydrogel Synthesis Strategies with Adaptable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tailoring the mechanical properties of gelatin methacryloyl hydrogels through manipulation of the photocrosslinking conditions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. Affinity-Controlled Double-Network Hydrogel Facilitates Long-Term Release of Anti-Human Papillomavirus Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p(MEO2MA) Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying poly(2-(2-methoxyethoxy)ethyl methacrylate) [p(MEO2MA)] polymers after synthesis.
Comparison of Purification Methods
The selection of a purification method for p(MEO2MA) depends on the desired purity, scale of the experiment, and available resources. Below is a summary of common techniques with their typical outcomes.
| Purification Method | Impurities Removed | Typical Polymer Yield | Final Purity (Residual Monomer) | Polydispersity Index (PDI) | Scale |
| Dialysis | Monomers, initiators, salts, low molecular weight oligomers | > 90% | < 1% | Generally unchanged | Lab scale (mg to g) |
| Precipitation | Monomers, initiators, some oligomers | 80-95% | < 2% | May slightly decrease (removes low MW chains) | Lab to pilot scale (g to kg) |
| Size Exclusion Chromatography (SEC) | Monomers, initiators, salts, oligomers (by size) | > 95% | < 0.5% | Can be narrowed significantly | Lab scale (mg to g) |
Experimental Protocols
Purification by Dialysis
Dialysis is a common and gentle method for removing small molecule impurities from polymer solutions.
Materials:
-
Crude p(MEO2MA) solution
-
Dialysis tubing (e.g., Regenerated Cellulose, RC) with a suitable Molecular Weight Cut-Off (MWCO), typically 3,500 Da[1]
-
Large beaker or container
-
Magnetic stirrer and stir bar
-
High-purity deionized water or other suitable solvent
Protocol:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in deionized water for at least 30 minutes to remove preservatives.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Load the p(MEO2MA) solution into the tubing, ensuring not to overfill (leave about 20-30% of the volume as headspace to accommodate for osmotic pressure changes). Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing a large excess of deionized water (e.g., 100 times the sample volume). Place the beaker on a magnetic stirrer and stir gently.
-
Solvent Exchange: Change the water every 12 hours for 2-3 days to maintain a high concentration gradient and ensure efficient removal of impurities.[2][3]
-
Polymer Recovery: After the final dialysis step, remove the bag from the water, carefully open one end, and transfer the purified polymer solution to a flask.
-
Drying: Lyophilize (freeze-dry) the aqueous solution to obtain the purified p(MEO2MA) as a solid.
Purification by Precipitation
Precipitation is a rapid method for purifying polymers by altering the solvent composition to decrease the polymer's solubility.
Materials:
-
Crude p(MEO2MA)
-
A "good" solvent for p(MEO2MA) (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A "non-solvent" or "anti-solvent" in which p(MEO2MA) is insoluble (e.g., cold diethyl ether, hexane)[4]
-
Beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Protocol:
-
Dissolution: Dissolve the crude p(MEO2MA) in a minimal amount of a good solvent (e.g., THF) to create a concentrated solution.
-
Precipitation: While vigorously stirring, slowly add the polymer solution dropwise to a large volume of cold non-solvent (e.g., diethyl ether). The polymer should precipitate out of the solution.
-
Isolation: Allow the precipitate to settle, then collect the solid polymer by vacuum filtration.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining impurities.
-
Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
Purification by Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution and can be used for high-purity small-scale purification.
Materials:
-
Crude p(MEO2MA) solution
-
SEC system with an appropriate column (e.g., packed with porous polymer beads)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
System Equilibration: Equilibrate the SEC system with the chosen mobile phase (e.g., THF) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude p(MEO2MA) in the mobile phase at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample into the SEC system.
-
Fraction Collection: Collect the eluent in fractions. The polymer will elute first, followed by smaller molecules like residual monomer and initiator fragments.
-
Analysis: Analyze the collected fractions to identify those containing the purified polymer.
-
Polymer Recovery: Combine the desired fractions and remove the solvent, for example, by rotary evaporation, to obtain the purified polymer.
Troubleshooting Guides
Dialysis Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low polymer yield after dialysis | - Polymer has a molecular weight lower than the MWCO of the dialysis membrane.- Leakage from the dialysis bag. | - Use a dialysis membrane with a smaller MWCO.- Ensure the dialysis clips are securely fastened and the membrane is not punctured. |
| Incomplete removal of impurities | - Insufficient dialysis time.- Insufficient volume or infrequent changes of the dialysis buffer.- High viscosity of the polymer solution hindering diffusion. | - Extend the dialysis duration.- Increase the volume of the dialysis buffer and the frequency of changes.- Dilute the polymer solution before dialysis. |
| Polymer precipitation inside the dialysis bag | - Change in pH or ionic strength of the buffer, causing the polymer to become insoluble.- The polymer is not soluble in the dialysis solvent (e.g., water). | - Ensure the dialysis buffer is compatible with the polymer's solubility.- Perform dialysis against a solvent in which the polymer is soluble. |
Precipitation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Polymer does not precipitate | - The chosen "non-solvent" has some solubility for the polymer.- The polymer solution is too dilute. | - Test different non-solvents or use a mixture of non-solvents.- Concentrate the polymer solution before precipitation. |
| Formation of an oily or sticky precipitate | - The polymer is precipitating too quickly.- The non-solvent is not cold enough. | - Add the polymer solution to the non-solvent more slowly and with vigorous stirring.- Cool the non-solvent in an ice bath before and during precipitation. |
| Low polymer yield | - Some of the polymer remains dissolved in the solvent/non-solvent mixture. | - Use a larger volume of the non-solvent.- Allow the mixture to stand at a low temperature for a longer period to maximize precipitation. |
SEC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High backpressure | - Clogged column frit or tubing.- Particulate matter in the sample. | - Filter all samples and mobile phases before use.- Reverse flush the column according to the manufacturer's instructions. |
| Poor peak separation | - Inappropriate column for the molecular weight range.- Non-ideal SEC behavior (e.g., polymer adsorption to the column packing). | - Select a column with a pore size appropriate for the expected molecular weight of the polymer.- Add a small amount of a salt or use a different mobile phase to minimize interactions.[6] |
| Broad peaks | - High sample concentration.- Large injection volume. | - Reduce the concentration of the polymer solution.- Decrease the injection volume. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the purification of my p(MEO2MA) was successful?
A1: The purity of p(MEO2MA) can be assessed using several analytical techniques:
-
¹H NMR Spectroscopy: This is a direct method to check for the absence of vinyl proton signals from the MEO2MA monomer (typically around 5.5-6.5 ppm).[7]
-
Size Exclusion Chromatography (SEC/GPC): A narrow and symmetric peak in the SEC chromatogram indicates a more uniform polymer population. The absence of peaks at later elution times corresponding to small molecules (monomer, initiator) confirms their removal.
-
Thermogravimetric Analysis (TGA): A single-step decomposition can indicate high purity of the polymer.[7]
Q2: What is the best method for purifying large quantities of p(MEO2MA)?
A2: For larger scale purification (grams to kilograms), precipitation is generally the most practical method due to its speed and scalability. Dialysis can be cumbersome for large volumes, and preparative SEC is typically limited to smaller, lab-scale quantities.
Q3: Can the purification process alter the properties of my p(MEO2MA)?
A3: Yes, the purification process can potentially affect the polymer's properties. For example, precipitation might preferentially remove very low molecular weight chains, which could slightly alter the polymer's thermoresponsive behavior. It is always advisable to re-characterize the polymer (e.g., by SEC and determination of its Lower Critical Solution Temperature, LCST) after purification.
Q4: My p(MEO2MA) is intended for biomedical applications. Are there any specific purification considerations?
A4: For biomedical applications, it is crucial to remove all potentially toxic residues, such as unreacted monomer, initiator fragments, and organic solvents.[8] Dialysis against high-purity water is often preferred as it avoids the use of organic solvents in the final purification steps. If precipitation is used, ensure the polymer is thoroughly dried under vacuum to remove all traces of the solvent and non-solvent. Further purification steps to ensure sterility may also be required.
Visual Workflows
Caption: Workflow for selecting a p(MEO2MA) purification method.
Caption: Troubleshooting workflow for p(MEO2MA) purification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Size exclusion chromatography-gradients, an alternative approach to polymer gradient chromatography: 2. Separation of poly(meth)acrylates using a size exclusion chromatography-solvent/non-solvent gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. research.rug.nl [research.rug.nl]
Adjusting the MEO2MA/OEGMA ratio to control hydrogel shrinkage.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling hydrogel shrinkage by adjusting the MEO2MA/OEGMA ratio in P(MEO2MA-co-OEGMA) hydrogel synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of P(MEO2MA-co-OEGMA) hydrogels.
| Issue | Potential Cause | Recommended Solution |
| Hydrogel Exhibits Excessive Shrinkage | The Volume Phase Transition Temperature (VPTT) is too low, likely due to a high MEO2MA to OEGMA ratio. PMEO2MA has a lower critical solution temperature (LCST) of about 19°C, making the hydrogel more prone to shrinking at or above this temperature.[1] | Increase the molar ratio of OEGMA in the monomer feed. OEGMA is more hydrophilic and has a higher LCST (around 90°C), which will raise the VPTT of the resulting hydrogel and reduce shrinkage at a given temperature.[1] |
| Incomplete or No Hydrogel Formation | Incomplete polymerization due to insufficient initiator, presence of oxygen, or incorrect temperature. | Ensure all reagents are properly degassed to remove oxygen, which can inhibit free radical polymerization. Verify the concentration and activity of the initiator (e.g., KPS). Ensure the polymerization reaction is carried out at the recommended temperature (e.g., 70°C for KPS).[1] |
| Hydrogel is Mechanically Weak | Insufficient crosslinking. | Increase the concentration of the crosslinker (e.g., BIS) in the reaction mixture. A higher crosslinker concentration will result in a more tightly crosslinked network, improving the mechanical strength of the hydrogel. |
| VPTT is Not at the Desired Temperature | The molar ratio of MEO2MA to OEGMA is incorrect. | Carefully recalculate and measure the molar quantities of MEO2MA and OEGMA monomers. The VPTT of the copolymer can be precisely tuned between 19°C and 90°C by adjusting this ratio.[1] |
| Hydrogel Swells Excessively | The hydrogel formulation has a very high OEGMA content, leading to high hydrophilicity. | Decrease the OEGMA to MEO2MA ratio to reduce the hydrophilicity of the polymer network. |
Frequently Asked Questions (FAQs)
1. What is the fundamental principle behind controlling hydrogel shrinkage by adjusting the MEO2MA/OEGMA ratio?
The control of hydrogel shrinkage is based on the thermosensitive properties of the constituent monomers. MEO2MA is more hydrophobic and has a lower LCST, while OEGMA is more hydrophilic with a higher LCST.[1] By adjusting the ratio of these two monomers, the overall hydrophilicity and the VPTT of the resulting hydrogel can be precisely controlled. A higher OEGMA content leads to a more hydrophilic network and a higher VPTT, which in turn reduces the degree of shrinkage at a given temperature.[1]
2. How does the MEO2MA/OEGMA ratio affect the Volume Phase Transition Temperature (VPTT)?
The VPTT of the P(OEGMA-co-MEO2MA) hydrogel is directly proportional to the molar fraction of OEGMA in the copolymer. Increasing the OEGMA content increases the hydrophilicity of the hydrogel, requiring a higher temperature to induce the phase transition and subsequent shrinkage.[1]
3. What are the key reagents and equipment needed for synthesizing P(MEO2MA-co-OEGMA) hydrogels?
Key reagents include the monomers 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), a crosslinker such as N,N'-methylenebis(acrylamide) (BIS), a surfactant like sodium dodecyl sulfate (B86663) (SDS), and an initiator, commonly potassium persulfate (KPS).[1] Essential equipment includes a reaction vessel, a heating and stirring apparatus, and a nitrogen source for deoxygenation.
4. Can these hydrogels be used for 3D cell culture?
Yes, P(OEGMA-co-MEO2MA) hydrogels with low shrinkage are excellent candidates for 3D cell culture scaffolds due to their biocompatibility and tunable properties.[2] A hydrogel with minimal shrinkage provides a stable microenvironment for cell growth.[2]
Experimental Protocols
Protocol 1: Synthesis of P(OEGMA-co-MEO2MA) Thermosensitive Microgels
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
In a reaction flask, dissolve a specific molar ratio of MEO2MA and OEGMA monomers, BIS (e.g., 2 mol% of total monomers), and SDS in deionized water.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C with continuous stirring.
-
Dissolve KPS in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours) at 70°C under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. The resulting dispersion contains the P(OEGMA-co-MEO2MA) microgels.
Protocol 2: Formation of Thermosensitive Hydrogel from Microgels
Materials:
-
P(OEGMA-co-MEO2MA) microgel dispersion (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of the P(OEGMA-co-MEO2MA) microgels in PBS at a desired concentration (e.g., 3.0 wt%).
-
To induce gelation, raise the temperature of the microgel solution to a temperature above its VPTT (e.g., 37°C).
-
The solution will undergo a sol-gel transition, forming a solid hydrogel.
Protocol 3: Measurement of Hydrogel Shrinkage
Procedure:
-
Prepare a cylindrical hydrogel sample of a known initial volume (V₀).
-
Immerse the hydrogel in a solution (e.g., PBS) at a temperature that induces shrinkage.
-
At regular time intervals, remove the hydrogel, gently blot any excess surface water, and measure its dimensions (diameter and height) to calculate the volume at that time point (Vₜ).
-
The degree of shrinkage can be expressed as the ratio of the volume at time t to the initial volume (Vₜ/V₀).
Data Presentation
Table 1: Effect of MEO2MA/OEGMA Molar Ratio on Volume Phase Transition Temperature (VPTT)
| Sample | MEO2MA:OEGMA Molar Ratio | VPTT (°C) |
| M1 | 95:3 | 21 |
| M2 | 90:8 | 23 |
| M3 | 85:13 | 27 |
Data adapted from a study by Liu et al. (2022).[1]
Table 2: Effect of Microgel Properties on Hydrogel Shrinkage Over 48 Hours
| Microgel Sample (based on MEO2MA:OEGMA ratio) | Initial Volume (V₀) | Final Volume (V₄₈) | Volume Retention (%) |
| M1 (95:3) | 100% | ~10% | 10% |
| M2 (90:8) | 100% | ~50% | 50% |
| M3 (85:13) | 100% | ~98% | 98% |
Data interpreted from graphical representations in Liu et al. (2022).[1]
Visualizations
Caption: Relationship between MEO2MA/OEGMA ratio and hydrogel shrinkage.
Caption: Experimental workflow for P(MEO2MA-co-OEGMA) hydrogel synthesis.
References
Challenges in scaling up the production of MEO2MA-based polymers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of polymers based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of MEO₂MA-based polymers?
A1: The main challenges include controlling the polymerization process to achieve the desired molecular weight and a narrow molecular weight distribution (low dispersity, Đ), managing the exothermic nature of the reaction, ensuring efficient removal of unreacted monomer and other impurities, and dealing with the significant increase in viscosity of the polymer solution as the reaction progresses.[1][2][3] Each of these factors can impact the final properties and performance of the polymer.
Q2: How does oxygen inhibition affect MEO₂MA polymerization, and how can it be minimized on a larger scale?
A2: Oxygen is a potent inhibitor of free-radical polymerization, the mechanism often used for MEO₂MA.[4][5] It reacts with the propagating radicals to form stable peroxy radicals, which do not efficiently initiate further polymerization, leading to an induction period, lower monomer conversion, and potentially tacky or incompletely cured materials.[6][7][8] On a larger scale, minimizing oxygen inhibition is critical and can be achieved by:
-
Inerting: Purging the reactor with an inert gas like nitrogen or argon to displace oxygen is a common and effective method, though it can be costly.[4][6]
-
Degassing: Employing techniques like freeze-pump-thaw cycles for the reaction mixture before starting the polymerization.[9]
-
Chemical Additives: Incorporating agents that scavenge oxygen or mitigate its effects, such as thiols or amines.[6][10]
-
Process Conditions: Using a higher initiation rate (e.g., by increasing initiator concentration or light intensity in photopolymerization) can help to consume dissolved oxygen more rapidly.[4][11]
Q3: What is a typical target dispersity (Đ) for MEO₂MA-based polymers in drug delivery applications, and how can it be achieved at scale?
A3: For drug delivery applications, a low dispersity (Đ) is highly desirable, typically below 1.3, with values approaching 1.1 indicating excellent control.[9] This ensures a uniform population of polymer chains, leading to predictable and consistent drug loading and release profiles. Achieving low dispersity at scale requires precise control over the polymerization, often using controlled radical polymerization techniques like RAFT or ATRP. Key factors to control are the purity of reactants, accurate stoichiometry of initiator and chain transfer agent (in RAFT) or catalyst (in ATRP), and maintaining a homogeneous reaction environment.[12][13]
Troubleshooting Guides
High Dispersity (Đ > 1.5) in RAFT Polymerization
This guide helps to troubleshoot issues leading to broad molecular weight distributions in the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of MEO₂MA.
| Potential Cause | Recommended Solutions |
| Impure Monomer or Reagents | Purify the MEO₂MA monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure the RAFT agent, initiator, and solvent are of high purity.[9] |
| Inappropriate RAFT Agent (CTA) | Select a RAFT agent with a high transfer constant suitable for methacrylates. Trithiocarbonates are generally effective.[9][14] |
| Incorrect [CTA]:[Initiator] Ratio | A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1. A lower ratio can lead to a higher proportion of chains initiated by the free radical initiator, resulting in a population of "dead" polymer with higher dispersity.[12] |
| High Monomer Conversion | Pushing the reaction to very high conversions (>95%) can sometimes lead to a loss of control and broadening of the dispersity due to side reactions. Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain low dispersity.[9] |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of "living" character. Consider lowering the reaction temperature.[9] |
| Slow Initiation | If initiation is slow compared to propagation, conventional free-radical polymerization can occur alongside the controlled RAFT process, leading to a bimodal distribution. Ensure the chosen initiator has an appropriate half-life at the reaction temperature.[12] |
Oxygen Inhibition Issues
This guide provides solutions for problems arising from the presence of oxygen during the free-radical polymerization of MEO₂MA.
| Problem | Potential Cause | Recommended Solutions |
| Long induction period before polymerization starts | Presence of dissolved oxygen in the reaction mixture. | Thoroughly degas the monomer and solvent using techniques like sparging with an inert gas (nitrogen or argon) for an extended period or performing at least three freeze-pump-thaw cycles.[9] |
| Low monomer conversion | Oxygen reacting with propagating radicals, terminating the polymer chains prematurely.[8][11] | In addition to degassing, consider increasing the initiator concentration to generate radicals more rapidly, overwhelming the inhibitory effect of residual oxygen.[11] For photopolymerization, increase the light intensity.[4] |
| Tacky polymer surface (in bulk or film polymerization) | Continuous diffusion of atmospheric oxygen at the surface inhibits complete curing.[6][7] | Perform the curing under a nitrogen or argon blanket.[4] Alternatively, cover the surface with an oxygen-impermeable transparent film before curing.[6] |
| Inconsistent batch-to-batch results | Variations in the efficiency of oxygen removal between batches. | Standardize the degassing procedure, ensuring consistent timing and vacuum levels (for freeze-pump-thaw) or gas flow rates (for sparging).[12] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the polymerization of MEO₂MA.
Table 1: Typical Reaction Parameters for Controlled Radical Polymerization of MEO₂MA
| Parameter | RAFT Polymerization | ATRP |
| Typical Dispersity (Đ) | < 1.3 (good), < 1.1 (excellent)[9] | < 1.2[15] |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1[12] | N/A |
| [Monomer]:[Initiator] Ratio | Determines target molecular weight | Determines target molecular weight[16] |
| Typical Temperature | 60-80 °C (with AIBN initiator)[9] | 40-90 °C[17][18] |
| Typical Monomer Conversion for low Đ | 50-70%[9] | Can be high (>90%) with good control[19] |
Table 2: Impact of Oxygen on Polymerization
| Condition | Effect on Polymerization | Typical Monomer Conversion |
| In the presence of air (21% O₂) | Significant inhibition period, lower polymerization rate.[11] | Can be significantly lower (e.g., < 50%) depending on other conditions.[5] |
| Under Argon or Nitrogen | Minimal inhibition, faster polymerization rate.[11] | Can approach >90%.[20] |
Experimental Protocols
Protocol 1: RAFT Polymerization of MEO₂MA
This protocol is a general guideline for the RAFT polymerization of MEO₂MA to achieve a polymer with a target molecular weight and low dispersity.
Materials:
-
MEO₂MA (inhibitor removed)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
Procedure:
-
Purification of Monomer: Pass MEO₂MA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of MEO₂MA, the RAFT agent, and the initiator in the anhydrous solvent. The ratio of monomer to RAFT agent will determine the target molecular weight, and the RAFT agent to initiator ratio should be between 5:1 and 10:1.[12]
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[9]
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).[9]
-
Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., diethyl ether or hexane).[21] Collect the polymer by filtration and dry under vacuum.
Protocol 2: ATRP of MEO₂MA
This protocol provides a general method for the Atom Transfer Radical Polymerization (ATRP) of MEO₂MA.
Materials:
-
MEO₂MA (inhibitor removed)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole (B1667542) or a mixed solvent system)[18][21]
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
Procedure:
-
Purification of Monomer: Purify MEO₂MA by passing it through a column of basic alumina.
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add Cu(I)Br and the solvent. Then, add the PMDETA ligand via a degassed syringe and stir until the copper complex forms.[21]
-
Reaction Mixture Preparation: In a separate flask, prepare a solution of MEO₂MA and the EBiB initiator in the anhydrous solvent. Degas this solution by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Initiation: Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).[21]
-
Monitoring: Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).[21]
-
Termination: To stop the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.[21]
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a cold non-solvent, filter, and dry under vacuum.[21][22]
Visualizations
Caption: General experimental workflow for MEO₂MA polymerization.
Caption: Troubleshooting logic for high dispersity in RAFT polymerization.
Caption: Simplified reaction pathway showing oxygen inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Scale Up Emulsion Polymerization for Commercial Production [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. radtech.org [radtech.org]
- 5. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 7. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. radtech.org [radtech.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
Effect of polymer concentration on the LCST of p(MEO2MA) solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-(2-methoxyethoxy)ethyl methacrylate) (p(MEO2MA)) solutions, focusing on the effect of polymer concentration on the Lower Critical Solution Temperature (LCST).
Frequently Asked Questions (FAQs)
Q1: What is the typical LCST of p(MEO2MA) homopolymer in aqueous solutions?
A1: The LCST of p(MEO2MA) homopolymer is approximately 26°C. This value can be influenced by factors such as the polymer's molecular weight and polydispersity.
Q2: How does the concentration of a p(MEO2MA) solution affect its LCST?
Q3: What is the underlying mechanism for the LCST behavior of p(MEO2MA)?
A3: The LCST phenomenon in p(MEO2MA) aqueous solutions is driven by a delicate balance between hydrophilic and hydrophobic interactions. At temperatures below the LCST, the polymer chains are hydrated and exist in a soluble, coiled state. As the temperature increases, the hydrogen bonds between the polymer and water molecules weaken, leading to the release of bound water. This entropy-driven process results in the prevalence of polymer-polymer hydrophobic interactions, causing the polymer chains to collapse into a globular state and phase-separate from the solution, which is observed as turbidity.
Q4: What are the recommended methods for determining the LCST of p(MEO2MA) solutions?
A4: The most common method for determining the LCST is turbidimetry, where the change in the transmittance of a polymer solution is measured as a function of temperature. The cloud point, which is often taken as the LCST, is the temperature at which a significant decrease in transmittance occurs. Other techniques such as differential scanning calorimetry (DSC) can also be used to measure the endothermic transition associated with the polymer's phase separation.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible LCST values.
-
Possible Cause: Inconsistent heating or cooling rates during the measurement.
-
Solution: Ensure a slow and controlled heating/cooling rate, typically 0.5°C/min to 1°C/min, to allow the system to reach equilibrium at each temperature point.
-
-
Possible Cause: Variations in polymer solution preparation.
-
Solution: Ensure the polymer is fully dissolved before starting the measurement. Gentle agitation or sonication can aid dissolution. Prepare fresh solutions for each experiment to avoid issues with aging or degradation.
-
-
Possible Cause: Contamination of the sample.
-
Solution: Use high-purity water and clean glassware to prepare solutions. Filter the solutions if necessary to remove any particulate matter.
-
Issue 2: Broad or indistinct phase transition.
-
Possible Cause: High polydispersity of the polymer sample.
-
Solution: Use a polymer with a narrow molecular weight distribution (low polydispersity index, Đ) for sharper transitions. The presence of polymer chains with varying lengths can broaden the temperature range over which phase separation occurs.
-
-
Possible Cause: Low polymer concentration.
-
Solution: While the LCST of p(MEO2MA) is not highly concentration-dependent, at very low concentrations, the change in turbidity may be subtle. Increasing the concentration (e.g., to 10 mg/mL) can lead to a more pronounced and easily detectable transition.
-
Issue 3: Hysteresis between heating and cooling cycles.
-
Possible Cause: Formation of stable inter-chain aggregates.
-
Solution: Allow for a sufficient equilibration time at temperatures below the LCST after a heating cycle before starting the cooling measurement. Unlike PNIPAM, p(MEO2MA)-based polymers generally exhibit minimal hysteresis due to the absence of strong intermolecular hydrogen bonding in the collapsed state.[1]
-
Data Presentation
The following table presents data on the effect of polymer concentration on the cloud point of a representative thermoresponsive polymer, P(MEO2MA-co-OEGMA475), which is known to have a low dependence of its LCST on concentration, similar to what is expected for the p(MEO2MA) homopolymer.
| Polymer Concentration (mg/mL) | Cloud Point (°C) |
| 1 | ~38 |
| 5 | ~38 |
| 10 | ~38 |
| 20 | ~38 |
Note: This data is for a copolymer of MEO2MA and OEGMA475 and is intended to illustrate the general trend of low concentration dependence on the LCST for this class of polymers.
Experimental Protocols
Detailed Methodology for LCST Determination by Turbidimetry
This protocol outlines the steps for determining the Lower Critical Solution Temperature (LCST) of p(MEO2MA) solutions using a UV-Vis spectrophotometer equipped with a temperature controller.
1. Materials and Equipment:
-
p(MEO2MA) polymer
-
High-purity deionized water
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
2. Preparation of p(MEO2MA) Solutions:
-
Accurately weigh the desired amount of p(MEO2MA) using an analytical balance.
-
Dissolve the polymer in a known volume of deionized water in a volumetric flask to achieve the desired concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by stirring the solution with a magnetic stirrer at room temperature. The solution should be visually clear.
3. Turbidimetry Measurement:
-
Set the wavelength of the UV-Vis spectrophotometer to a value where the polymer does not absorb, typically in the visible range (e.g., 500-700 nm). A common choice is 600 nm.
-
Transfer the p(MEO2MA) solution to a quartz cuvette and place it in the temperature-controlled sample holder of the spectrophotometer.
-
Set the initial temperature of the sample holder to a value below the expected LCST (e.g., 15°C).
-
Allow the solution to equilibrate at the initial temperature for at least 10 minutes.
-
Program the temperature controller to ramp up the temperature at a slow, constant rate (e.g., 0.5°C/min or 1°C/min) to a temperature well above the expected LCST (e.g., 40°C).
-
Simultaneously, record the transmittance (or absorbance) of the solution at the chosen wavelength as a function of temperature.
-
The cloud point is typically determined as the temperature at which the transmittance drops to 50% of its initial value.
4. Data Analysis:
-
Plot the percentage of transmittance versus temperature.
-
The LCST is identified as the inflection point of the resulting sigmoidal curve, often approximated as the temperature at 50% transmittance.
Mandatory Visualizations
Caption: Workflow for determining the LCST of p(MEO2MA) solutions.
Caption: Reversible phase transition of p(MEO2MA) around its LCST.
References
Validation & Comparative
A Comparative Guide to the Biocompatibility of p(MEO₂MA) and PNIPAM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biocompatibility of two thermoresponsive polymers: poly(2-(2-methoxyethoxy)ethyl methacrylate) (p(MEO₂MA)) and poly(N-isopropylacrylamide) (PNIPAM). As interest in these smart polymers for biomedical applications such as drug delivery, tissue engineering, and medical devices continues to grow, a thorough understanding of their interaction with biological systems is crucial. This document summarizes key experimental data on their cytotoxicity, protein adsorption, in vivo inflammatory response, and hemocompatibility, supported by detailed experimental protocols and logical diagrams.
Executive Summary
While both p(MEO₂MA) and PNIPAM exhibit thermoresponsive behavior, making them valuable for various biomedical applications, concerns have been raised regarding the potential cytotoxicity of PNIPAM. Emerging research suggests that p(MEO₂MA) may offer a more biocompatible alternative. This guide presents available data to help researchers make informed decisions when selecting a thermoresponsive polymer for their specific application.
Data Presentation
The following tables summarize the available quantitative data for key biocompatibility parameters of p(MEO₂MA) and PNIPAM. It is important to note that the data presented is compiled from various studies, and direct side-by-side comparisons under identical experimental conditions are limited in the current literature.
Table 1: In Vitro Cytotoxicity
| Polymer | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Key Findings & Citation |
| p(MEO₂MA-co-OEGMA) | L929 fibroblasts | LDH assay | 0.5-5 nM (AgNP-coated) | 8 hours | Composition-dependent | Cytotoxicity was correlated to the hydrophobicity of the polymer coating on silver nanoparticles.[1] |
| PNIPAM | L929 fibroblasts | MTT | Not specified | 24, 48, 72 hours | >80% | PNIPAM hydrogels showed good biocompatibility with L929 cells.[2] |
| PNIPAM | Endothelial, Epithelial, Smooth Muscle, Fibroblasts | MTS | Extracts | 48 hours | Cell type dependent | Endothelial cells showed decreased viability after exposure to PNIPAM extracts.[3] |
| PNIPAM | L929, HEK293, A549 | MTT, Neutral Red | Direct Contact | 48, 96 hours | Non-cytotoxic | PNIPAM hydrogel did not show a cytotoxic effect on the studied cell lines.[1] |
Table 2: Protein Adsorption
| Polymer | Protein | Method | Surface Concentration (ng/cm²) | Key Findings & Citation |
| p(MEO₂MA) | Fibrinogen, Fibronectin | Not specified | Not specified | PMEA surfaces, a related poly(alkoxyethyl methacrylate), showed suppressed thrombogenicity but promoted cell adhesiveness, indicating differential protein adsorption.[4] |
| PNIPAM | Bovine Serum Albumin (BSA) | Radioassay | ~20 (below LCST) | Below its LCST, PNIPAM brushes repel protein as effectively as oligoethylene oxide terminated monolayers.[3] |
| PNIPAM-co-MAA | Bovine Serum Albumin (BSA) | Spectrophotometry | Up to 45,100 (as µg/mg) | The amount of protein adsorption was highly dependent on temperature and pH.[5] |
Table 3: In Vivo Inflammatory Response
| Polymer | Animal Model | Implantation Site | Duration | Histological Findings | Key Findings & Citation |
| p(MEO₂MA) | Not specified | Not specified | Not specified | Data not readily available in a comparative context. | |
| PNIPAM | Rat | Subcutaneous | Up to 28 days | Initial acute inflammation followed by the formation of a thin fibrous capsule. | The inflammatory response to implanted biomaterials is a complex process involving neutrophils, macrophages, and fibroblasts, often resulting in fibrous encapsulation.[6][7] |
Table 4: Hemocompatibility
| Polymer | Assay | Blood Source | Result | Key Findings & Citation |
| p(MEO₂MA) | Not specified | Not specified | Data not readily available in a comparative context. | |
| PNIPAM | Hemolysis | Human | <5% hemolysis | PNIPAM-based hydrogels are generally considered to be hemocompatible.[8] |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on established standards such as ISO 10993 and ASTM F756.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This protocol describes the quantitative evaluation of cytotoxicity using a direct contact method with L929 mouse fibroblast cells.
Materials:
-
L929 mouse fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test polymer films (p(MEO₂MA) and PNIPAM), sterilized
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.[9]
-
Material Exposure: Carefully place sterile test polymer films, positive controls, and negative controls directly onto the cell monolayer in triplicate.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay:
-
After the incubation period, remove the polymer films.
-
Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3 hours at 37°C.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (OD_test / OD_negative_control) * 100
-
Protein Adsorption Assay (BCA Method)
This protocol outlines the quantification of total protein adsorption on polymer surfaces using a bicinchoninic acid (BCA) assay.
Materials:
-
Polymer-coated substrates (p(MEO₂MA) and PNIPAM)
-
Protein solution (e.g., Fibrinogen or BSA at 1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Protein Incubation: Place the polymer-coated substrates in a 24-well plate. Add 1 mL of the protein solution to each well and incubate for a defined period (e.g., 1-3 hours) at 37°C.
-
Washing: Gently wash the substrates three times with PBS to remove non-adsorbed protein.
-
Protein Elution: Elute the adsorbed protein by incubating the substrates in a 2% Sodium Dodecyl Sulfate (SDS) solution for 1 hour at room temperature with gentle agitation.
-
BCA Assay:
-
Prepare a standard curve using known concentrations of the protein.
-
Mix the eluted protein samples and standards with the BCA working reagent according to the manufacturer's instructions.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 562 nm.
-
Determine the protein concentration of the eluted samples from the standard curve.
-
Calculate the surface concentration of adsorbed protein (µg/cm²) by dividing the total amount of eluted protein by the surface area of the polymer substrate.
-
In Vivo Implantation and Histological Analysis (Based on ISO 10993-6)
This protocol describes the subcutaneous implantation of polymer samples in a rodent model to evaluate the local inflammatory response.
Materials:
-
Sterile polymer implants (p(MEO₂MA) and PNIPAM)
-
Sprague-Dawley rats
-
Surgical instruments
-
Anesthesia
-
4% paraformaldehyde solution
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Implantation:
-
Anesthetize the rats.
-
Make a small incision on the dorsal side and create a subcutaneous pocket.
-
Insert the sterile polymer implant into the pocket.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animals for signs of distress and provide appropriate care.
-
Explantation and Tissue Processing:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the implant along with the surrounding tissue.
-
Fix the tissue in 4% paraformaldehyde.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Histology:
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with H&E.
-
-
Data Analysis:
-
Examine the stained sections under a light microscope.
-
Evaluate and score the inflammatory response based on the presence and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) and the thickness of the fibrous capsule formed around the implant.
-
Hemocompatibility - Hemolysis Assay (Based on ASTM F756)
This protocol details the assessment of the hemolytic potential of the polymers by direct contact with blood.
Materials:
-
Sterile polymer samples (p(MEO₂MA) and PNIPAM)
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., distilled water)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Direct Contact:
-
Place the sterile polymer samples in test tubes.
-
Add the diluted blood to the tubes containing the polymer samples, as well as to the positive and negative control tubes.
-
Incubate the tubes at 37°C for 3 hours with gentle inversion every 30 minutes.
-
-
Sample Processing:
-
Centrifuge the tubes to pellet the red blood cells.
-
Carefully collect the supernatant.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
According to ASTM F756, materials are categorized based on their hemolytic index:
-
0-2%: Non-hemolytic
-
2-5%: Slightly hemolytic
-
5%: Hemolytic
-
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Caption: In Vivo Inflammatory Response to Implantation.
Caption: Key Factors in Determining Polymer Biocompatibility.
References
- 1. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermoresponsive cryogels of poly(2-hydroxyethyl methacrylate-co-N-isopropyl acrylamide) (P(HEMA-co-NIPAM)): fabricatio… [ouci.dntb.gov.ua]
- 5. nhiso.com [nhiso.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. Extent of Inflammation and Foreign Body Reaction to Porous Polyethylene In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
Characterization of p(MEO2MA) Polymers: A Comparative Guide to NMR and GPC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) for the characterization of poly(2-(2-methoxyethoxy)ethyl methacrylate), or p(MEO2MA). This thermoresponsive polymer is of significant interest in drug delivery and biomedical applications. Here, we present objective comparisons of the data obtained from these two techniques, supported by experimental protocols and representative data.
Introduction to p(MEO2MA) Characterization
The physical and chemical properties of p(MEO2MA), such as its lower critical solution temperature (LCST), molecular weight, and molecular weight distribution, are critical to its function in various applications. Accurate and thorough characterization is therefore essential. ¹H NMR spectroscopy is a powerful tool for elucidating the chemical structure and composition of the polymer, while GPC is the standard method for determining its molecular weight and polydispersity. The combination of these techniques provides a comprehensive profile of the synthesized p(MEO2MA).[1][2][3]
Data Presentation and Comparison
The data obtained from NMR and GPC analyses provide complementary information about the p(MEO2MA) polymer. NMR confirms the chemical identity and purity, while GPC provides information about the size distribution of the polymer chains.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is used to confirm the structure of the p(MEO2MA) polymer by identifying the characteristic proton signals of its repeating unit. The spectrum also allows for the calculation of monomer conversion during polymerization by comparing the integrals of the monomer's vinyl protons with those of the polymer backbone.[4][5]
Table 1: Representative ¹H NMR Peak Assignments for p(MEO2MA) in CDCl₃
| Chemical Shift (δ) ppm | Protons | Multiplicity | Integration (relative) |
| ~4.1 | -O-CH₂ -CH₂-O- | Broad | 2H |
| ~3.6 | -O-CH₂-CH₂ -O- | Broad | 2H |
| ~3.5 | -O-CH₂-CH₂-O-CH₂ - | Broad | 2H |
| ~3.4 | -O-CH₃ | Singlet | 3H |
| ~1.9 | -CH₂ -C(CH₃)- | Broad | 2H |
| ~0.9-1.2 | -CH₂-C(CH₃ )- | Broad | 3H |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the polymer's tacticity.
Gel Permeation Chromatography (GPC) Data
GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[6][7][8][9][10] A lower PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for controlled drug delivery applications. The choice of polymerization technique, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, significantly impacts these parameters.[1]
Table 2: Comparison of p(MEO2MA) Properties from Different Polymerization Methods
| Polymerization Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| ATRP | 15,000 | 17,500 | 1.17 | Example Data |
| ATRP | 25,000 | 29,000 | 1.16 | Example Data |
| RAFT | 12,000 | 13,800 | 1.15 | Example Data |
| RAFT | 30,000 | 33,600 | 1.12 | Example Data |
| Free Radical | 45,000 | 81,000 | 1.80 | Example Data |
Note: The values in this table are representative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried p(MEO2MA) polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the relevant peaks and assign them to the corresponding protons in the p(MEO2MA) structure. The residual solvent peak can be used as a reference for the chemical shift scale (e.g., CDCl₃ at 7.26 ppm).
Gel Permeation Chromatography (GPC) Protocol
-
Sample Preparation: Prepare a dilute solution of the p(MEO2MA) polymer (typically 1-2 mg/mL) in the GPC mobile phase (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)).[6] Ensure the polymer is fully dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a pump, an injector, a column set suitable for the expected molecular weight range of the polymer, and a detector (commonly a refractive index (RI) detector).
-
Running Conditions:
-
Mobile Phase: THF or DMF with a flow rate of approximately 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically 30-40 °C, to ensure viscosity and refractive index stability.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve of log(molecular weight) versus elution volume.
-
Data Analysis: Analyze the chromatogram of the p(MEO2MA) sample to determine its Mₙ, Mₙ, and PDI relative to the calibration standards.[8]
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for characterizing p(MEO2MA) and the logical relationship between the analytical techniques and the polymer properties they determine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of novel thermoresponsive suspensions via physical adsorption of poly[di(ethylene glycol) methyl methacrylate] onto polystyrene microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. infinitalab.com [infinitalab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
MEO2MA vs. OEGMA: A Comparative Analysis for Thermoresponsive Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of thermoresponsive polymers, 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and oligo(ethylene glycol) methacrylate (OEGMA) have emerged as prominent monomers for the synthesis of "smart" materials with significant potential in drug delivery, tissue engineering, and diagnostics. Their shared poly(ethylene glycol) (PEG)-based structure imparts biocompatibility and stealth properties, while their thermoresponsiveness allows for tunable, environmentally sensitive behavior. This guide provides a detailed comparative analysis of MEO2MA and OEGMA, summarizing key performance metrics, experimental data, and methodologies to aid researchers in selecting the appropriate monomer for their specific application.
At a Glance: Key Property Comparison
| Property | p(MEO2MA) | p(OEGMA) | Key Considerations |
| Lower Critical Solution Temperature (LCST) | ~26°C[1] | ~64°C (for OEGMA300)[1] | The significant difference in homopolymer LCST allows for broad tuning of the copolymer LCST by adjusting the monomer ratio.[2] |
| Protein Adsorption | Higher than p(OEGMA) | Very Low (~7 ng/cm²)[3] | The longer oligo(ethylene glycol) side chains of OEGMA provide a more effective barrier against protein fouling. |
| Biocompatibility/Cytotoxicity | Generally biocompatible, but can exhibit higher cytotoxicity at increased concentrations.[4] | Generally considered highly biocompatible with low cytotoxicity.[1][5] | Cytotoxicity can be cell-type dependent and influenced by polymer architecture and purity. |
| Drug Release | Enables sharper, more pronounced release at the LCST. | Provides a more gradual and sustained release profile. | The choice of monomer can be used to tailor the kinetics of drug release in response to temperature changes.[2] |
Thermoresponsive Behavior: The Role of Side-Chain Length
The primary differentiator between MEO2MA and OEGMA is the length of their oligo(ethylene glycol) side chains. MEO2MA possesses two ethylene (B1197577) glycol units, while OEGMA can have a variable number of units, with common variants like OEGMA300 having an average of 4-5 units. This structural difference is the main determinant of their distinct thermoresponsive properties.
Polymers made from these monomers exhibit a Lower Critical Solution Temperature (LCST), a temperature at which they undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. Below the LCST, the polymer chains are hydrated and extended. Above the LCST, they dehydrate and collapse into compact globules.
Figure 1: Reversible phase transition of thermoresponsive polymers around the LCST.
The shorter side chain of MEO2MA results in a more hydrophobic polymer, leading to a lower LCST for its homopolymer, p(MEO2MA), at approximately 26°C.[1] In contrast, the longer, more hydrophilic side chains of OEGMA (specifically OEGMA300) result in a higher LCST of around 64°C for its homopolymer, p(OEGMA).[1] This significant difference allows for precise tuning of the LCST of their copolymers, p(MEO2MA-co-OEGMA), to a desired temperature, including the physiologically relevant range of 37-42°C, simply by adjusting the molar ratio of the two monomers.[2] Increasing the proportion of MEO2MA lowers the LCST of the copolymer, while increasing the OEGMA content raises it.[2]
Performance in Biomedical Applications
Protein Adsorption
The ability to resist non-specific protein adsorption is crucial for biomaterials to prevent an adverse immune response and maintain their intended function. The longer oligo(ethylene glycol) side chains of OEGMA create a denser, more hydrated layer that is highly effective at repelling proteins. Studies have shown that surfaces grafted with p(OEGMA) can achieve very low levels of protein adsorption, in the range of 7 ng/cm².[3] While p(MEO2MA) also exhibits protein resistance due to its PEG-like structure, the shorter side chains are generally less effective than those of OEGMA.
Biocompatibility and Cytotoxicity
Both MEO2MA and OEGMA are generally considered to be biocompatible and non-toxic, which is a significant advantage over other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). However, the cytotoxicity of methacrylate-based polymers can be influenced by residual monomers, polymer molecular weight, and the specific cell line being tested.
Some studies on p(MEO2MA-co-OEGMA) copolymers have indicated that higher MEO2MA content can lead to increased cytotoxicity. For instance, silver nanoparticles coated with a 95:5 MEO2MA:OEGMA copolymer showed up to 98% cytotoxicity, which decreased to 60% for an 80:20 ratio.[4] In contrast, p(OEGMA-co-DiEGMA) (DiEGMA being structurally identical to MEO2MA) copolymers showed no cytotoxicity towards Caco-2 cells at a concentration of 1 mg/mL, but did cause a reduction in human dermal fibroblast (HDF) viability by up to 26.5%.[1] This highlights the importance of empirical testing for specific formulations and cell types.
Drug Delivery
The thermoresponsive nature of MEO2MA and OEGMA makes them excellent candidates for controlled drug delivery systems. A drug-loaded polymer can be designed to release its payload in response to a local temperature increase above its LCST. The choice of monomer can influence the release kinetics. The sharper phase transition of MEO2MA-rich copolymers can lead to a more rapid and pronounced "burst" release of the drug. In contrast, the more gradual transition of OEGMA-rich copolymers can result in a more sustained release profile.[2]
For example, in a study on doxorubicin-loaded p(MEO2MA-co-OEGMA) nanoparticles, formulations with a higher OEGMA content (and thus a higher LCST) demonstrated a more controlled release. At temperatures below the LCST, a minimal amount of drug was released (around 18-21% after 60 hours).[2] However, when the temperature was raised above the LCST, a near-complete release (100%) was observed over the same period.[2]
Experimental Protocols
Synthesis of p(MEO2MA-co-OEGMA) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Figure 2: General workflow for RAFT polymerization of p(MEO2MA-co-OEGMA).
Materials:
-
2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), inhibitor removed
-
Oligo(ethylene glycol) methacrylate (OEGMA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Non-solvent for precipitation (e.g., cold diethyl ether or hexane)
-
Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon source
Procedure:
-
To a Schlenk flask, add the desired molar ratio of MEO2MA and OEGMA, the RAFT agent, and the initiator.
-
Add the solvent to dissolve the reagents.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a stirred, cold non-solvent.
-
Collect the polymer by filtration or decantation and dry it under vacuum.
-
Characterize the polymer's composition, molecular weight, and dispersity using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
Determination of Lower Critical Solution Temperature (LCST)
The LCST is typically determined by turbidimetry, which measures the change in the optical transmittance of a polymer solution as a function of temperature. The cloud point is often taken as the temperature at which the transmittance drops to 50% of its initial value.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Protein resistant surfaces: comparison of acrylate graft polymers bearing oligo-ethylene oxide and phosphorylcholine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of polymer composition and protein adsorption on poly(MEO2MA-co-OEGMA) coated silver nanoparticle induced cytotoxicity [internal-frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Validating Drug Release from MEO2MA-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA)-based hydrogels for controlled drug delivery. It offers a detailed analysis of their drug release profiles, swelling behavior, and mechanical properties, supported by experimental data from peer-reviewed studies. This document also contrasts MEO2MA-based hydrogels with other common drug delivery systems, namely chitosan (B1678972) hydrogels and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, to highlight their relative advantages and disadvantages. Detailed experimental protocols and visual workflows are included to facilitate the replication and validation of these findings in your own research.
Performance Comparison of Drug Delivery Systems
The selection of an appropriate drug delivery vehicle is critical for optimizing therapeutic efficacy. MEO2MA-based hydrogels have emerged as a promising platform due to their thermo-responsive nature, which allows for triggered drug release. This section compares the key performance indicators of MEO2MA hydrogels against chitosan hydrogels and PLGA nanoparticles.
Swelling Behavior
The swelling ratio of a hydrogel is a crucial parameter that influences drug loading capacity and release kinetics. It is typically dependent on the crosslinker concentration and the surrounding environment (e.g., pH, temperature).
| Hydrogel System | Crosslinker/Composition | Swelling Ratio (%) | Conditions | Reference |
| Poly(MEO2MA) | 0.2 mol% DEGDMA | ~4500 | 5°C, Aqueous Solution | [1] |
| Poly(MEO2MA) | 0.8 mol% DEGDMA | ~2500 | 5°C, Aqueous Solution | [1] |
| Chitosan-Acrylamide | N,N'-methylene bisacrylamide | ~1800-2200 | Not Specified | [2] |
DEGDMA: Di(ethylene glycol) dimethacrylate
As indicated in the table, the swelling ratio of poly(MEO2MA) hydrogels is inversely proportional to the concentration of the crosslinking agent.[1] Lower crosslinker concentrations lead to a less dense polymer network, allowing for greater water uptake. Compared to chitosan-acrylamide hydrogels, MEO2MA-based hydrogels can exhibit significantly higher swelling ratios under specific conditions.
Mechanical Properties
The mechanical integrity of a hydrogel is essential for its stability and performance as a drug delivery depot. Key properties include the compressive modulus, which indicates the hydrogel's stiffness.
| Hydrogel System | Polymer/Crosslinker Concentration | Compressive Modulus (kPa) | Reference |
| Poly(MEO2MA-co-MAA) | Not Specified | Varies with pH and ionic strength | [3] |
| PAA Hydrogel | 0.02 mol% N,N'-methylenebisacrylamide | ~20 | [4] |
| PAA Hydrogel | 0.06 mol% N,N'-methylenebisacrylamide | ~34 | [4] |
MAA: Methacrylic Acid, PAA: Poly(acrylic acid)
The mechanical properties of MEO2MA-based hydrogels can be tuned by altering the copolymer composition and are responsive to environmental stimuli such as pH and ionic strength.[3] In comparison, the compressive modulus of poly(acrylic acid) hydrogels demonstrates a clear dependence on the crosslinker concentration, with higher concentrations resulting in a stiffer hydrogel.[4]
Drug Release Profiles
The primary function of a drug delivery system is the controlled release of a therapeutic agent. The following tables compare the release of doxorubicin (B1662922) and ibuprofen (B1674241) from different systems.
Doxorubicin Release
| Delivery System | Composition | Cumulative Release (%) | Time (hours) | Conditions | Reference |
| P(MEO2MA-OEGMA) NPs | 40% MEO2MA | ~100 | 60 | 45°C, PBS | [5] |
| P(MEO2MA-OEGMA) NPs | 50% MEO2MA | ~100 | 60 | 45°C, PBS | [5] |
| Chitosan Hydrogel | Alginate Coated | ~50 | 288 | Not Specified | [6] |
OEGMA: Oligo(ethylene glycol) methacrylate, NPs: Nanoparticles, PBS: Phosphate-Buffered Saline
Thermo-responsive P(MEO2MA-OEGMA) nanoparticles demonstrate controlled and complete release of doxorubicin at temperatures above their lower critical solution temperature (LCST).[5] The release can be modulated by altering the MEO2MA/OEGMA ratio. In contrast, chitosan hydrogels can provide a more sustained, albeit incomplete, release over a longer duration.[6]
Ibuprofen Release
| Delivery System | Composition | Cumulative Release (%) | Time (hours) | Conditions | Reference |
| PLGA-b-PEG Gel Network | - | Sustained over 7 hours | >7 | Not Specified | [7] |
| PLGA Coatings | - | ~40 | 720 | Biologically simulated dynamic testing | [8] |
| PLA-PEG-PLA Hydrogel | - | ~41 | 672 | 37°C, pH 7.4 | [9] |
PLGA: Poly(lactic-co-glycolic acid), PEG: Poly(ethylene glycol), PLA: Polylactic acid
PLGA-based systems are widely used for the sustained release of hydrophobic drugs like ibuprofen.[7][8] These systems can provide prolonged release over several hundred hours.[8][9] While direct comparative data for ibuprofen release from MEO2MA hydrogels was not found in the reviewed literature, the versatile nature of MEO2MA hydrogels suggests they could be tailored for the controlled release of a wide range of therapeutics.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Swelling Behavior Analysis
-
Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.
-
Initial Measurement: Record the initial weight (W_d) and dimensions of the dried hydrogel samples.
-
Immersion: Immerse the hydrogel samples in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
-
Periodic Measurement: At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
Mechanical Property Testing (Compression)
-
Sample Preparation: Prepare cylindrical or cubic hydrogel samples with flat, parallel surfaces.
-
Instrumentation: Use a mechanical testing machine equipped with a compression platen.
-
Test Execution:
-
Place the hydrated hydrogel sample on the lower platen.
-
Lower the upper platen at a constant crosshead speed (e.g., 1 mm/min).
-
Record the force and displacement data until the hydrogel fractures or reaches a predefined strain.
-
-
Data Analysis:
-
Calculate the stress (Force/Area) and strain (Change in Height/Original Height).
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.
-
In Vitro Drug Release Study
-
Drug Loading: Load the hydrogel samples with a known amount of the drug by either incorporating it during polymerization or by soaking the hydrogel in a drug solution.
-
Release Medium: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) in a shaker bath set to a specific temperature and agitation speed.
-
Sampling: At regular time intervals, withdraw a small aliquot of the release medium.
-
Replenishment: Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for validating the drug release profile from MEO2MA-based hydrogels.
Caption: Experimental workflow for hydrogel synthesis, characterization, and drug release validation.
Caption: Data analysis pipeline for in vitro drug release studies.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Swelling - Hydrogel Design [hydrogeldesign.org]
- 6. The Alginate Layer for Improving Doxorubicin Release and Radiolabeling Stability of Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gel network comprising UV crosslinked PLGA-b-PEG-MA nanoparticles for ibuprofen topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Ibuprofen Prolonged Release of Biomedical PLA-PEG-PLA Hydrogel via Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-(2-Methoxyethoxy)ethyl Methacrylate (MEO2MA) Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of polymers based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a common component in hydrogels and other biomaterials. The selection of biocompatible materials is a critical step in the development of medical devices and drug delivery systems. This document summarizes available quantitative data to facilitate an informed comparison with alternative polymers.
Executive Summary
Polymers derived from 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) are frequently explored for biomedical applications due to their thermoresponsive properties and presumed biocompatibility, largely attributed to their hydrophilic oligo(ethylene glycol) side chains. This guide presents a comparative analysis of the cytotoxicity of MEO2MA-based polymers against other commonly used polymeric biomaterials. While direct, head-to-head comparative studies are limited, this guide synthesizes available data to provide a useful overview. Generally, MEO2MA-based polymers exhibit low cytotoxicity. However, as with many methacrylate-based polymers, the potential for leachable monomers and the specific polymer architecture can influence their interaction with cells.
Data Presentation: Comparative Cytotoxicity of MEO2MA Polymers and Alternatives
The following table summarizes quantitative data from in vitro cytotoxicity studies on various polymers. Due to the limited availability of direct cytotoxicity data for MEO2MA homopolymers, data for closely related poly(ethylene glycol) methyl ether methacrylate (PEGMEM) is used as a proxy, alongside data for copolymers containing MEO2MA. This allows for a relevant, albeit indirect, comparison with other common biomaterial polymers.
| Polymer/Material | Cell Line | Assay | Concentration/Condition | Cell Viability (%) | Key Findings & Citation |
| MEO2MA-containing Polymer | |||||
| Poly(L-lactide-co-MEO2MA) | Not Specified | MTT | Not Specified | High (low cytotoxicity) | Demonstrates good biocompatibility in a copolymer formulation.[1] |
| Proxy for MEO2MA Polymer | |||||
| PEGMEM (homopolymer) | ATDC5 | MTT | Not Specified | >70% | Considered non-cytotoxic according to ISO 10993-5 standards.[2] |
| Alternative Methacrylate-Based Polymers | |||||
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | L929 | Not Specified | Not Specified | Controversial: 52-65% or no observable cytotoxicity | Cytotoxicity may be linked to residual HEMA monomer.[3] |
| Porous Hydrogel Scaffold | Not Specified | Not Specified | >90% | High cell viability observed in a scaffold formulation.[4] | |
| Super-Bond C&B (MMA-based) | L929 | MTS | Set Material Eluate | 100 ± 21.9 | Exhibited high biocompatibility after setting.[5] |
| Super-Bond RC Sealer (MMA-based) | L929 | MTS | Set Material Eluate | 81.8 ± 38.5 | Less cytotoxic than other tested dental sealers.[5] |
| Alternative Hydrogel Polymers | |||||
| Gelatin Methacryloyl (GelMA) | Not Specified | Not Specified | Not Specified | High | Generally considered highly biocompatible. |
| Alginate | Not Specified | Not Specified | Not Specified | High | Widely used as a biocompatible material. |
| Poly(ethylene glycol) diacrylate (PEG-DA) | Not Specified | Not Specified | Not Specified | Variable | Cytotoxicity can depend on molecular weight and concentration. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of cytotoxicity data. Below are generalized protocols for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Material Preparation: Prepare extracts of the test polymer by incubating the material in a cell culture medium (e.g., at a concentration of 1 mg/mL) at 37°C for 24-72 hours.
-
Cell Seeding: Seed cells (e.g., L929, NIH3T3, or HaCaT) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with the prepared polymer extracts. Include positive (e.g., cytotoxic substance) and negative (culture medium only) controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Remove the extracts and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.
Protocol:
-
Material and Cell Preparation: Prepare polymer extracts and seed cells in a 96-well plate as described for the MTT assay.
-
Exposure: Expose the cells to the polymer extracts for the desired time period. Include controls for spontaneous LDH release (negative control) and maximum LDH release (positive control, typically cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader.
-
Calculation: Percentage cytotoxicity is calculated by comparing the LDH activity in the experimental samples to that of the positive and negative controls.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment of polymers.
Proposed Signaling Pathway for Methacrylate-Induced Apoptosis
The cytotoxicity of methacrylate-based polymers is often linked to the leaching of residual monomers, which can induce apoptosis in surrounding cells. The following diagram illustrates a proposed signaling pathway for apoptosis induced by methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA), which shares structural similarities with MEO2MA.
Caption: Proposed signaling pathway for methacrylate monomer-induced apoptosis.
References
- 1. Poly(l-lactide-co-2-(2-methoxyethoxy)ethyl methacrylate): a biodegradable polymer with protein resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of ATRP versus RAFT for MEO2MA polymerization.
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) is a critical decision. Both techniques offer a high degree of control over the polymer architecture, enabling the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions, which is essential for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of ATRP and RAFT for MEO2MA polymerization, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in selecting the optimal method for your specific research needs.
At a Glance: Key Differences Between ATRP and RAFT
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Control Agent | Transition metal catalyst (e.g., copper complex) and an alkyl halide initiator. | Chain transfer agent (CTA), typically a dithioester or related compound. |
| Mechanism | Reversible activation and deactivation of propagating radicals by the metal catalyst. | Degenerative chain transfer process mediated by the CTA. |
| Monomer Scope | Wide range, but can be sensitive to acidic monomers or those that coordinate with the catalyst. | Very broad monomer scope, tolerant to a wide range of functional groups. |
| Reaction Conditions | Requires stringent deoxygenation; catalyst can be sensitive to impurities. | Generally more tolerant to impurities and less stringent oxygen removal is often sufficient. |
| Post-polymerization | Catalyst removal is often necessary, which can be a multi-step process. | The CTA fragment remains at the chain end, which can be colored and may require removal for some applications. |
| Cost | Catalyst and ligands can be costly, though catalyst levels have been significantly reduced in modern ATRP techniques. | CTAs can be expensive, but are used in stoichiometric amounts relative to the initiator. |
Comparative Data for MEO2MA Polymerization
The following tables summarize typical experimental data for the polymerization of MEO2MA using both ATRP and RAFT techniques, compiled from various literature sources.
Table 1: ATRP of MEO2MA - Representative Data
| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Monomer Conversion (%) |
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Anisole | 70 | 4 | 25,000 | 1.15 | 92 |
| Methyl 2-bromopropionate | CuBr/Me6TREN | Toluene | 60 | 6 | 32,000 | 1.20 | 88 |
| Ethyl α-bromophenylacetate | CuCl/dNbpy | Bulk | 90 | 2.5 | 18,500 | 1.18 | 95 |
Mn = Number-average molecular weight, Đ = Dispersity (or Polydispersity Index, PDI), PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, Me6TREN = Tris(2-(dimethylamino)ethyl)amine, dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine.
Table 2: RAFT Polymerization of MEO2MA - Representative Data
| CTA | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Monomer Conversion (%) |
| 2-Cyano-2-propyl dithiobenzoate | AIBN | 1,4-Dioxane | 70 | 8 | 28,000 | 1.12 | 94 |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | ACVA | Methanol (B129727) | 60 | 12 | 35,000 | 1.19 | 90 |
| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | AIBN | Toluene | 80 | 6 | 22,000 | 1.10 | 96 |
CTA = Chain Transfer Agent, AIBN = Azobisisobutyronitrile, ACVA = 4,4'-Azobis(4-cyanovaleric acid).
Experimental Protocols
ATRP of MEO2MA: A Typical Protocol
-
Reactant Preparation: MEO2MA is passed through a column of basic alumina (B75360) to remove the inhibitor. The initiator (e.g., ethyl α-bromoisobutyrate), ligand (e.g., PMDETA), and solvent (e.g., anisole) are deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, the copper(I) bromide (CuBr) catalyst is added. The deoxygenated solvent and ligand are then added via a degassed syringe, and the mixture is stirred until the catalyst dissolves to form the catalyst complex.
-
Polymerization: The deoxygenated MEO2MA and initiator are then added to the flask. The flask is placed in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: The reaction progress is monitored by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC). The polymerization is terminated by cooling the flask and exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.
-
Purification: The polymer is typically purified by precipitating into a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and then redissolving in a suitable solvent (e.g., THF). This process is repeated to remove unreacted monomer and the catalyst. The catalyst can also be removed by passing a solution of the polymer through a column of neutral alumina.
RAFT Polymerization of MEO2MA: A Typical Protocol
-
Reactant Preparation: MEO2MA is purified by passing it through a basic alumina column.
-
Reaction Setup: The MEO2MA, RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), initiator (e.g., AIBN), and solvent (e.g., 1,4-dioxane) are charged into a reaction flask equipped with a magnetic stir bar.
-
Deoxygenation: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.
-
Monitoring and Termination: The polymerization is monitored by taking aliquots at regular intervals to analyze for monomer conversion and molecular weight. The reaction is typically stopped by cooling the mixture to room temperature and exposing it to air.
-
Purification: The resulting polymer is purified by precipitation in a non-solvent like cold hexane or methanol to remove unreacted monomer and initiator fragments. The process may be repeated to achieve high purity. The characteristic color of the RAFT agent can be removed by chemical treatment if necessary.
Mechanistic Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms of ATRP and RAFT and a generalized experimental workflow for both techniques.
Conclusion: Making the Right Choice
Both ATRP and RAFT are powerful techniques for the controlled polymerization of MEO2MA, each with its own set of advantages and limitations.
Choose ATRP when:
-
Well-established and highly predictable kinetics are required.
-
The presence of a terminal halogen atom is desired for subsequent modifications.
-
Access to specialized ligands and catalyst systems allows for fine-tuning of the polymerization.
Choose RAFT when:
-
A wider tolerance to functional groups and less stringent reaction conditions are beneficial.
-
Metal contamination is a concern, for example, in biomedical applications.
-
The synthesis of complex architectures like star or branched polymers is the primary goal.
Ultimately, the optimal choice between ATRP and RAFT for MEO2MA polymerization will depend on the specific application, the desired polymer characteristics, the available laboratory resources, and the downstream processing requirements. This guide provides a foundational understanding to aid researchers in making an informed decision for their polymer synthesis needs.
A Comparative Guide to the Thermoresponsive Properties of MEO2MA Copolymers via Dynamic Light Scattering (DLS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermoresponsive properties of poly(2-(2-methoxyethoxy)ethyl methacrylate) (MEO2MA) copolymers, a class of polymers of significant interest for drug delivery and biomedical applications. Utilizing Dynamic Light Scattering (DLS), we present a comparative overview of how copolymer composition influences key thermoresponsive parameters, such as the lower critical solution temperature (LCST) and hydrodynamic radius (Rh). This guide also offers a detailed experimental protocol for conducting such analyses and a comparison with the well-known thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM).
Performance Comparison: MEO2MA Copolymers vs. PNIPAM
The thermoresponsive behavior of MEO2MA copolymers, particularly when copolymerized with oligo(ethylene glycol) methacrylate (B99206) (OEGMA), can be finely tuned by altering the comonomer ratio.[1][2][3] This allows for precise control over the LCST, making these copolymers highly adaptable for various biomedical applications. In contrast to PNIPAM, which exhibits a sharp phase transition around 32°C, P(MEO2MA-co-OEGMA) copolymers can be synthesized with a wide range of LCSTs.[4] Furthermore, P(MEO2MA-co-OEGMA) copolymers often exhibit a more reversible and less hysteretic thermal response compared to PNIPAM, which can be advantageous for applications requiring repeated temperature cycling.[4][5]
The following table summarizes key performance data obtained from DLS analysis of various MEO2MA copolymers and compares them with PNIPAM.
| Polymer Composition | Molecular Weight (kDa) | PDI | LCST (°C) | Rh below LCST (nm) | Rh above LCST (nm) |
| P(MEO2MA) | - | - | ~26 | - | - |
| P(MEO2MA-co-OEGMA) (95:5) | 12.4 | 1.40 | 35.0 | - | - |
| P(MEO2MA-co-OEGMA) (90:10) | - | - | ~40 | - | - |
| P(MEO2MA-co-OEGMA) (80:20) | - | - | 33 | 100 | >1000 (aggregated) |
| P(MEO2MA-co-OEGMA) (50:50) | - | - | - | 150 | >1000 (aggregated) |
| P(MEO2MA-co-OEGMA) (40:60) | - | - | 48 | 180 | >1000 (aggregated) |
| PNIPAM | 10.0 | 1.15 | 32.2 | ~5 | >100 (aggregated) |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.
Experimental Protocol: DLS Analysis of Thermoresponsive MEO2MA Copolymers
This protocol outlines the key steps for characterizing the thermoresponsive properties of MEO2MA copolymers using Dynamic Light Scattering.
1. Sample Preparation:
-
Solvent: Prepare fresh, high-purity deionized water (or PBS if physiologically relevant conditions are required). Filter the solvent through a 0.22 µm syringe filter to remove any dust particles.
-
Polymer Solution: Dissolve the MEO2MA copolymer in the filtered solvent to a final concentration typically in the range of 0.5 - 1.0 mg/mL. Ensure complete dissolution by gentle agitation.
-
Filtration: Filter the final polymer solution through a 0.45 µm syringe filter directly into a clean, dust-free DLS cuvette.
2. DLS Instrument Settings (Example using a Malvern Zetasizer):
-
Laser Wavelength: 633 nm (He-Ne laser)
-
Scattering Angle: 173° (backscatter)
-
Temperature Control: Utilize the instrument's Peltier temperature controller.
-
Measurement Mode: Size (hydrodynamic radius) and Polydispersity Index (PDI).
3. Temperature-Dependent Measurement:
-
Equilibration: Before each measurement at a new temperature, allow the sample to equilibrate for a minimum of 2-5 minutes to ensure thermal stability.
-
Temperature Ramp:
-
Start the measurements at a temperature well below the expected LCST (e.g., 20°C).
-
Increase the temperature in small increments (e.g., 1-2°C).
-
At each temperature step, perform at least three replicate measurements.
-
Continue the measurements to a temperature significantly above the LCST (e.g., 50-60°C) to observe the full transition.
-
-
Data Acquisition: Record the z-average hydrodynamic radius (Rh) and the Polydispersity Index (PDI) at each temperature. The scattered light intensity can also be monitored as it will increase significantly upon aggregation above the LCST.
4. Data Analysis:
-
Plot the hydrodynamic radius (Rh) as a function of temperature.
-
The LCST is determined as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating the transition from soluble unimers to aggregated structures. This often corresponds to the inflection point of the transition curve.
Visualizing the DLS Experimental Workflow
The following diagram illustrates the logical flow of the DLS experiment for analyzing the thermoresponsive properties of MEO2MA copolymers.
Caption: DLS experimental workflow for MEO2MA copolymers.
This guide provides a foundational understanding and practical framework for analyzing the thermoresponsive properties of MEO2MA copolymers using DLS. The tunability of their LCST and their favorable comparison to PNIPAM highlight their potential as advanced materials in drug development and various biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the In Vitro Degradation of MEO2MA-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro degradation of hydrogels based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a thermoresponsive polymer, against two other widely used biomaterial hydrogels: poly(ethylene glycol) diacrylate (PEGDA) and poly(2-hydroxyethyl methacrylate) (pHEMA). The degradation profile of a hydrogel is a critical parameter for applications in drug delivery and tissue engineering, dictating the release kinetics of therapeutic agents and the timing of scaffold resorption. This document outlines the experimental data on the degradation of these hydrogels, details the methodologies for their evaluation, and presents visual workflows to guide future studies.
Comparative Degradation Data
The in vitro degradation of hydrogels is influenced by several factors, including the polymer chemistry, crosslinking density, and the degradation environment (e.g., pH, temperature, presence of enzymes).[1] MEO2MA-based hydrogels, like other methacrylate-based polymers with ester linkages, are susceptible to hydrolytic degradation. The rate of this degradation can be tailored by copolymerizing MEO2MA with other monomers, such as oligo(ethylene glycol) methacrylate (OEGMA), which alters the hydrophilicity and lower critical solution temperature (LCST) of the resulting hydrogel.[2][3]
In comparison, PEGDA hydrogels are also known to degrade via hydrolysis of the ester linkages in the diacrylate crosslinker.[1] The degradation rate of PEGDA hydrogels is highly tunable by altering the molecular weight of the PEG precursor and the polymer concentration.[1] pHEMA hydrogels, while biocompatible, are generally considered to be biostable and show minimal degradation under physiological conditions unless modified with degradable crosslinkers.[4]
The following tables summarize the quantitative data on the in vitro degradation of these three types of hydrogels, as measured by mass loss and swelling ratio over time.
Table 1: Comparative In Vitro Mass Loss of Hydrogels
| Hydrogel Type | Degradation Conditions | Time Point | Mass Loss (%) | Reference |
| MEO2MA-co-OEGMA | Acid-accelerated (pH 1.0), 37°C | 24 hours | ~15 | [5] |
| MEO2MA-co-OEGMA | Acid-accelerated (pH 1.0), 37°C | 48 hours | ~30 | [5] |
| PEGDA (10kDa, 10% w/v) | PBS (pH 7.4), 37°C | 7 days | ~10 | [1] |
| PEGDA (10kDa, 10% w/v) | PBS (pH 7.4), 37°C | 21 days | ~40 | [1] |
| pHEMA-PCL | Lipase solution, 37°C | 16 weeks | ~30 | [6] |
| pHEMA (unmodified) | PBS (pH 7.4), 37°C | 21 days | < 5 | [7] |
Table 2: Comparative In Vitro Swelling Ratio of Hydrogels
| Hydrogel Type | Degradation Conditions | Time Point | Swelling Ratio (Q) | Reference |
| MEO2MA-co-OEGMA | pH 7.4, 37°C | 0 hours | ~8 | [5] |
| MEO2MA-co-OEGMA | pH 7.4, 37°C | 30 hours | ~12 | [5] |
| PEGDA (10kDa, 10% w/v) | PBS (pH 7.4), 37°C | 0 days | ~12 | [1] |
| PEGDA (10kDa, 10% w/v) | PBS (pH 7.4), 37°C | 21 days | ~25 | [1] |
| pHEMA-PCL | PBS (pH 7.4), 37°C | 0 weeks | 1.4 | [6] |
| pHEMA-PCL | PBS (pH 7.4), 37°C | 16 weeks | 2.0 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro degradation studies. The following are step-by-step protocols for two common methods used to assess hydrogel degradation: mass loss and swelling ratio.
Protocol 1: In Vitro Hydrogel Degradation - Mass Loss Measurement
-
Hydrogel Preparation: Prepare hydrogel discs of uniform size and shape.
-
Initial Dry Weight: Lyophilize a subset of the hydrogel samples to determine the initial dry weight (Wd,initial).
-
Incubation: Place the remaining hydrogel samples in individual vials containing a known volume of degradation medium (e.g., phosphate-buffered saline, pH 7.4). Incubate the vials at 37°C in a shaking water bath.[8]
-
Sample Retrieval: At predetermined time points, remove the hydrogel samples from the degradation medium.
-
Washing: Gently wash the hydrogel samples with deionized water to remove any salts from the degradation medium.
-
Drying: Lyophilize the retrieved hydrogel samples to a constant weight to obtain the dry weight at time t (Wd,t).
-
Calculation: Calculate the percentage of mass loss using the following equation: Mass Loss (%) = [(Wd,initial - Wd,t) / Wd,initial] x 100
Protocol 2: In Vitro Hydrogel Degradation - Swelling Ratio Measurement
-
Hydrogel Preparation: Prepare hydrogel discs of uniform size and shape.
-
Initial Dry Weight: Lyophilize a subset of the hydrogel samples to determine the initial dry weight (Wd).
-
Incubation: Immerse the pre-weighed, dry hydrogel samples in the degradation medium at 37°C.[9]
-
Swollen Weight Measurement: At regular intervals, remove the hydrogel from the solution. Gently blot the surface with a lint-free wipe to remove excess surface water and weigh the swollen hydrogel (Ws).[9]
-
Equilibrium Swelling: Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.[9]
-
Calculation: The swelling ratio (Q) is calculated as the ratio of the swollen weight to the dry weight: Q = Ws / Wd
Visualizing the Degradation Process and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key factors influencing hydrogel degradation and the typical experimental workflow for its assessment.
Caption: Factors influencing the in vitro degradation of hydrogels.
Caption: Experimental workflow for in vitro hydrogel degradation studies.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled degradation of low-fouling poly(oligo(ethylene glycol)methyl ether methacrylate) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. Enzymatic post-crosslinking of printed hydrogels of methacrylated gelatin and tyramine-conjugated 8-arm poly(ethylene glycol) to prepare interpenetrating 3D network structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Protein Resistant Surfaces: p(MEO2MA) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific protein adsorption, a phenomenon known as biofouling, is a critical challenge in the development of advanced biomedical devices, drug delivery systems, and research tools. The choice of surface coating is paramount in ensuring the efficacy and longevity of these technologies. This guide provides an objective comparison of the protein resistance of surfaces coated with poly(di(ethylene glycol) methyl ether methacrylate) (p(MEO2MA)) against other common anti-fouling alternatives. The performance of these coatings is supported by experimental data, and detailed methodologies are provided for key analytical techniques.
Performance Comparison of Anti-Fouling Coatings
The selection of an appropriate protein-resistant coating depends on the specific application, considering factors such as the biological environment, desired longevity, and manufacturing scalability. Below is a summary of the protein adsorption performance of p(MEO2MA) and its alternatives.
| Coating Material | Polymer Class | Key Features | Fibrinogen Adsorption (ng/cm²) | Reference Protein(s) & Adsorption |
| p(MEO2MA) | Thermoresponsive Polymer | Exhibits a Lower Critical Solution Temperature (LCST), allowing for tunable protein and cell adhesion. | Data not readily available in a comparable format. | Generally exhibits excellent protein resistance. |
| p(OEGMA) | PEG-based Polymer | Widely used "gold standard" for protein resistance. | ~7 | Fibrinogen |
| p(MPC) | Zwitterionic Polymer | Biomimetic, mimics the cell membrane structure. | ~7 | Fibrinogen |
| p(SBMA) | Zwitterionic Polymer | Strong hydration capacity leading to excellent anti-fouling properties. | Data not readily available in a comparable format. | Exhibits ultralow nonspecific fouling. |
| p(HEMA) | Hydrogel | Hydrophilic and biocompatible. | ~3.0 - 3.5 (from undiluted human blood serum and plasma) | Fibrinogen, Albumin |
| p(HPMA) | Hydrogel | Similar to p(HEMA) with good biocompatibility. | ~13.5 - 50.0 (from undiluted human blood serum and plasma) | Fibrinogen, Albumin |
Note: The protein adsorption values can vary significantly based on the specific experimental conditions, including protein concentration, buffer composition, temperature, and the specific analytical technique used. The data presented here is for comparative purposes and is derived from studies using similar methodologies where available.
Experimental Protocols for Assessing Protein Resistance
Accurate and reproducible quantification of protein adsorption is crucial for evaluating the performance of anti-fouling coatings. The following are detailed protocols for three widely used techniques: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a surface.
Principle: A quartz crystal sensor oscillates at a specific frequency. When molecules adsorb to the sensor surface, the oscillation frequency decreases, and the energy dissipation increases. The change in frequency is proportional to the adsorbed mass (including hydrodynamically coupled water), while the change in dissipation provides information about the viscoelastic properties (e.g., rigidity) of the adsorbed layer.
Methodology:
-
Sensor Preparation: A gold-coated quartz crystal sensor is cleaned and coated with the polymer of interest (e.g., p(MEO2MA)) using a suitable grafting technique (e.g., surface-initiated atom transfer radical polymerization - SI-ATRP).
-
Baseline Establishment: The coated sensor is mounted in the QCM-D chamber, and a baseline is established by flowing a protein-free buffer solution (e.g., Phosphate Buffered Saline - PBS) over the surface until a stable frequency and dissipation signal is achieved.
-
Protein Adsorption: A solution of the target protein (e.g., fibrinogen, lysozyme, or bovine serum albumin - BSA) at a known concentration in the same buffer is introduced into the chamber. The changes in frequency and dissipation are monitored in real-time as the protein adsorbs to the surface.
-
Rinsing: After a defined period of protein exposure, the buffer solution is reintroduced to rinse away any loosely bound protein. The final stable changes in frequency and dissipation are recorded.
-
Data Analysis: The adsorbed mass per unit area (e.g., in ng/cm²) is calculated from the change in frequency using the Sauerbrey equation for rigid films or more complex viscoelastic modeling for softer layers.
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free optical technique for monitoring biomolecular interactions at a surface.
Principle: A thin metal film (typically gold) on a prism is illuminated with polarized light. At a specific angle of incidence, surface plasmons are excited, resulting in a sharp dip in the intensity of the reflected light. The binding of molecules to the gold surface alters the refractive index at the interface, causing a shift in the resonance angle. This shift is directly proportional to the adsorbed mass.
Methodology:
-
Sensor Chip Preparation: An SPR sensor chip with a gold surface is functionalized with the polymer coating to be tested.
-
System Equilibration: The sensor chip is inserted into the SPR instrument, and a baseline is established by flowing a running buffer over the surface.
-
Analyte Injection: The protein solution (analyte) is injected over the surface for a specific duration (association phase). The change in the SPR signal (measured in response units, RU) is monitored.
-
Dissociation Phase: The running buffer is then flowed over the surface again to monitor the dissociation of the protein from the surface.
-
Data Analysis: The change in RU is converted to adsorbed mass per unit area (typically, 1 RU ≈ 1 pg/mm² or 100 ng/cm²). Kinetic parameters such as association and dissociation rate constants can also be determined from the sensorgram.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed to detect and quantify substances such as proteins.
Principle: This method relies on the specific binding of an antibody to its antigen. To quantify protein adsorption, a primary antibody specific to the adsorbed protein is used, followed by a secondary antibody conjugated to an enzyme. The enzyme then catalyzes a colorimetric or fluorometric reaction, and the intensity of the signal is proportional to the amount of adsorbed protein.
Methodology:
-
Surface Coating: The wells of a microtiter plate are coated with the polymer being investigated.
-
Protein Incubation: A solution of the protein of interest is added to the coated wells and incubated for a specific time to allow for adsorption.
-
Washing: The wells are washed multiple times with a washing buffer (e.g., PBS with a small amount of a non-ionic detergent like Tween-20) to remove non-adsorbed protein.
-
Blocking: A blocking buffer (e.g., a solution of an irrelevant protein like BSA or casein) is added to the wells to block any remaining non-specific binding sites on the surface.
-
Primary Antibody Incubation: A primary antibody specific to the adsorbed protein is added to the wells and incubated.
-
Washing: The wells are washed again to remove any unbound primary antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and incubated.
-
Washing: A final washing step removes any unbound secondary antibody.
-
Substrate Addition and Detection: A substrate for the enzyme is added, and the resulting color change or fluorescence is measured using a microplate reader. The signal intensity is correlated to the amount of adsorbed protein using a standard curve.
Visualizing Experimental Workflows and Comparisons
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical protein resistance experiment and a comparison of the key attributes of the different anti-fouling coatings.
Safety Operating Guide
Safe Disposal of 2-(2-Methoxyethoxy)ethyl Methacrylate: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for minimizing health risks and environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving 2-(2-Methoxyethoxy)ethyl methacrylate, it is essential to be familiar with its potential hazards. This chemical is known to cause skin and eye irritation and may lead to respiratory irritation or an allergic skin reaction.[1][2]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment to prevent exposure. This includes:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection, such as safety glasses or goggles.[1]
-
Protective Clothing: Wear protective clothing to minimize skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, respiratory protection may be necessary.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in general laboratory trash.[3]
-
Waste Collection:
-
Storage:
-
Arrange for Professional Disposal:
-
Empty Containers:
III. Spill Management Protocol
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[3]
-
Contain the Spill: Prevent the further spread of the liquid. If it is safe to do so, stop the source of the leak.[1][3]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][3][4]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][4]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE.[1]
IV. Hazard Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Allergic Reaction | May cause an allergic skin reaction.[2] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(2-Methoxyethoxy)ethyl methacrylate
This guide provides immediate and essential safety protocols, logistical information, and operational and disposal plans for the handling of 2-(2-Methoxyethoxy)ethyl methacrylate (B99206). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
2-(2-Methoxyethoxy)ethyl methacrylate is a chemical that poses several hazards, including causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also cause an allergic skin reaction.[] Therefore, strict adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber). | Prevents skin contact which can lead to irritation and allergic reactions.[3][4] |
| Body Protection | Lab coat or chemical-resistant apron. In cases of severe exposure risk, a PVC protective suit may be required. | Protects skin from accidental contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use an appropriate NIOSH-certified respirator. | Minimizes inhalation of vapors which can cause respiratory tract irritation.[1][3] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol [][5] |
| Appearance | Colorless to almost colorless clear liquid[] |
| Boiling Point | 98°C @ 3.5 mm Hg[] |
| Density | 1.02 g/mL at 25°C[] |
| Flash Point | 111 °C[] |
Currently, specific occupational exposure limits (OELs) for this compound are not widely established.[6] It is therefore crucial to handle this chemical with a high degree of caution and adhere to the principle of keeping exposure as low as reasonably achievable.
Experimental Protocol: Safe Handling Procedure
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures
-
1.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
1.2. Location: Ensure all handling of the chemical is performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
1.3. Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[3]
-
1.4. Donning PPE: Put on all required personal protective equipment as specified in the table above.
2. Handling and Usage
-
2.1. Container Inspection: Before use, inspect the container for any signs of damage or leaks.[1]
-
2.2. Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
2.3. Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is being handled.[1] Always wash hands thoroughly with soap and water after handling.[1]
-
2.4. Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage is in a polyethylene (B3416737) or polypropylene (B1209903) container.[1]
3. Spill and Emergency Procedures
-
3.1. Minor Spill:
-
3.2. Major Spill:
-
3.3. Personal Exposure:
-
a. Eyes: Immediately flush with running water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1]
-
b. Skin: Flush the affected skin with plenty of water. Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[]
-
c. Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
4. Waste Disposal
-
4.1. Waste Collection: Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.[4]
-
4.2. Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or with general laboratory trash.[4]
-
4.3. Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned or destroyed.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
